5,6-Dihydro-4H-pyran-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQCEBXGFGVSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483541 | |
| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31518-13-5 | |
| Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile: A Hetero-Diels-Alder Approach
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The core of the presented methodology is a Lewis acid-catalyzed hetero-Diels-Alder reaction between an electron-rich enol ether and an electron-deficient α,β-unsaturated nitrile. This document delves into the mechanistic underpinnings of this powerful cycloaddition, offers a detailed, step-by-step experimental protocol, and discusses the critical parameters influencing reaction success. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction: The Significance of the Dihydropyran Scaffold
The 5,6-dihydro-4H-pyran ring system is a privileged scaffold frequently encountered in a diverse array of natural products and pharmaceutically active compounds. Its prevalence stems from its conformational flexibility and the strategic placement of an oxygen atom, which can engage in hydrogen bonding and other crucial intermolecular interactions. The incorporation of a nitrile group at the 2-position, as in this compound, further enhances the synthetic utility of this moiety. The nitrile can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and amides, providing a gateway to a wide range of molecular architectures. Consequently, the development of efficient and reliable synthetic routes to this compound is of considerable interest to the scientific community.
The Synthetic Strategy: A Hetero-Diels-Alder Approach
The most direct and atom-economical approach to the 5,6-dihydro-4H-pyran ring system is the hetero-Diels-Alder (HDA) reaction. This [4+2] cycloaddition involves the reaction of a 1,3-diene with a dienophile, where at least one of these components contains a heteroatom. For the synthesis of this compound, a logical and effective strategy involves the reaction of an electron-rich enol ether (acting as the diene component) with acrylonitrile (the dienophile).
Mechanistic Insights: Frontier Molecular Orbital Theory
The facility and regioselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. In a normal electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
In our proposed synthesis, the enol ether, with its electron-donating alkoxy group, possesses a high-energy HOMO. Conversely, acrylonitrile, with its electron-withdrawing nitrile group, has a low-energy LUMO. The small energy gap between the HOMO of the enol ether and the LUMO of acrylonitrile facilitates a concerted [4+2] cycloaddition, leading to the formation of the dihydropyran ring.
The Role of Lewis Acid Catalysis
While the thermal reaction between an enol ether and acrylonitrile can proceed, the use of a Lewis acid catalyst is highly recommended to enhance the reaction rate and selectivity. The Lewis acid coordinates to the nitrogen atom of the nitrile group in acrylonitrile. This coordination has two significant effects:
-
Lowering the LUMO Energy: The Lewis acid withdraws electron density from the dienophile, further lowering the energy of its LUMO. This reduces the HOMO-LUMO energy gap, thereby accelerating the reaction.
-
Enhancing Regioselectivity: The coordination of the Lewis acid accentuates the polarization of the dienophile, leading to a more ordered transition state and improved regioselectivity.
Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and various organoboron compounds. The choice of Lewis acid can influence the reaction kinetics and, in some cases, the stereochemical outcome.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ethyl vinyl ether | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich |
| Acrylonitrile | C₃H₃N | 53.06 | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Granular | Fisher Scientific |
Safety Precautions:
-
Acrylonitrile is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl vinyl ether is highly flammable.
-
Dichloromethane is a volatile and potentially harmful solvent.
-
Zinc chloride is corrosive and hygroscopic.
Reaction Setup and Procedure
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous zinc chloride (1.36 g, 10 mmol).
-
Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acrylonitrile (6.6 mL, 100 mmol) to the stirred suspension.
-
After 15 minutes of stirring at 0 °C, add ethyl vinyl ether (12 mL, 125 mmol) dropwise over a period of 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
Work-up and Purification
-
Upon completion of the reaction, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Expected Yield and Characterization
The expected yield for this reaction is typically in the range of 70-85%. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Visualization of Key Processes
Reaction Mechanism
Caption: Hetero-Diels-Alder reaction mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion
The Lewis acid-catalyzed hetero-Diels-Alder reaction provides a highly effective and conceptually elegant route to this compound. This technical guide has outlined the key mechanistic principles that govern this transformation and provided a detailed, actionable experimental protocol. By understanding the interplay of frontier molecular orbitals and the accelerating effect of Lewis acid catalysis, researchers can confidently apply this methodology to access this valuable synthetic intermediate. The versatility of the dihydropyran and nitrile functionalities ensures that this compound will continue to be a valuable tool in the design and synthesis of novel molecules with potential applications in medicine and materials science.
5,6-Dihydro-4H-pyran-2-carbonitrile chemical properties
An In-depth Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. This unique combination makes it a valuable intermediate and building block in organic synthesis.[1] The dihydropyran moiety is a privileged structure found in numerous natural products and biologically active molecules, while the nitrile group is a versatile functional handle that can be transformed into other key groups like amines and carboxylic acids.[1] Consequently, this molecule serves as a cornerstone in the development of complex chemical architectures, particularly in the fields of medicinal chemistry and drug discovery, as well as in the synthesis of agrochemicals and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the application of any chemical compound. The physical and spectroscopic properties of pyran derivatives are well-documented, providing a clear fingerprint for identification and quality control.
Physical Properties
While specific experimental data for this compound is not universally published, data for closely related dihydropyran structures provides a reliable reference point. For instance, the parent compound, 3,4-Dihydro-2H-pyran, is a highly flammable liquid.[3] Safety protocols should therefore assume similar flammability characteristics.
Table 1: Representative Physical Properties of Related Dihydropyran Compounds
| Property | Value (Compound) | Source |
| Molecular Formula | C₆H₇NO (for 3,6-Dihydro-2H-pyran-4-carbonitrile) | --INVALID-LINK-- |
| Molecular Weight | 109.13 g/mol (for 3,6-Dihydro-2H-pyran-4-carbonitrile) | --INVALID-LINK-- |
| Boiling Point | 104 °C @ 30 mmHg (for 2H-Pyran-2-one) | --INVALID-LINK-- |
| Melting Point | 8 - 9 °C (for 2H-Pyran-2-one) | --INVALID-LINK-- |
| Specific Gravity | 1.210 (for 2H-Pyran-2-one) | --INVALID-LINK-- |
| Flash Point | 94 °C (for 2H-Pyran-2-one) | --INVALID-LINK-- |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure of synthesized pyran-carbonitrile derivatives. The following are characteristic spectral features based on published data for analogous compounds.[4][5][6]
-
Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the range of 2210-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[4][5][6] Additional key peaks include those for C=C stretching within the pyran ring (approx. 1540-1590 cm⁻¹) and C-O stretching.
-
¹H NMR Spectroscopy : The proton NMR spectrum would reveal signals for the olefinic proton on the dihydropyran ring, as well as distinct signals for the methylene (-CH₂-) groups at various positions on the saturated portion of the ring.
-
¹³C NMR Spectroscopy : The carbon spectrum is characterized by a signal for the nitrile carbon (C≡N) typically found in the 115-120 ppm range.[5][6] Signals for the sp² carbons of the double bond and the sp³ carbons of the saturated ring portion would also be present.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight, aiding in the confirmation of its identity.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the combined reactivity of its dihydropyran ring and nitrile functionality. This duality allows for its participation in a wide array of chemical transformations.
Key Reactions and Mechanisms
The molecule is an excellent substrate for domino and multicomponent reactions, which are highly efficient processes for building molecular complexity from simple starting materials.[4][7]
-
Cycloaddition Reactions : The electron-deficient double bond, influenced by the adjacent nitrile group, can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.
-
Nitrile Group Transformations : The nitrile group is a versatile precursor. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Domino Reactions : The compound is a key reactant in domino sequences. For instance, a reaction involving an aldehyde, malononitrile, and a suitable pyranone derivative can proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to rapidly generate complex heterocyclic scaffolds like pyrano[2,3-d]thiazoles.[5]
Workflow for Multicomponent Synthesis
The following diagram illustrates a generalized workflow for a one-pot, three-component reaction to synthesize complex pyran derivatives, a common application for this class of compounds.
Caption: Generalized workflow for a multicomponent synthesis involving a pyran derivative.
Illustrative Experimental Protocol: Synthesis of a 2-Amino-4H-pyran Derivative
This protocol describes a general, one-pot, three-component synthesis of a 2-amino-4H-pyran-3-carbonitrile derivative, illustrating the utility of the core pyran structure in building complex molecules.[8]
Objective: To synthesize a 2-amino-4-aryl-4H-pyran-3-carbonitrile derivative.
Materials:
-
Aryl-aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., methyl acetoacetate) (1 mmol)
-
Catalyst (e.g., Piperidine, a few drops)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aryl-aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a few drops of piperidine to catalyze the reaction. The use of a basic catalyst like piperidine is crucial for facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often efficient and may reach completion within a few hours.
-
Product Isolation: Upon completion, the solid product often precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Safety, Handling, and Storage
As a laboratory chemical, this compound and its derivatives must be handled with appropriate care. The following guidelines are based on Safety Data Sheets (SDS) for structurally similar compounds.[3][9][10][11][12]
Table 2: Hazard and Precautionary Information
| Category | Guideline |
| Hazard Identification | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3] May cause respiratory irritation.[11] Assumed to be a flammable liquid and vapor.[9] |
| Personal Protection | Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Handle only in a well-ventilated area or under a chemical fume hood. |
| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9] Avoid ingestion and inhalation.[3] |
| Storage | Store in a cool, dry, and well-ventilated place.[9][10][11] Keep the container tightly closed.[9][10][11] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][13] |
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[9][10]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
Always consult the specific Safety Data Sheet for the compound being used before beginning any experimental work.
Conclusion
This compound represents a class of highly functionalized and synthetically versatile heterocyclic compounds. Its value lies in the dual reactivity of the dihydropyran ring and the nitrile group, which enables its use as a key intermediate in the construction of diverse and complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel and impactful chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Navigating the Spectral Landscape of Dihydropyrans: A Guide to the NMR Analysis of 5,6-Dihydro-4H-pyran-2-carbonitrile
For Immediate Release
The Strategic Importance of 5,6-Dihydro-4H-pyran-2-carbonitrile
The 5,6-dihydro-4H-pyran ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. The incorporation of a nitrile group at the 2-position introduces a versatile chemical handle for further synthetic transformations, making this compound a valuable building block in medicinal chemistry. A thorough understanding of its NMR spectrum is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in more complex derivatives.
Predicted ¹H NMR Spectral Analysis: A Roadmap to Proton Environments
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the seven protons in the molecule. The interpretation of this spectrum hinges on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
A Logical Approach to Signal Assignment:
The protons in the molecule can be categorized into three distinct regions: the olefinic proton, the protons on the carbon adjacent to the oxygen and the nitrile group, and the aliphatic protons of the dihydropyran ring.
-
Olefinic Proton (H3): The proton at the C3 position is expected to resonate in the downfield region of the aliphatic spectrum, likely between δ 5.0 and 6.0 ppm. Its proximity to the electron-withdrawing nitrile group and the ring oxygen will deshield it. The signal should appear as a triplet of triplets or a more complex multiplet due to coupling with the protons at C4.
-
Protons at C6 (H6a, H6b): These diastereotopic protons are adjacent to the ring oxygen, leading to a downfield shift compared to typical alkane protons. They are expected to appear in the range of δ 3.5 - 4.5 ppm. Due to their different spatial relationships with neighboring protons, they will likely exhibit distinct chemical shifts and coupling patterns, appearing as multiplets.
-
Protons at C4 and C5 (H4a, H4b, H5a, H5b): These four protons constitute the aliphatic backbone of the ring. They are expected to resonate in the upfield region, typically between δ 1.5 and 2.5 ppm. The signals will likely be complex and overlapping multiplets due to geminal and vicinal coupling with each other.
To illustrate the expected connectivity and through-bond interactions that govern the splitting patterns, a conceptual workflow for a 2D COSY (Correlation Spectroscopy) experiment is presented below.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Predicted ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of this compound. The chemical shifts are indicative of the electronic environment of each carbon.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| 115 - 125 | C≡N | The nitrile carbon is characteristically found in this region. |
| 90 - 100 | C2 | This carbon is attached to both the ring oxygen and the electron-withdrawing nitrile group, causing a significant downfield shift. |
| 100 - 110 | C3 | The olefinic carbon at C3 will be downfield due to its sp² hybridization. |
| 60 - 70 | C6 | The carbon adjacent to the ring oxygen (C6) will be deshielded. |
| 20 - 30 | C4, C5 | The aliphatic carbons C4 and C5 are expected in the typical upfield region for sp³ hybridized carbons. |
Experimental Protocol: A Blueprint for Data Acquisition
For researchers seeking to acquire NMR data for this compound or its derivatives, the following protocol provides a robust starting point.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The following steps outline a general procedure on a modern NMR spectrometer (e.g., Bruker, JEOL). Specific parameters may need optimization.
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
The logical workflow for obtaining and interpreting the NMR data is visualized in the following diagram:
Caption: Experimental workflow for NMR analysis.
Conclusion and Future Outlook
While a definitive, experimentally verified NMR spectrum for this compound is not currently present in widely accessible chemical literature, this guide provides a robust predictive framework for its analysis. The principles of chemical shifts, coupling constants, and 2D correlation techniques, when applied systematically, will enable researchers to confidently identify this important synthetic intermediate and its derivatives. As the synthesis and application of such heterocyclic scaffolds continue to expand, the public deposition of comprehensive spectral data will be invaluable to the scientific community, fostering collaboration and accelerating innovation in drug discovery and materials science.
Decoding the Vibrational Signature: An In-depth Guide to the IR Spectroscopy of 5,6-Dihydro-4H-pyran-2-carbonitrile
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 5,6-Dihydro-4H-pyran-2-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for interpreting the vibrational spectrum of this heterocyclic compound. We will explore the causality behind experimental choices and provide a framework for achieving reliable and reproducible spectroscopic data.
Introduction: The Significance of this compound and Its Vibrational Fingerprint
This compound is a heterocyclic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a dihydropyran ring, a nitrile group, and a vinyl ether system, presents a unique combination of functional groups that contribute to its reactivity and potential biological activity. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity, assess the purity, and elucidate the structural features of this molecule by probing its molecular vibrations.
The utility of IR spectroscopy lies in its ability to identify specific functional groups, which absorb infrared radiation at characteristic frequencies. For this compound, the key vibrational modes are associated with the C≡N triple bond of the nitrile, the C=C double bond and C-O-C ether linkage of the vinyl ether moiety within the dihydropyran ring, and the various C-H bonds of the aliphatic and vinylic portions. A thorough understanding of these characteristic absorptions is paramount for any scientist working with this compound.
Theoretical Framework: Predicting the IR Spectrum
The infrared spectrum of this compound can be dissected by considering the vibrational contributions of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by factors such as bond strength, atomic masses, and electronic effects like conjugation.
Below is a logical workflow for the spectroscopic analysis of the target molecule.
Caption: Workflow for IR spectroscopic analysis.
The Diagnostic Nitrile Group (C≡N)
The carbon-nitrogen triple bond (C≡N) of the nitrile functional group provides one of the most distinct and easily identifiable peaks in the IR spectrum.
-
Expected Absorption: The C≡N stretching vibration is anticipated to appear as a sharp, strong to medium intensity band in the region of 2260-2220 cm⁻¹ [1].
-
Causality: The triple bond is strong, and the vibration involves a significant change in dipole moment, leading to a prominent absorption. The position of this band is sensitive to electronic effects. In this compound, the nitrile group is conjugated with the C=C double bond of the dihydropyran ring. This conjugation delocalizes the π-electrons, slightly weakening the C≡N bond and lowering its stretching frequency to the lower end of the typical range, likely around 2230-2220 cm⁻¹ [2][3].
The Vinyl Ether System: C=C and C-O-C Vibrations
The dihydropyran ring contains a vinyl ether moiety, which gives rise to two key stretching vibrations: the C=C stretch and the C-O-C asymmetric stretch.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond within the ring is expected in the 1680-1610 cm⁻¹ region[4]. For vinyl ethers specifically, this peak is often found between 1660-1610 cm⁻¹ [4]. The conjugation with the nitrile group can influence the intensity and exact position of this band.
-
C-O-C Asymmetric Stretching: Ether linkages exhibit a characteristic strong C-O stretching band. For vinyl ethers, this is a particularly strong and diagnostic absorption found at higher wavenumbers than in saturated ethers due to the resonance effect, which imparts some double bond character to the C-O bond[5]. A strong band is expected around 1220 cm⁻¹ [6][7].
C-H Stretching Vibrations
The molecule contains both sp²-hybridized (vinylic) and sp³-hybridized (aliphatic) carbon atoms, leading to distinct C-H stretching absorptions.
-
Vinylic C-H Stretch: The C-H bond on the double bond (=C-H) will show a stretching vibration above 3000 cm⁻¹. A weak to medium intensity band is expected in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretches: The methylene groups (-CH₂-) in the saturated portion of the ring will exhibit symmetric and asymmetric stretching vibrations below 3000 cm⁻¹. These typically appear as multiple medium to strong bands in the 2990-2850 cm⁻¹ range.
The Fingerprint Region (< 1500 cm⁻¹)
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, twisting) and skeletal vibrations of the molecule. While individual peak assignment in this region is challenging, it provides a unique pattern for the molecule. Key expected bands include:
-
CH₂ Bending (Scissoring): Around 1465 cm⁻¹ [8].
-
C-O Symmetric Stretching: Another ether band may appear in the 1070-1020 cm⁻¹ range.
-
=C-H Out-of-Plane Bending (Wagging): For vinyl ethers, a band around 850-810 cm⁻¹ is characteristic[6][7].
Summary of Expected IR Absorptions
The following table summarizes the predicted key vibrational frequencies for this compound, providing a quick reference for spectral interpretation.
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Vinylic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of =C-H bonds. |
| Aliphatic C-H Stretch | 2990 - 2850 | Medium to Strong | Asymmetric and symmetric stretches of -CH₂- groups. |
| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp | Lowered frequency due to conjugation with the C=C bond[2][3]. |
| Alkene (C=C) Stretch | 1660 - 1610 | Medium | Part of the vinyl ether system. |
| CH₂ Bending (Scissoring) | ~1465 | Medium | |
| Asymmetric C-O-C Stretch | ~1220 | Strong | Diagnostic for vinyl ethers[5][6][7]. |
| Symmetric C-O-C Stretch | 1070 - 1020 | Medium to Strong | |
| =C-H Out-of-Plane Bend | 850 - 810 | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the acquisition of a reliable and interpretable IR spectrum, a systematic and validated experimental approach is crucial. The choice of sampling technique depends on the physical state of the compound. Assuming this compound is a liquid or a low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) or thin film method is recommended.
Instrumentation and Sample Preparation
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is required, capable of scanning the mid-IR region (4000-400 cm⁻¹).
-
Sampling Accessory: A single-reflection diamond ATR accessory is highly recommended for its ease of use, minimal sample requirement, and high-quality data. Alternatively, salt plates (NaCl or KBr) can be used for creating a thin film.
Step-by-Step Methodology (ATR-FTIR)
-
Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical self-validating step, as the background spectrum is subtracted from the sample spectrum to yield the final absorbance spectrum. A clean, flat baseline in the background is indicative of a properly functioning instrument and clean crystal.
-
Sample Application: Apply a small drop of the neat this compound sample directly onto the center of the ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. A typical setting would be 16 to 32 scans at a resolution of 4 cm⁻¹. The co-addition of multiple scans improves the signal-to-noise ratio, a key aspect of data trustworthiness.
-
Data Processing: The instrument software will automatically perform the background subtraction. If necessary, an ATR correction can be applied to the data to make the spectrum appear more like a traditional transmission spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened swab to prevent sample carryover.
The logical flow of this experimental protocol is visualized below.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides an unambiguous and efficient method for the structural characterization of this compound. The presence of a sharp band around 2225 cm⁻¹, a strong absorption near 1220 cm⁻¹, and characteristic C=C and C-H stretching vibrations collectively form a unique vibrational signature. By following a robust experimental protocol and understanding the theoretical underpinnings of the observed absorptions, researchers can confidently verify the identity and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development activities.
References
An In-depth Technical Guide to the Mass Spectrometry of 5,6-Dihydro-4H-pyran-2-carbonitrile
Introduction
5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines a dihydropyran ring and a nitrile group, makes it a versatile building block for more complex molecules. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such compounds. This guide provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry of this compound, offering insights into its expected fragmentation patterns. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the analysis of novel organic molecules.
The molecular formula of this compound is C₆H₇NO, with a molecular weight of approximately 109.13 g/mol .[1][2] The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature in mass spectrometry.
Proposed Fragmentation Pathways
Upon electron ionization, this compound will form a molecular ion (M⁺•) with a theoretical m/z of 109. The subsequent fragmentation of this molecular ion is predicted to be governed by the functionalities present: the dihydropyran ring, the double bond, and the nitrile group. The primary proposed fragmentation pathways include the retro-Diels-Alder reaction, loss of a hydrogen atom, and cleavage of the dihydropyran ring.
Retro-Diels-Alder Reaction
A prominent fragmentation pathway anticipated for the dihydropyran ring is a retro-Diels-Alder (rDA) reaction.[3][4] This concerted process involves the cleavage of the ring to form a diene and a dienophile.[3][5] For the molecular ion of this compound, this would lead to the formation of acrolein radical cation and ethylene, or acrylonitrile radical cation and 1,3-butadiene. The charge can be retained on either fragment, leading to distinct signals in the mass spectrum. The most likely pathway would involve the formation of the more stable radical cation.
Loss of a Hydrogen Atom ([M-1]⁺)
Nitriles are known to exhibit a characteristic loss of a hydrogen atom from the carbon alpha to the nitrile group, resulting in a stable [M-1]⁺ ion.[6][7] In the case of this compound, this would lead to a fragment with an m/z of 108. The stability of this cation is enhanced by resonance.
Ring Cleavage and Subsequent Fragmentations
Cleavage of the dihydropyran ring can occur through various mechanisms, including alpha-cleavage adjacent to the oxygen atom.[8] This can lead to a cascade of fragmentations, resulting in smaller charged species. The initial ring-opened ion can then undergo further bond cleavages to produce a variety of smaller fragments.
Predicted Mass Spectrum
Based on the proposed fragmentation pathways, the following table summarizes the expected significant ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 109 | [C₆H₇NO]⁺• | Molecular Ion (M⁺•) |
| 108 | [C₆H₆NO]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 80 | [C₅H₄O]⁺• | Loss of ethylene nitrile ([M-C₂H₃N]⁺•) |
| 53 | [C₃H₃N]⁺• | Acrylonitrile radical cation from rDA |
| 55 | [C₃H₃O]⁺ | Acrolein cation from rDA |
| 54 | [C₄H₆]⁺• | 1,3-Butadiene radical cation from rDA |
| 27 | [C₂H₃]⁺ | Ethene cation from rDA |
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. cenmed.com [cenmed.com]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 5,6-Dihydro-4H-pyran-2-carbonitrile (CAS No. 31518-13-5), a versatile heterocyclic building block with significant applications in pharmaceutical research and drug development. We will delve into its chemical properties, synthesis, reactivity, and role as a crucial intermediate in the creation of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Importance of the Dihydropyran Scaffold
The 5,6-dihydro-4H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The incorporation of a nitrile group at the 2-position of this ring system, as seen in this compound, further enhances its synthetic utility. The nitrile moiety can serve as a precursor to a variety of functional groups, including amines, carboxylic acids, and amides, or it can act as a key pharmacophoric element in its own right. This unique combination of a reactive dihydropyran ring and a versatile nitrile group makes this compound a valuable starting material for the synthesis of novel therapeutics.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental to its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 31518-13-5 | [1] |
| Molecular Formula | C₆H₇NO | Synblock |
| Molecular Weight | 109.13 g/mol | Synblock |
| Boiling Point | 195.2°C at 760 mmHg | Synblock |
| Storage | Store in a dry, sealed place | Synblock |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found in the literature, typical spectroscopic data for related dihydropyran structures can provide an expected profile. Researchers should verify the identity and purity of this compound using standard analytical techniques upon acquisition.
Expected Spectroscopic Data:
-
¹H NMR: Protons on the dihydropyran ring would exhibit characteristic shifts and coupling patterns. The protons adjacent to the oxygen atom (at C6) would be expected in the downfield region (around 3.5-4.5 ppm). The olefinic proton at C3 would also be in the downfield region, and the protons at C4 and C5 would show complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon of the nitrile group (C≡N) would appear in the characteristic region for nitriles (around 115-125 ppm). The olefinic carbons (C2 and C3) and the carbon adjacent to the oxygen (C6) would also have distinct chemical shifts.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2210-2260 cm⁻¹. The C=C stretching vibration of the double bond in the pyran ring would appear around 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1050-1150 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of functionalized dihydropyrans is a well-established area of organic chemistry, often involving multicomponent reactions.
General Synthetic Approach
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not prevalent in the searched literature, its synthesis can be conceptualized through established methodologies for related 4H-pyrans. One common approach is the one-pot, three-component condensation reaction involving an aldehyde, a source of active methylene (like malononitrile), and a 1,3-dicarbonyl compound, often catalyzed by a base.
The following diagram illustrates a generalized workflow for the synthesis of a substituted 4H-pyran, which could be adapted for the target molecule.
Caption: Generalized workflow for 4H-pyran synthesis.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of the dihydropyran ring and the nitrile group. The electron-withdrawing nature of the nitrile group influences the reactivity of the double bond, making it susceptible to nucleophilic attack. The nitrile group itself can undergo a variety of transformations.
Caption: Reactivity profile of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including those with potential therapeutic applications.[1] Its utility is demonstrated in its use as a precursor for ligands targeting specific biological pathways.
Synthesis of an NLRX1 Ligand
A notable application of this compound is in the synthesis of (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide, a compound identified as a ligand for the NLRX1 protein. NLRX1 is a protein involved in the regulation of the immune system, and its modulation is a target for the treatment of various diseases, including autoimmune disorders, inflammatory diseases, and cancer.
Experimental Protocol: Synthesis of (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide [2]
-
To a stirred solution of this compound in ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate (Na₂CO₃).
-
Heat the reaction mixture at 82°C for 2 hours.
-
Upon completion of the reaction (monitored by an appropriate technique such as TLC or LC-MS), filter the reaction mixture through celite.
-
Wash the celite bed twice with ethanol.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the solid product, (E)-N'-hydroxy-3,4-dihydro-2H-pyran-2-carboximidamide.
This synthesis highlights the direct conversion of the nitrile group into a carboximidamide, demonstrating the utility of this compound in generating more complex and biologically relevant scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for nitriles and dihydropyrans should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is often a good choice for handling organic nitriles), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
-
Incompatibilities: Nitriles are generally incompatible with strong acids, bases, and oxidizing agents.
-
Fire Hazards: While specific flammability data is not available, many organic nitriles are flammable. Keep away from open flames and sources of ignition.
-
Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or under certain reaction conditions. Always handle with care and avoid direct contact.
Hazard Statements (Based on GHS classifications for similar compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Based on GHS classifications for similar compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the supplier-specific MSDS for the most accurate and up-to-date safety information before handling this compound.
Conclusion
This compound is a synthetically valuable building block that offers access to a diverse range of more complex molecular structures. Its combination of a dihydropyran scaffold and a versatile nitrile functional group makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in modern organic synthesis and drug discovery programs.
References
An In-depth Technical Guide to the Reactivity and Stability of 5,6-Dihydro-4H-pyran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
5,6-Dihydro-4H-pyran-2-carbonitrile stands as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural amalgamation, featuring a dihydropyran ring and a nitrile group, bestows upon it a rich and versatile reactivity profile.[1][2] This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of the core principles governing the reactivity and stability of this compound. By delving into its electronic and structural nuances, we can better harness its potential as a key building block in the synthesis of complex molecular architectures, including novel therapeutic agents and agrochemicals.[1] The 4H-pyran motif is a privileged structure found in a multitude of natural products and synthetic compounds, many of which exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
I. Molecular Architecture and Intrinsic Stability
The stability of this compound is fundamentally dictated by the interplay of its constituent functional groups: the vinyl ether moiety within the dihydropyran ring and the electron-withdrawing nitrile group. Understanding these contributions is paramount to predicting its behavior under various reaction and storage conditions.
A. The Dihydropyran Ring: A Latent Source of Reactivity
The dihydropyran ring, while generally stable, contains a vinyl ether linkage that is susceptible to specific chemical transformations. The endocyclic oxygen atom influences the electron distribution within the ring, rendering the double bond electron-rich and thus prone to electrophilic attack.
B. The Nitrile Group: An Inductive and Mesomeric Influence
The strongly electron-withdrawing nitrile group (-C≡N) significantly impacts the electronic landscape of the molecule.[2] Through inductive effects, it pulls electron density away from the pyran ring, influencing the reactivity of the double bond. This electronic pull can also affect the stability of adjacent atoms and bonds.
II. Thermal Stability and Decomposition Pathways
The thermal stability of dihydropyran derivatives is a critical consideration in synthetic planning and material handling. Computational studies on related 2H-dihydropyran systems have shed light on the mechanisms of their thermal decomposition.
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ·mol⁻¹) |
| 3,6-dihydro-2H-pyran | 329–374 | 208.1 ± 1.7 |
| 4-methyl-3,6-dihydro-2H-pyran | 311–361 | 209.5 |
| cis-2,6-dimethyl-3,6-dihydro-2H-pyran | 300–351 | 196.3 |
| Data adapted from computational and experimental studies on related dihydropyran derivatives.[8][9] |
III. Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of this compound is a fascinating interplay between the nucleophilic character of the vinyl ether and the electrophilic nature of the nitrile group. This duality allows it to participate in a wide array of chemical transformations.
A. Reactions at the Vinyl Ether Moiety
The electron-rich double bond of the vinyl ether is a prime target for electrophilic addition and cycloaddition reactions.
One of the most well-characterized reactions of vinyl ethers is their acid-catalyzed hydrolysis.[10][11][12][13] This reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group to form a resonance-stabilized carbocation intermediate.[11][12] Subsequent rapid hydration and decomposition of the hemiacetal intermediate yield a carbonyl compound and an alcohol.[12] In the case of this compound, this would lead to the opening of the pyran ring. The kinetics of this hydrolysis are typically first-order in both the vinyl ether and the hydronium ion concentration.[10]
Experimental Protocol: Monitoring Acid-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of this compound under acidic conditions.
Materials:
-
This compound
-
Aqueous acid solution (e.g., 0.1 M HCl)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Thermostatted cell compartment
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Equilibrate a quartz cuvette containing the aqueous acid solution in the thermostatted cell compartment of a UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette.
-
Monitor the reaction by observing the change in absorbance at a wavelength corresponding to the disappearance of the starting material or the appearance of a product.
-
Alternatively, withdraw aliquots at specific time intervals, quench the reaction, and analyze by HPLC to determine the concentration of the remaining starting material.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the vinyl ether.
The diene character of the dihydropyran ring allows it to participate in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with high stereocontrol.[14][15] While 2H-pyrans can act as dienes, their partial aromatic character can necessitate harsher reaction conditions compared to non-aromatic cyclic dienes.[15] The presence of the electron-withdrawing nitrile group in this compound would likely influence its reactivity as a diene, potentially favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder scenario.
Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
B. Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or, under milder conditions, to a primary amide.[16] This transformation offers a route to introduce a carboxylic acid or amide functionality into the dihydropyran scaffold, which can be valuable for further derivatization in drug discovery programs.
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a pathway to synthesize aminomethyl-dihydropyran derivatives, which are of interest in medicinal chemistry.
IV. Synthesis of this compound and Derivatives
The synthesis of dihydropyran derivatives often involves multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step.[17][18][19] These reactions offer advantages such as high atom economy, operational simplicity, and often high yields.[4] For instance, the reaction of an aldehyde, an active methylene compound like malononitrile, and a β-ketoester can yield highly substituted dihydropyrans.[17][19]
Illustrative Synthetic Protocol: Multicomponent Synthesis of a Dihydropyran Derivative
Objective: To synthesize a substituted dihydropyran via a one-pot, three-component reaction.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
A catalyst (e.g., piperidine, ZrCl₄@Arabic Gum)[17]
-
A suitable solvent (e.g., ethanol, or solvent-free conditions)[17]
Procedure:
-
In a round-bottom flask, combine the aldehyde, malononitrile, and ethyl acetoacetate in the chosen solvent or under solvent-free conditions.
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50°C) and monitor its progress by TLC.[17]
-
Upon completion, work up the reaction by adding a suitable solvent (e.g., dichloromethane) and filtering to remove the catalyst if it is heterogeneous.[19]
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. Conclusion: A Versatile Scaffold for Future Discovery
This compound is a molecule with a rich and varied chemical personality. Its stability is a delicate balance of the electronic properties of the vinyl ether and the nitrile group. Its reactivity is a testament to the synthetic utility of these two functional groups, offering a multitude of pathways for the construction of complex and potentially bioactive molecules. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers aiming to unlock the full potential of this versatile heterocyclic scaffold in the ongoing quest for new medicines and advanced materials.
VI. References
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Sílice (CSIC). Available at: --INVALID-LINK--
-
Thermal decomposition of syn- and anti-dihydropyrenes; functional group-dependent decomposition pathway. PubMed. Available at: --INVALID-LINK--
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: --INVALID-LINK--
-
Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--
-
The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. RSC Publishing. Available at: --INVALID-LINK--
-
Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Available at: --INVALID-LINK--
-
Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. Available at: --INVALID-LINK--
-
Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Hydrolysis of vinyl ethers. Google Patents. Available at: --INVALID-LINK--
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. Available at: --INVALID-LINK--
-
Enantioselective Synthesis of 3,4-Dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-Unsaturated Enones. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Synthesis of Tetrahydropyridine Derivatives through a Modular Assembly Reaction Using 3,4-Dihydropyran as Dual Substrate and Template. Organic Letters. Available at: --INVALID-LINK--
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: --INVALID-LINK--
-
Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing. Available at: --INVALID-LINK--
-
This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
This compound. Biosynth. Available at: --INVALID-LINK--
-
This compound. Benchchem. Available at: --INVALID-LINK--
-
This compound. Cenmed Enterprises. Available at: --INVALID-LINK--
-
5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. Available at: --INVALID-LINK--
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. Available at: --INVALID-LINK--
-
Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. Available at: --INVALID-LINK--
-
Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews. Available at: --INVALID-LINK--
-
enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: --INVALID-LINK--
-
Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions. Benchchem. Available at: --INVALID-LINK--
-
A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. Available at: --INVALID-LINK--
-
Stability of "Dihydro-2H-pyran-3(4H)-one" under basic conditions. Benchchem. Available at: --INVALID-LINK--
-
3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. arkivoc. Available at: --INVALID-LINK--
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: --INVALID-LINK--
-
5,6-Dihydro-2H-pyran-2-one. PubChem. Available at: --INVALID-LINK--
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. Available at: --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: --INVALID-LINK--
-
Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate. Available at: --INVALID-LINK--
-
Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at: --INVALID-LINK--
-
Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents. Available at: --INVALID-LINK--
-
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and 2-amino-5-benzoyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile acetonitrile solvate. PubMed. Available at: --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study | Publicación [silice.csic.es]
- 7. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of 3,6-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. soc.chim.it [soc.chim.it]
- 16. researchgate.net [researchgate.net]
- 17. ajchem-a.com [ajchem-a.com]
- 18. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajchem-a.com [ajchem-a.com]
A Comprehensive Technical Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique bifunctional structure, incorporating both a dihydropyran ring and a nitrile group, presents a versatile scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1]
Introduction: The Strategic Importance of the Dihydropyran-Nitrile Scaffold
The 5,6-dihydro-4H-pyran motif is a privileged structure found in a multitude of natural products and biologically active compounds. Its presence is often associated with a wide range of pharmacological activities. The incorporation of a nitrile group (-C≡N) further enhances the synthetic utility and potential bioactivity of the molecule. The nitrile functionality can participate in various chemical transformations and can act as a key pharmacophore, contributing to target binding and metabolic stability in drug candidates. The combination of these two functionalities in this compound makes it a highly valuable building block for the synthesis of diverse heterocyclic compounds.[1]
Synthesis of this compound: Plausible Synthetic Strategies
While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for constructing dihydropyran rings. A highly plausible and efficient method would be a hetero-Diels-Alder reaction.
Proposed Hetero-Diels-Alder Approach
The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. In the context of this compound, this would involve the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile. A likely pathway would involve the reaction of acrolein (the α,β-unsaturated aldehyde) with a suitable cyanodiene.
Hypothetical Experimental Protocol: Hetero-Diels-Alder Synthesis
-
Reaction Setup: To a solution of acrolein (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) (0.1-0.2 equivalents) at room temperature under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of a suitable 1-cyano-1,3-butadiene derivative (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Synthetic Routes
Other potential synthetic strategies could involve multi-component reactions, which are known to be efficient for the synthesis of various substituted pyran derivatives.[3] For instance, a one-pot reaction involving an appropriate aldehyde, a malononitrile derivative, and a suitable Michael acceptor could potentially be optimized to yield the desired product.
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics can be anticipated:
| Spectroscopic Technique | Expected Features | Reference Data for Analogous Compounds |
| ¹H NMR | Signals corresponding to the vinylic proton, the protons on the dihydropyran ring, and the allylic protons. | For 5,6-dihydro-2H-pyran-2-one, characteristic signals are observed for the olefinic and aliphatic protons of the dihydropyran ring.[4] |
| ¹³C NMR | Resonances for the nitrile carbon, the olefinic carbons, and the saturated carbons of the dihydropyran ring. | The ¹³C NMR spectrum of 5,6-dihydro-4-methoxy-2H-pyran shows distinct peaks for the carbons of the pyran ring and the methoxy group.[5] |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2215-2230 cm⁻¹, and bands for the C=C and C-O stretching vibrations. | The IR spectrum of 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile shows a strong CN stretch at 2225 cm⁻¹.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₇NO (109.13 g/mol ). | High-resolution mass spectrometry (HRMS) for related pyran-carbonitrile derivatives confirms their molecular formulas.[3] |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its dihydropyran and nitrile functionalities. This dual reactivity makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.
Reactions of the Dihydropyran Ring
The double bond in the dihydropyran ring can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. Furthermore, the enol ether-like character of the double bond makes it susceptible to electrophilic attack.
Cycloaddition Reactions
The dihydropyran ring system can act as a dienophile in Diels-Alder reactions, allowing for the construction of bicyclic systems. This is a key strategy for building molecular complexity.
Caption: Diels-Alder reaction of this compound.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functional groups, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Reduction to a primary amine.
-
Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
Caption: Key transformations of the nitrile group.
Applications in Drug Discovery and Development
The structural motifs present in this compound are found in numerous pharmaceutical agents. While specific examples of its direct use are not prevalent in the literature, its potential as a precursor to valuable drug scaffolds is clear. For instance, dihydropyran derivatives are key intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. The ability to functionalize both the dihydropyran ring and the nitrile group allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound represents a synthetically attractive and versatile building block for the construction of complex heterocyclic molecules. Its unique combination of a dihydropyran ring and a nitrile functionality provides multiple avenues for chemical modification, making it a valuable intermediate for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in modern chemical research and development.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 1H NMR spectrum [chemicalbook.com]
- 5. 5,6-DIHYDRO-4-METHOXY-2H-PYRAN(17327-22-9) 13C NMR [m.chemicalbook.com]
physical properties of 5,6-Dihydro-4H-pyran-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 5,6-Dihydro-4H-pyran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a dihydropyran ring and a nitrile functional group. Its unique structure makes it a valuable intermediate and building block in various synthetic applications.[1] This guide provides a comprehensive overview of its core physical and chemical properties, offering field-proven insights and methodologies for its characterization. The molecule's utility is primarily as an intermediate in the synthesis of diverse pharmaceuticals and other organic compounds.[2] It is particularly significant in the development of complex heterocyclic structures, which are fundamental in medicinal chemistry and drug discovery.[2] Furthermore, its applications extend to the production of agrochemicals, such as pesticides and herbicides.[2] The combination of the dihydropyran moiety and the versatile nitrile group allows it to participate in a wide array of chemical transformations, including cyclization and coupling reactions, rendering it essential for constructing complex molecular architectures.[1][2]
Molecular Structure and Identifiers
The structural arrangement of this compound is foundational to its reactivity and physical characteristics. The presence of an ether linkage, a carbon-carbon double bond, and a nitrile group within a six-membered ring defines its chemical behavior.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 31518-13-5 | [2] |
| Molecular Formula | C₆H₇NO | [1][2] |
| Molecular Weight | 109.13 g/mol | [1][2] |
| Canonical SMILES | C1CC=C(OC1)C#N |
| MDL Number | MFCD08437233 |[2] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in synthetic protocols. The data presented below has been consolidated from various chemical suppliers and databases.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 195.2 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 78.5 ± 18.4 °C | [1] |
| LogP | 0.38 | [1] |
| Storage Condition | Room temperature, dry |[2] |
Note: Some values are calculated and should be considered estimates.
Spectroscopic Profile: A Mechanistic Interpretation
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. Below is an expert interpretation of the expected spectral data, explaining the causal relationship between the molecule's structure and its spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. For this compound, the key absorptions are predicted as follows:
-
~2230-2240 cm⁻¹: A sharp, strong peak characteristic of the C≡N (nitrile) stretching vibration. The exact position can be influenced by conjugation. For comparison, pyrano[2,3-d]thiazole-6-carbonitrile derivatives show a C≡N stretch in the range of 2232-2238 cm⁻¹.[3]
-
~1650-1680 cm⁻¹: A medium-intensity peak corresponding to the C=C stretching of the double bond within the pyran ring.
-
~1200-1000 cm⁻¹: A strong, broad absorption band associated with the C-O-C (ether) asymmetric and symmetric stretching vibrations.
-
~3000-2850 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the saturated portion of the ring.
-
~3100-3000 cm⁻¹: C-H stretching from the sp² hybridized carbons of the alkene group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR:
-
Olefinic Proton: A single proton on the C=C double bond (adjacent to the nitrile) is expected to appear as a multiplet in the downfield region (~6.0-7.0 ppm) due to deshielding from the adjacent oxygen and nitrile group.
-
Methylene Protons (O-CH₂): The two protons on the carbon adjacent to the ring oxygen (C6) will be diastereotopic and are expected to appear as complex multiplets in the range of ~3.5-4.5 ppm.
-
Aliphatic Methylene Protons: The protons on the remaining saturated carbons (C4 and C5) will likely resonate as multiplets in the upfield region (~1.5-2.5 ppm).
-
-
¹³C NMR:
-
Nitrile Carbon (C≡N): A characteristic peak is expected around ~115-120 ppm.[3]
-
Olefinic Carbons (C=C): Two distinct signals are expected in the ~100-150 ppm region. The carbon bearing the nitrile group will be further downfield.
-
Ether-Linked Carbons (C-O): The two carbons bonded to the ring oxygen will appear in the ~60-80 ppm range.
-
Aliphatic Carbon: The remaining sp³ hybridized carbon will be found in the most upfield region of the spectrum, typically ~20-30 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.
-
Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (109.13).
-
Key Fragmentation: A common fragmentation pathway for cyclic ethers and alkenes is the retro-Diels-Alder reaction, which could lead to characteristic neutral losses and charged fragments.[4] Other likely fragmentations include the loss of the nitrile group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).
Experimental Protocols for Characterization
To ensure scientific integrity, every protocol must function as a self-validating system. The following workflows are designed to provide robust and verifiable characterization of this compound.
Caption: Workflow for the comprehensive characterization of the compound.
Protocol 1: Purity and Identity Confirmation via GC-MS
This protocol validates the sample's purity and confirms its molecular weight.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Injector: Set to 250°C in split mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-300.
-
-
Data Analysis:
-
Purity: Integrate the total ion chromatogram (TIC). The peak area of the main component relative to the total area of all peaks determines the purity.
-
Identity: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak at m/z 109. Compare the fragmentation pattern with predicted pathways.
-
-
Causality: The GC separates the analyte from volatile impurities based on boiling point and polarity. The MS provides a mass fingerprint, confirming the molecular weight and offering structural clues through fragmentation. This dual-detection system ensures that the measured purity corresponds to the correct compound.
Protocol 2: Definitive Structural Elucidation via FT-IR and NMR
This protocol provides an unambiguous confirmation of the compound's covalent structure.
-
FT-IR Spectroscopy:
-
Sample Preparation: Place a single drop of the neat liquid sample between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks for the nitrile, alkene, and ether functional groups as detailed in the spectroscopic profile section. This rapidly confirms the presence of the core structural motifs.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a minimum of 300 MHz for protons. Include Distortionless Enhancement by Polarization Transfer (DEPT) experiments to aid in distinguishing CH, CH₂, and CH₃ carbons.
-
Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities, and integrations. The complete assignment must match the proposed structure of this compound.
-
-
Trustworthiness: The combination of these techniques provides a self-validating system. FT-IR offers a quick and definitive check for the required functional groups. NMR spectroscopy then provides the complete atomic connectivity map. If the data from both techniques are consistent with the proposed structure, the identification is considered definitive and trustworthy.
References
An In-Depth Technical Guide to the Structural Analysis of 5,6-Dihydro-4H-pyran-2-carbonitrile
Abstract
This technical guide provides a comprehensive structural analysis of 5,6-Dihydro-4H-pyran-2-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The dihydropyran scaffold is a prevalent motif in numerous biologically active molecules, and the incorporation of a nitrile group offers unique opportunities for synthetic elaboration and modulation of physicochemical properties.[1][2] This document outlines a plausible synthetic route via a hetero-Diels-Alder reaction, provides a detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses advanced analytical techniques for definitive structural elucidation. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by data from closely related structural analogs.
Introduction: The Significance of the Dihydropyran Core
The 5,6-dihydro-4H-pyran ring system is a cornerstone in the architecture of many natural products and synthetic compounds with diverse pharmacological activities. Its prevalence in medicinal chemistry underscores the importance of a thorough understanding of its structural nuances. The inclusion of a nitrile functionality at the 2-position, as seen in this compound, further enhances its utility as a versatile synthetic intermediate.[1][2] This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this valuable molecular scaffold.
Synthesis and Mechanistic Rationale
A highly efficient and atom-economical approach to the synthesis of this compound is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-poor dienophile. In this proposed synthesis, acrolein acts as the heterodienophile, and acrylonitrile serves as the heterodiene.
Proposed Synthetic Protocol: Hetero-Diels-Alder Cycloaddition
Reaction: Acrolein + Acrylonitrile → this compound
Rationale for Experimental Choices:
-
Reactants: Acrolein is a simple α,β-unsaturated aldehyde, making its carbonyl group an effective electron-withdrawing group that activates the double bond for cycloaddition. Acrylonitrile provides the four-atom component for the dihydropyran ring.
-
Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is proposed to accelerate the reaction. The Lewis acid coordinates to the carbonyl oxygen of acrolein, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the electron-rich diene.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is chosen to prevent interference with the Lewis acid catalyst and to facilitate product isolation.
-
Temperature: The reaction is initially conducted at a low temperature to control the exothermic nature of the Diels-Alder reaction and to enhance selectivity, followed by warming to room temperature to ensure completion.
Step-by-Step Methodology:
-
To a stirred solution of acrolein (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add zinc chloride (0.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes to allow for the formation of the acrolein-Lewis acid complex.
-
Slowly add acrylonitrile (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization (Predictive Analysis)
Due to the absence of publicly available experimental spectra for this compound, the following analysis is based on predictive data derived from structurally analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2240-2260 | C≡N | Stretching |
| ~1640-1680 | C=C | Stretching |
| ~1200-1250 | C-O-C | Asymmetric Stretching |
| ~2850-3000 | C-H (sp³) | Stretching |
| ~3000-3100 | C-H (sp²) | Stretching |
The presence of a sharp absorption band in the region of 2240-2260 cm⁻¹ would be a strong indicator of the nitrile group. The C=C stretching vibration of the dihydropyran ring is expected around 1640-1680 cm⁻¹. The characteristic C-O-C ether linkage would likely show a strong absorption in the 1200-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atom environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 1H | H-3 |
| ~4.7-4.9 | m | 1H | H-2 |
| ~3.8-4.0 | t | 2H | H-6 |
| ~2.2-2.4 | m | 2H | H-5 |
| ~2.0-2.2 | m | 2H | H-4 |
¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number and types of carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom |
| ~140-145 | C-3 |
| ~118-122 | C≡N |
| ~100-105 | C-4 |
| ~65-70 | C-6 |
| ~25-30 | C-5 |
| ~20-25 | C-2 |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₆H₇NO), the predicted molecular weight is approximately 109.13 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to this value. A common fragmentation pattern for dihydropyrans is a retro-Diels-Alder reaction.
Caption: A typical workflow for the structural elucidation of an organic compound.
Advanced Structural Analysis Techniques
For an unambiguous determination of the three-dimensional structure and electronic properties, more advanced techniques are indispensable.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure.[3] If a suitable crystal of this compound can be obtained, this technique would yield precise bond lengths, bond angles, and conformational details of the dihydropyran ring. This information is critical for understanding structure-activity relationships in drug design.
Computational Chemistry
Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and corroborating experimental findings.[4] These calculations can be used to:
-
Predict NMR and IR spectra to aid in the interpretation of experimental data.
-
Determine the relative energies of different conformations of the molecule.
-
Model reaction mechanisms and transition states, providing insight into the synthetic pathway.
-
Calculate electronic properties such as molecular orbital energies and charge distributions, which are important for understanding reactivity.
Safety and Handling
Based on the hazard information for this compound (CAS No. 31518-13-5), the compound is classified as hazardous.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
References
computational modeling of 5,6-Dihydro-4H-pyran-2-carbonitrile
An In-Depth Technical Guide to the Computational Modeling of 5,6-Dihydro-4H-pyran-2-carbonitrile
Foreword: The Rationale for a Computational Approach
In modern medicinal chemistry and drug development, the journey from a promising chemical scaffold to a viable drug candidate is both arduous and expensive. Heterocyclic compounds are mainstays in this field, and this compound represents a valuable building block for creating more complex, bioactive molecules.[1][2] Its dihydropyran ring and nitrile group offer unique chemical properties that are advantageous in designing new therapeutic agents.[2] Before committing significant resources to laboratory synthesis and testing, a robust computational evaluation can provide critical insights, de-risk development, and accelerate the discovery pipeline.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the . We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a scientifically rigorous and validated workflow. Our approach is structured to mirror a logical discovery cascade: from characterizing the intrinsic properties of the molecule to predicting its biological interactions, dynamic behavior, and ultimate drug-likeness.
Part 1: Foundational Analysis: Ligand Preparation and Quantum Mechanical Characterization
The first principle of any computational study is ensuring the fidelity of the input molecule. An inaccurate three-dimensional structure will invariably lead to flawed downstream results. This initial phase focuses on preparing the ligand and understanding its fundamental electronic properties, which govern its reactivity and interaction potential.
Protocol 1: Ligand Structure Preparation and Optimization
The objective here is to generate a low-energy, stable 3D conformation of this compound.
Methodology:
-
2D Structure Generation: Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the 2D structure of this compound.
-
Conversion to 3D: Convert the 2D sketch into an initial 3D structure. Most chemical drawing software has this functionality built-in. Export the structure in a common format like .sdf or .mol2.
-
Initial Energy Minimization (Molecular Mechanics): The initial 3D conversion may not be energetically favorable. A preliminary energy minimization using a molecular mechanics (MM) force field is a computationally inexpensive way to resolve steric clashes and achieve a more reasonable geometry.
-
Causality: We use MM here for speed. Force fields like the General Amber Force Field (GAFF) are well-parameterized for a wide range of organic molecules and provide a rapid, efficient way to clean up the initial structure before more demanding calculations.[3][4]
-
Software: Avogadro, UCSF Chimera, or command-line tools from AmberTools can be used for this step.
-
-
Conformational Search (Optional but Recommended): For flexible molecules, it's crucial to explore the conformational space to identify the global minimum energy structure. For a semi-rigid molecule like this, the search is less complex but still valuable.
-
Quantum Mechanical Optimization: For the highest accuracy, the final geometry optimization should be performed using quantum mechanics (QM). This method provides a more precise representation of the molecule's electronic structure and geometry.[5][6]
Quantum Mechanics (QM): Unveiling Electronic Structure
QM calculations allow us to model properties that are beyond the scope of classical molecular mechanics.[7][8] For a molecule with a polar nitrile group and an oxygen-containing heterocycle, understanding the electronic landscape is paramount. We primarily use Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost in drug discovery contexts.[9]
Protocol 2: DFT for Geometry Optimization and Property Calculation
Methodology:
-
Input Preparation: Use the MM-minimized structure of this compound as the starting geometry.
-
Calculation Setup:
-
Method: Select a functional, such as B3LYP or PBE0. B3LYP is a widely-used hybrid functional known for its reliability with organic molecules. A recent computational study on dihydropyran decomposition successfully used the PBE0 functional.[10]
-
Basis Set: Choose a basis set like 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogens (p), which are essential for accurately describing the non-spherical electron density in bonds and lone pairs.
-
Solvation Model (Optional): To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied to mimic the effects of water.
-
-
Execution: Run the geometry optimization calculation using software like Gaussian, ORCA, or GAMESS.
-
Analysis of Results:
-
Optimized Geometry: The final, low-energy 3D structure.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of chemical reactivity and stability.
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. The nitrile nitrogen and pyran oxygen will be key areas of negative potential, indicating their role as potential hydrogen bond acceptors.
-
Part 2: Interaction Modeling: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein.[11] It is a cornerstone of structure-based drug design, used to generate hypotheses about how a small molecule might achieve its biological effect.[12]
The Docking Workflow: A Self-Validating System
A trustworthy docking protocol involves three key stages: preparing the target and ligand, performing the docking simulation, and rigorously analyzing the results.
Caption: A validated workflow for molecular docking experiments.
Protocol 3: Molecular Docking of this compound
Methodology:
-
Protein Preparation:
-
Download the 3D structure of a relevant protein target from the Protein Data Bank (PDB).[13]
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-solvents, and any existing ligands.[13][14]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is critical for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Use the QM-optimized structure of this compound from Protocol 2.
-
Define rotatable bonds and save the file in the required format (e.g., .pdbqt for AutoDock Vina).
-
-
Binding Site Definition:
-
Identify the binding pocket (active site) of the protein. If a co-crystallized ligand is present in the original PDB file, its location is the ideal center for the search space.
-
Define a "grid box" that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this box.
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina. Vina uses a sophisticated gradient optimization method in its search algorithm and an empirical scoring function to rank the poses.[12]
-
The command typically specifies the prepared protein, the prepared ligand, and the coordinates and dimensions of the grid box.[12]
-
-
Results Analysis:
-
Binding Affinity: The primary output is a table of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values suggest stronger binding.
-
Pose Visualization: It is essential to visually inspect the top-ranked poses. A good score is meaningless if the pose is physically unrealistic or makes no chemical sense.
-
Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues. The nitrile group and pyran oxygen are prime candidates for forming hydrogen bonds. Tools like LigPlot+ or the visualization capabilities within PyMOL and Chimera are invaluable here.
-
| Parameter | Typical Value/Choice | Rationale |
| Docking Software | AutoDock Vina | Widely used, accurate, and computationally efficient.[12] |
| Search Algorithm | Iterated Local Search | Vina's default, effectively explores conformational and rotational space. |
| Scoring Function | Vina Empirical Score | A function trained on a large set of protein-ligand complexes to estimate binding free energy. |
| Exhaustiveness | 8 - 16 | Controls the thoroughness of the search. Higher values increase computational time but may find better poses. |
| Number of Modes | 9 - 20 | The number of binding poses to generate and rank. |
Table 1: Typical parameters for a molecular docking study using AutoDock Vina.
Part 3: Simulating Dynamic Behavior: Molecular Dynamics (MD)
While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer and more realistic understanding of the stability of a protein-ligand complex and the role of solvent.[8][15]
Caption: The sequential workflow for a Molecular Dynamics simulation.
Protocol 4: MD Simulation of the Protein-Ligand Complex
Methodology:
-
System Setup:
-
Starting Structure: Use the best-ranked, visually inspected pose from the molecular docking (Protocol 3) as the starting point.
-
Force Field Assignment: Assign a force field to the system. For the protein, standard force fields like AMBER or CHARMM are used. For our ligand, this compound, a general force field like GAFF (General Amber Force Field) is appropriate, with partial charges derived from QM calculations (e.g., RESP charges) for higher accuracy.[4]
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to relax any steric clashes introduced during the setup phase.
-
Equilibration: Gradually bring the system to the desired temperature and pressure. This is typically a two-step process:
-
NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Isothermal-Isobaric): Allow the system volume to fluctuate to bring it to the target pressure (e.g., 1 atm) while maintaining the target temperature.
-
-
Production Run: Once equilibrated, run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect data on the system's dynamics. This step is computationally intensive.[16]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the simulation has reached equilibrium and the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of high flexibility.
-
Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.
-
Software Packages: GROMACS, AMBER, CHARMM, and NAMD are widely used software suites for performing MD simulations.[17]
Part 4: In Silico Profiling: ADMET Prediction
A molecule with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[18] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for prioritizing candidates and avoiding costly late-stage failures.[19]
Leveraging Predictive Models
A plethora of computational models, many based on machine learning trained on large experimental datasets, can predict key ADMET properties.[20]
Protocol 5: In Silico ADMET Profiling
Methodology:
-
Input: The only required input is the chemical structure of this compound, typically as a SMILES string.
-
Tool Selection: Utilize web-based servers or standalone software.
-
pkCSM: A popular, freely available web server that predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[21]
-
SwissADME: Another widely used free web tool that provides predictions for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Commercial Software: Platforms like ADMET Predictor® by Simulations Plus offer highly refined models.[20]
-
-
Property Analysis: Analyze the predicted values for key ADMET descriptors.
| Property Category | Predicted Parameter | Significance in Drug Development |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption and oral bioavailability. |
| Human Intestinal Absorption | A percentage estimate of how much of the drug is absorbed. | |
| Distribution | BBB Permeability | Predicts whether the compound can cross the Blood-Brain Barrier. |
| Plasma Protein Binding | High binding can reduce the amount of free drug available to act on the target. | |
| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with key metabolic enzymes, which can lead to drug-drug interactions. |
| Excretion | Total Clearance | An estimate of the rate at which the drug is removed from the body. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. |
| hERG I Inhibition | Predicts potential for cardiotoxicity, a major reason for drug failure.[18] | |
| Physicochemical | Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and likelihood of oral bioavailability.[20] |
Table 2: Key ADMET properties and their importance, commonly predicted by in silico tools.[19][22]
Conclusion: An Integrated and Authoritative Workflow
This guide has outlined an integrated, multi-stage computational workflow for the in-depth characterization of this compound. By progressing logically from foundational QM analysis to interactional docking, dynamic MD simulations, and finally, holistic ADMET profiling, researchers can build a comprehensive computational dossier on a molecule of interest. Each step in this process serves as a validation point for the next, creating a trustworthy and scientifically sound approach. Adopting such a framework enables research teams to make more informed, data-driven decisions, ultimately enhancing the efficiency and success rate of the drug discovery process.[23]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 31518-13-5 | Benchchem [benchchem.com]
- 3. Molecular dynamics simulations of structure and dynamics of organic molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. DSpace-CRIS [zora.uzh.ch]
- 8. ijrar.org [ijrar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. KBbox: Methods [kbbox.h-its.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Molecular Dynamics Simulations of the Interactions of Organic Compounds at Indoor Relevant Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. compchems.com [compchems.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fiveable.me [fiveable.me]
- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 21. pkCSM [biosig.lab.uq.edu.au]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5,6-Dihydro-4H-pyran-2-carbonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Versatile Heterocycle
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5,6-Dihydro-4H-pyran-2-carbonitrile, a molecule integrating the functionalities of a dihydropyran ring and an α,β-unsaturated nitrile, presents itself as a highly versatile and reactive intermediate.[1][2] The dihydropyran moiety is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds, often imparting favorable pharmacokinetic properties.[3][4] Simultaneously, the conjugated nitrile group serves as a potent electron-withdrawing group, activating the molecule for a range of nucleophilic and cycloaddition reactions.[2] This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily dictated by the electronic interplay between the endocyclic oxygen, the carbon-carbon double bond, and the nitrile group. This conjugated system renders the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.[5] Furthermore, the electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions.[6]
Application in Diels-Alder Cycloadditions: A Gateway to Bicyclic Scaffolds
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol.[7] this compound, with its electron-deficient dienophilic character, is poised to react readily with electron-rich dienes to furnish bicyclic pyran derivatives. These products can serve as valuable intermediates in the synthesis of natural products and their analogues.
Conceptual Workflow for Diels-Alder Reaction
Caption: General workflow for the Diels-Alder reaction.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative thermal Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound (1.0 eq)
-
Dicyclopentadiene
-
Toluene, anhydrous
-
Maleic anhydride (for trapping excess cyclopentadiene)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce the retro-Diels-Alder reaction. The lower-boiling cyclopentadiene (b.p. ~41 °C) is distilled and collected in a receiver cooled in an ice bath.[8][9]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Diene: To the stirred solution of the dienophile at 0 °C, add a slight excess of freshly distilled cyclopentadiene (1.2 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add a small amount of maleic anhydride to quench any unreacted cyclopentadiene. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired bicyclic adduct.
| Reactant Ratio (Dienophile:Diene) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 : 1.2 | Toluene | 25 | 18 | 85-95 |
| 1 : 1.5 | Dichloromethane | 25 | 12 | 80-90 |
Michael Addition Reactions: Forging Carbon-Nucleophile Bonds
The polarized nature of the α,β-unsaturated nitrile moiety in this compound makes it an excellent substrate for Michael addition reactions.[5] A wide variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can add to the β-carbon, leading to the formation of functionalized dihydropyran derivatives.
Mechanistic Pathway of Michael Addition
Caption: General mechanism of a Michael addition reaction.
Protocol 2: Aza-Michael Addition with Piperidine
This protocol outlines a representative aza-Michael addition of a secondary amine to this compound.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the β-amino nitrile adduct.
| Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | Ethanol | Triethylamine | 25 | 8 | 90-98 |
| Thiophenol | Methanol | Sodium Methoxide | 25 | 4 | 85-95 |
| Diethyl Malonate | THF | Sodium Hydride | 0 to 25 | 12 | 75-85 |
Application in the Synthesis of Spirocyclic Compounds
Spirocycles are an important class of compounds in medicinal chemistry due to their rigid, three-dimensional structures.[10] The dihydropyran scaffold is a valuable component in the construction of spirocyclic systems. This compound can be envisioned as a key starting material for the synthesis of novel spiro[pyran-oxindole] and other related spiroheterocycles through multicomponent reactions.[11][12]
Conceptual Approach to Spirocycle Synthesis
A plausible strategy involves a multi-component reaction where this compound reacts with an isatin derivative and an active methylene compound in the presence of a base catalyst.
Protocol 3: Three-Component Synthesis of a Spiro[4H-pyran-3,3'-oxindole] Derivative (Representative)
This protocol is adapted from methodologies for the synthesis of similar spiro[4H-pyran] systems.
Materials:
-
Isatin (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Setup: To a stirred solution of isatin (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Knoevenagel Condensation: Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product, 2-oxoindolin-3-ylidenemalononitrile.
-
Michael Addition and Cyclization: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure spiro[4H-pyran-3,3'-oxindole] derivative.
| Isatin Derivative | Active Methylene Compound | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Isatin | Malononitrile | Piperidine | Ethanol | Reflux | 70-85 |
| N-Methylisatin | Ethyl Cyanoacetate | Morpholine | Methanol | Reflux | 65-80 |
Potential in Pharmaceutical and Agrochemical Synthesis
The structural motifs present in this compound are of significant interest in the development of new pharmaceutical and agrochemical agents.[3][13] The dihydropyran ring is a feature of many bioactive natural products, and the nitrile group can act as a bioisostere for other functional groups or be a key pharmacophoric element. This versatile building block can serve as a starting point for the synthesis of libraries of novel compounds for biological screening.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a dihydropyran ring and an α,β-unsaturated nitrile functionality allows for its participation in a wide range of chemical transformations, including Diels-Alder cycloadditions, Michael additions, and multicomponent reactions for the synthesis of complex spirocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this remarkable heterocyclic compound in their endeavors in drug discovery, natural product synthesis, and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. The Diels-Alder Reaction [cs.gordon.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cenmed.com [cenmed.com]
Application Notes and Protocols for the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile
Introduction: The Synthetic Value of the Dihydropyran Scaffold
The 5,6-dihydro-4H-pyran ring system is a privileged scaffold in medicinal chemistry and organic synthesis. Its unique combination of an oxygen heterocycle and an alkene functionality makes it a versatile building block for more complex molecular architectures.[1] The incorporation of a nitrile group at the 2-position, as in 5,6-Dihydro-4H-pyran-2-carbonitrile, further enhances its synthetic utility, providing a handle for a wide array of chemical transformations. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[2]
This document provides a comprehensive guide for the synthesis of this compound via a hetero-Diels-Alder reaction. It is intended for researchers, scientists, and professionals in drug development who require a detailed, reliable protocol grounded in established chemical principles.
Chemical Principle: The Hetero-Diels-Alder Reaction
The core of this synthesis is the [4+2] cycloaddition, specifically a hetero-Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. In the hetero-Diels-Alder variant, one or more atoms in the diene or dienophile is a heteroatom.
For the synthesis of this compound, acrolein acts as the heterodienophile, with its activated carbon-carbon double bond participating in the cycloaddition. Acrylonitrile serves as the diene component. The reaction is often facilitated by a Lewis acid catalyst, which coordinates to the carbonyl oxygen of the acrolein, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[3][4] This catalytic approach not only increases the reaction rate but can also enhance the regioselectivity of the cycloaddition.
Reaction Mechanism
The proposed mechanism involves the coordination of a Lewis acid (e.g., Aluminum Chloride, AlCl₃) to the carbonyl oxygen of acrolein. This enhances the electrophilicity of the acrolein. The electron-rich double bond of acrylonitrile then attacks the β-carbon of the activated acrolein in a concerted, though possibly asynchronous, [4+2] cycloaddition. This forms the dihydropyran ring and establishes the final product.
Caption: Proposed Lewis acid-catalyzed hetero-Diels-Alder reaction mechanism.
Experimental Protocol
This protocol describes a representative procedure for the synthesis. Researchers should perform their own optimizations as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acrolein (Propenal) | ≥97%, stabilized | Sigma-Aldrich | Highly toxic and flammable. Must be handled in a chemical fume hood. |
| Acrylonitrile | ≥99%, stabilized | Sigma-Aldrich | Toxic, flammable, and a potential carcinogen. Handle in a chemical fume hood. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich | Water-sensitive. Handle under inert atmosphere. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate | Aqueous solution | Lab Prepared | For quenching. |
| Brine | Saturated NaCl(aq) | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Lab Grade | For drying. |
| Silica Gel | 230-400 mesh | Lab Grade | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Step-by-Step Procedure
CRITICAL SAFETY NOTE: Acrolein and acrylonitrile are highly toxic, volatile, and flammable.[5][6][7][8] All steps must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and butyl rubber gloves over nitrile gloves, is mandatory.[5][9]
-
Reaction Setup:
-
Place a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Add 20 mL of anhydrous dichloromethane to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
To the cooled, stirred solvent, add acrylonitrile (1.0 eq, e.g., 1.33 g, 25 mmol).
-
Carefully add anhydrous aluminum chloride (1.1 eq, e.g., 3.67 g, 27.5 mmol) in portions. The addition may be exothermic.
-
After the aluminum chloride has dissolved, slowly add acrolein (1.0 eq, e.g., 1.40 g, 25 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
-
Reaction:
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Expected Results and Characterization
While a dedicated spectrum for the target molecule is not available in the cited literature, the expected spectroscopic data can be reliably predicted based on analogous structures.
| Parameter | Expected Value / Observation |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.4-6.6 (m, 1H, =CH-O), 4.8-5.0 (m, 1H, =CH-C), 4.5-4.7 (m, 1H, CH-CN), 3.8-4.2 (m, 2H, -O-CH₂-), 1.9-2.4 (m, 2H, -CH₂-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145-150 (=CH-O), 118-122 (-C≡N), 100-105 (=CH-C), 65-70 (-O-CH₂-), 60-65 (CH-CN), 20-25 (-CH₂-CH₂) |
| IR (thin film, cm⁻¹) | ~2950 (C-H stretch), ~2250 (C≡N stretch, sharp), ~1650 (C=C stretch), ~1250 (C-O stretch) |
| Mass Spec (EI) | m/z 109 (M⁺), 80 (M⁺ - HCN), 54 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Product Formation | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Handle AlCl₃ under a strict inert atmosphere. |
| Reactants polymerized. | Ensure reactants contain inhibitors and are fresh. Add acrolein slowly at low temperature to control exotherm. | |
| Complex Mixture of Products | Side reactions (e.g., polymerization). | Lower the reaction temperature or shorten the reaction time. |
| Incorrect regiochemistry. | Confirm the identity of isomers via 2D NMR techniques (COSY, HMBC). Lewis acid catalysis generally favors the observed regioisomer. | |
| Difficulty in Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. Consider distillation under reduced pressure if the product is thermally stable. |
Safety and Disposal
-
Acrolein and Acrylonitrile: Both are highly toxic, flammable, and lachrymatory.[6][7] They are also potential carcinogens.[8] Always handle in a fume hood with appropriate PPE.[5][9] Prevent inhalation, ingestion, and skin contact. Know the location of the nearest safety shower and eyewash station.[5]
-
Aluminum Chloride: Reacts violently with water. Handle in a dry, inert atmosphere. Quench reactions carefully at low temperatures.
-
Waste Disposal: All materials contaminated with acrolein and acrylonitrile (gloves, pipette tips, glassware, reaction waste) must be disposed of as hazardous chemical waste according to institutional guidelines.[5] Do not pour any waste down the drain.
References
- 1. 5,6-DIHYDRO-2H-PYRAN-2-ONE(3393-45-1) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [pubmed.ncbi.nlm.nih.gov]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. ekwan.github.io [ekwan.github.io]
Application Note: The Diels-Alder Reaction of 5,6-Dihydro-4H-pyran-2-carbonitrile
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing 5,6-Dihydro-4H-pyran-2-carbonitrile as a dienophile in the Diels-Alder reaction. This [4+2] cycloaddition is a cornerstone of synthetic organic chemistry for the construction of six-membered rings with high stereochemical control.[1][2] The electron-withdrawing nature of the nitrile group significantly activates the dienophile, making it a potent reactant for creating complex polycyclic and heterocyclic scaffolds relevant to pharmaceutical and materials science.[3][4][5] This document outlines the theoretical underpinnings, practical experimental setups for both thermal and Lewis acid-catalyzed conditions, and characterization of the resulting cycloadducts.
Introduction: Strategic Importance of the Dienophile
The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene ring from a conjugated diene and a dienophile.[1] The reaction's efficiency and selectivity are heavily influenced by the electronic properties of the reactants. A "normal electron demand" Diels-Alder reaction, the most common variant, is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][4]
This compound is an exemplary electron-deficient dienophile. The powerful inductive and mesomeric effects of the nitrile (cyano) group render the double bond electrophilic and significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This electronic predisposition facilitates rapid and efficient cycloaddition with electron-rich dienes, such as those bearing alkyl or alkoxy substituents.
The resulting cycloadducts, containing a bicyclic ether framework and a nitrile moiety, are versatile synthetic intermediates. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a gateway to a diverse range of complex molecules.
Reaction Mechanism and Stereochemical Considerations
The Diels-Alder reaction proceeds through a cyclic transition state, leading to a high degree of stereospecificity.[1] The stereochemistry of both the diene and the dienophile is retained in the product.
A crucial aspect of the Diels-Alder reaction is the "endo rule." For cyclic dienes, the dienophile's electron-withdrawing substituent preferentially occupies the endo position in the transition state, a result of favorable secondary orbital interactions. This leads to the kinetic formation of the endo isomer as the major product.
Experimental Protocols
Two primary protocols are presented: a standard thermal cycloaddition and a more reactive Lewis acid-catalyzed variant for less reactive dienes or to achieve higher selectivity at lower temperatures.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| 2,3-Dimethyl-1,3-butadiene (or other suitable diene) | Reflux condenser |
| Toluene (anhydrous) | Magnetic stirrer with heating plate |
| Dichloromethane (anhydrous) | Inert atmosphere setup (Nitrogen or Argon) |
| Aluminum chloride (AlCl₃) or other Lewis acid | Thin Layer Chromatography (TLC) plates |
| Diethyl ether | Silica gel for column chromatography |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Anhydrous magnesium sulfate | NMR spectrometer, IR spectrometer, Mass spectrometer |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Organic solvents are flammable. Avoid open flames.
Protocol 1: Thermal Diels-Alder Reaction
This protocol is suitable for reactive, electron-rich dienes like 2,3-dimethyl-1,3-butadiene.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Dissolve the dienophile in anhydrous toluene (20 mL). Add 2,3-dimethyl-1,3-butadiene (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford the pure Diels-Alder adduct.
Diagram of Thermal Diels-Alder Workflow
Caption: Workflow for the thermal Diels-Alder reaction.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is advantageous for less reactive dienes or when lower reaction temperatures are desired to improve selectivity.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (15 mL) and cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (0.2 eq) to the cold dichloromethane with stirring.
-
Dienophile Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane (5 mL) to the Lewis acid suspension. Stir for 15 minutes at 0 °C. The Lewis acid coordinates to the oxygen of the pyran ring and the nitrogen of the nitrile, further activating the dienophile.[6][7]
-
Diene Addition: Add the diene (e.g., cyclopentadiene, freshly cracked) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often significantly faster than their thermal counterparts, typically completing within 1-3 hours.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagram of Lewis Acid Catalysis
Caption: Lewis acid activation of the dienophile.
Data and Expected Results
The success of the reaction can be confirmed through standard spectroscopic methods.
| Technique | Expected Observations for the Adduct |
| ¹H NMR | Disappearance of vinylic proton signals from the dienophile. Appearance of new aliphatic and olefinic proton signals corresponding to the newly formed cyclohexene ring. |
| ¹³C NMR | Disappearance of sp² carbon signals of the dienophile's double bond. Appearance of new sp³ and sp² carbon signals in the product. The nitrile carbon signal will be present around 118-122 ppm. |
| FTIR | The characteristic C≡N stretch will be present around 2240-2260 cm⁻¹. The C=C stretch of the newly formed cyclohexene ring will appear around 1640-1680 cm⁻¹. |
| Mass Spec | The molecular ion peak corresponding to the sum of the molecular weights of the diene and dienophile. |
Example Reaction Data:
| Diene | Conditions | Typical Yield | Major Isomer |
| 2,3-Dimethyl-1,3-butadiene | Toluene, Reflux, 6h | 85-95% | N/A |
| Cyclopentadiene | AlCl₃, DCM, 0°C to RT, 2h | 90-98% | Endo |
| Isoprene | Toluene, Reflux, 12h | 70-80% | Mixture of regioisomers |
| Isoprene | AlCl₃, DCM, 0°C to RT, 3h | 85-95% | Higher regioselectivity |
Troubleshooting and Key Considerations
-
Low Yield: If the thermal reaction is slow or gives a low yield, consider switching to the Lewis acid-catalyzed protocol. Ensure all reagents and solvents are anhydrous, especially for the catalyzed reaction.
-
Diene Polymerization: Dienes like cyclopentadiene can dimerize. It is crucial to use freshly "cracked" (distilled) cyclopentadiene before use.
-
Stereoselectivity: For reactions with cyclic dienes, lower temperatures generally favor the formation of the kinetic endo product.
-
Regioselectivity: With unsymmetrical dienes like isoprene, a mixture of regioisomers ("ortho" and "meta" adducts) can be formed. Lewis acid catalysis can often improve the regioselectivity.
Conclusion
This compound is a highly effective dienophile for the Diels-Alder reaction, providing a reliable route to complex bicyclic structures. The protocols outlined in this application note offer robust starting points for both thermal and Lewis acid-catalyzed cycloadditions. The versatility of the resulting nitrile-containing adducts makes this dienophile a valuable tool for synthetic chemists in the fields of drug discovery and materials science.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 6. ias.ac.in [ias.ac.in]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 5,6-Dihydro-4H-pyran-2-carbonitrile in Natural Product Synthesis
Abstract
The 5,6-Dihydro-4H-pyran ring is a privileged scaffold, forming the core of numerous biologically active natural products, including polyketides and macrolides.[1][2] 5,6-Dihydro-4H-pyran-2-carbonitrile has emerged as a highly versatile and strategic building block for the stereocontrolled synthesis of these complex molecules. Its unique bifunctional nature—possessing both a modifiable alkene within the dihydropyran ring and a synthetically malleable nitrile group—offers chemists a powerful tool for convergent and efficient synthetic design.[3] This guide provides an in-depth exploration of its application, detailing key transformations, mechanistic insights, and field-proven protocols tailored for researchers in natural product synthesis and drug development.
The Strategic Value of a Bifunctional Building Block
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
-
The Dihydropyran Core: This moiety is a direct precursor to the tetrahydropyran (THP) rings abundant in nature.[1] The embedded double bond serves as a handle for a variety of transformations, including stereoselective dihydroxylation, epoxidation, and hydrogenation, allowing for the precise installation of stereocenters common in polyketide-derived natural products.[4]
-
The C2-Nitrile Group: The nitrile is a uniquely versatile functional group in multi-step synthesis.[3] It is stable under a wide range of reaction conditions used to modify other parts of a molecule. Critically, it can be transformed late-stage into a variety of other functionalities, including:
-
Primary Amine: Essential for alkaloids and other nitrogenous natural products.
-
Carboxylic Acid/Ester: A common feature in macrolides and other polyketides.
-
Aldehyde: A key precursor for C-C bond formations.
-
This dual functionality allows for a synthetic strategy where the core pyran structure is first elaborated, and the nitrile is then unmasked to complete the synthesis or to enable diversification for structure-activity relationship (SAR) studies.[5][6]
Figure 1: Synthetic divergence from this compound.
Core Applications & Synthetic Protocols
The true power of this building block is realized through its conversion into key intermediates. Below are detailed protocols for its most critical transformations.
Application 1: Synthesis of Chiral Pyran-2-ylmethanamines for Alkaloid Precursors
The conversion of the nitrile to a primary amine introduces a basic nitrogen center, a hallmark of alkaloid natural products. This transformation is typically achieved through robust reduction methods.
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction of the Nitrile
-
Principle: LAH provides a powerful source of hydride (H⁻) ions that readily reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. The reaction is irreversible and highly efficient. The causality for using LAH lies in its ability to reduce even sterically hindered or electron-rich nitriles that may be resistant to other methods.
-
Methodology:
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of nitrile).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LAH) (1.5 equivalents). Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Substrate Introduction: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL per 1 mmol) and add it dropwise to the stirring LAH suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially, add dropwise:
-
'X' mL of water (where 'X' is the mass of LAH in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is critical for safely quenching the excess LAH and precipitating aluminum salts into a filterable solid.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography, typically using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent streaking.
-
-
Self-Validation: Successful conversion is confirmed by the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the IR spectrum. ¹H NMR will show the disappearance of the α-proton signal adjacent to the nitrile and the appearance of a new methylene signal adjacent to the NH₂ group.
Application 2: Accessing Dihydropyran Carboxylic Acids for Macrolide Synthesis
The hydrolysis of the nitrile to a carboxylic acid provides a key fragment for macrolactonization, a pivotal step in the synthesis of many macrolide antibiotics.
Protocol 2: Strong Basic Hydrolysis of the Nitrile
-
Principle: Under forcing basic conditions and heat, the nitrile is hydrolyzed to a carboxylate salt via a primary amide intermediate. The strong nucleophile (hydroxide) attacks the electrophilic nitrile carbon, and subsequent proton transfers and eliminations lead to the amide, which is then further hydrolyzed. This method is chosen for its reliability and high yields, though it is not compatible with base-labile functional groups.
-
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethylene glycol (5 mL per 1 mmol).
-
Reagent Addition: Add a 6 M aqueous solution of potassium hydroxide (KOH) (10 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to 120-140 °C using an oil bath. Monitor the reaction for 12-24 hours. The reaction can be followed by the evolution of ammonia gas (use a wet pH paper strip near the condenser outlet).
-
Workup: Cool the reaction mixture to room temperature and pour it into an equal volume of cold water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). The carboxylic acid product will often precipitate as a solid.
-
Extraction: If the product remains in solution, extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acid can be purified by recrystallization or silica gel chromatography.
-
-
Trustworthiness: The protocol's endpoint is easily validated. The final product will show a characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹) in the IR spectrum. The nitrile peak in the starting material will be absent.
Figure 2: Key mechanistic steps in the base-catalyzed hydrolysis of a nitrile.
Quantitative Data Summary
The choice of synthetic route often depends on yield and reaction conditions. The following table summarizes expected outcomes for the key transformations of this compound.
| Transformation | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Product Type | Expected Yield |
| Nitrile Reduction | LiAlH₄ | THF | 66 (Reflux) | 4-6 | Primary Amine | 80-95% |
| Nitrile Hydrolysis | KOH (6 M) | Ethylene Glycol | 120-140 | 12-24 | Carboxylic Acid | 75-90% |
| Alkene Dihydroxylation | OsO₄ (cat.), NMO | Acetone/H₂O | 0 to RT | 8-16 | cis-Diol | 85-98% |
| Alkene Hydrogenation | H₂, Pd/C (10%) | Ethanol | RT | 2-4 | Saturated Pyran | >95% |
Conclusion for the Field
This compound is more than a simple starting material; it is a strategic linchpin for the synthesis of complex natural products. Its predictable reactivity allows for the secure installation of the vital pyran ring system while carrying the nitrile group through multiple synthetic steps as a latent, highly versatile functional handle. The protocols outlined herein provide reliable and validated methods for unlocking its synthetic potential, enabling researchers to accelerate the construction of natural product cores and facilitate the development of novel therapeutic agents. The logical separation of ring functionalization and nitrile transformation offers a robust platform for both total synthesis and diversity-oriented synthesis campaigns.[5][6]
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyranonaphthoquinone polyketides reveals diverse strategies for enzymatic carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 31518-13-5 | Benchchem [benchchem.com]
- 4. surface.syr.edu [surface.syr.edu]
- 5. Diversity oriented synthesis and branching reaction pathway to generate natural product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of natural product-inspired diversity-oriented synthesis to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: 5,6-Dihydro-4H-pyran-2-carbonitrile in the Genesis of Novel Pharmaceuticals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. The 5,6-dihydro-4H-pyran ring system represents a "privileged scaffold," a structural motif frequently identified in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its unique combination of a flexible, saturated portion and a reactive enol ether system provides a fertile ground for diverse chemical transformations. When functionalized with a nitrile group at the 2-position, as in 5,6-Dihydro-4H-pyran-2-carbonitrile , this readily accessible precursor becomes a powerful tool in the hands of medicinal chemists. The nitrile moiety serves as a versatile chemical handle, capable of being transformed into a wide array of functional groups, while the dihydropyran ring offers multiple sites for stereoselective functionalization and scaffold diversification.
This technical guide provides an in-depth exploration of this compound as a strategic starting material for the synthesis of novel pharmaceutical agents. We will delve into its fundamental reactivity, showcasing key transformations of both the nitrile group and the pyran ring. Detailed, field-proven protocols will be provided for the synthesis of advanced intermediates, alongside a discussion of their potential applications in constructing diverse and patentable chemical matter for various therapeutic areas, including oncology and virology.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional components: the nitrile group and the dihydropyran ring. This allows for a stepwise and controlled elaboration of the molecular framework.
}
Figure 1: Synthetic pathways from this compound.
I. Transformations of the Nitrile Group: A Gateway to Diverse Functionality
The nitrile group is a cornerstone of synthetic versatility, readily convertible into amines, carboxylic acids, and various heterocyclic systems.
a) Hydrolysis to Carboxylic Acids:
The hydrolysis of the nitrile to a carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carbonyl derivatives.[2] This transformation is typically achieved under acidic or basic conditions.
Protocol 1: Acid-Catalyzed Hydrolysis to 5,6-Dihydro-4H-pyran-2-carboxylic acid
| Step | Procedure | Causality and Insights |
| 1 | To a solution of this compound (1.0 eq) in a 1:1 mixture of water and ethanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C. | The strong acid protonates the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by water. The use of a co-solvent ensures miscibility of the reactants. |
| 2 | Heat the reaction mixture to reflux (approx. 90-100 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. | Elevated temperature is required to drive the hydrolysis of the intermediate amide to the carboxylic acid. |
| 3 | Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until pH 7-8. | Neutralization is crucial to quench the reaction and allow for the extraction of the carboxylic acid product. |
| 4 | Extract the aqueous layer with ethyl acetate (3 x volume). | The product is extracted into the organic phase. |
| 5 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate and purify the crude product. |
| 6 | Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure carboxylic acid. | Chromatography removes any unreacted starting material and byproducts. |
b) Reduction to Primary Amines:
Reduction of the nitrile to a primary amine opens up a vast chemical space for the introduction of nitrogen-containing functionalities, crucial for many drug-receptor interactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
Protocol 2: Catalytic Hydrogenation to (Tetrahydropyran-2-yl)methanamine
| Step | Procedure | Causality and Insights |
| 1 | In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol. | A polar protic solvent is suitable for this reduction. |
| 2 | Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel. | These are highly effective catalysts for nitrile reduction. Raney Nickel is often used in the presence of ammonia to suppress the formation of secondary amines. |
| 3 | Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. | Higher pressure and temperature can accelerate the reaction rate. The reaction simultaneously reduces the double bond of the dihydropyran ring. |
| 4 | Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. | Complete removal of the pyrophoric catalyst is a critical safety step. |
| 5 | Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl-tetrahydropyran. | The product is often obtained in high purity and may be used directly in the next step. |
| 6 | If necessary, purify by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization. | Purification ensures the removal of any residual starting material or byproducts. |
II. Harnessing the Reactivity of the Dihydropyran Ring
The endocyclic double bond of the dihydropyran ring is an electron-rich enol ether, making it an excellent participant in cycloaddition reactions and susceptible to electrophilic attack.
a) Diels-Alder Cycloaddition: Building Molecular Complexity
The Diels-Alder reaction is a powerful tool for the construction of complex polycyclic systems with high stereocontrol.[4][5] The electron-rich diene character of the dihydropyran ring allows it to react with various electron-deficient dienophiles.
}
Figure 2: Diels-Alder reaction of this compound.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
| Step | Procedure | Causality and Insights |
| 1 | To a solution of an electron-deficient dienophile (e.g., maleic anhydride, N-phenylmaleimide) (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 0.1-0.2 eq) at 0 °C. | The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction rate. Anhydrous conditions are crucial to prevent catalyst deactivation. |
| 2 | Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C. | The dihydropyran acts as the electron-rich diene. A slight excess ensures complete consumption of the dienophile. |
| 3 | Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS. | The reaction progress can be followed by the disappearance of the starting materials. |
| 4 | Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. | This deactivates the Lewis acid and neutralizes the reaction mixture. |
| 5 | Separate the organic layer, and extract the aqueous layer with the same organic solvent. | Ensures complete recovery of the product. |
| 6 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure. |
| 7 | Purify the crude product by column chromatography or recrystallization to afford the bicyclic adduct. | The stereochemistry of the product (endo/exo) is often highly selective and can be confirmed by NMR spectroscopy. |
b) Saturation to the Tetrahydropyran Core:
The tetrahydropyran (THP) moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[6] The dihydropyran ring can be readily saturated via catalytic hydrogenation, often concurrently with the reduction of the nitrile group as described in Protocol 2.
Applications in the Synthesis of Bioactive Molecules
The strategic application of the aforementioned transformations allows for the construction of a diverse range of molecular scaffolds with potential therapeutic applications.
I. Synthesis of Fused Pyrimidine Derivatives as Potential Kinase Inhibitors
Fused pyrimidine ring systems are prevalent in a large number of kinase inhibitors.[7] The aminonitrile functionality, readily accessible from this compound, can be utilized to construct fused pyrimidines.
}
Figure 3: Synthesis of fused pyrimidines from a dihydropyran precursor.
Protocol 4: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
| Step | Procedure | Causality and Insights |
| 1 | To a mixture of an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and an active methylene compound (e.g., ethyl acetoacetate) (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine, triethylamine). | This is a classic multicomponent reaction to form a highly substituted 2-amino-4H-pyran-3-carbonitrile intermediate.[8] |
| 2 | Heat the reaction mixture to reflux for 2-4 hours. The formation of the intermediate can be monitored by TLC. | The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. |
| 3 | After cooling, add formamide (excess) or triethyl orthoformate and a catalytic amount of acetic acid to the reaction mixture. | The enaminonitrile moiety of the pyran intermediate reacts with the one-carbon source to form the pyrimidine ring. |
| 4 | Heat the mixture to reflux for an additional 6-12 hours. | This drives the cyclization and aromatization to the fused pyrimidine system. |
| 5 | Cool the reaction mixture and pour it into ice-water. | The product often precipitates upon cooling and dilution. |
| 6 | Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrano[2,3-d]pyrimidine. | Recrystallization is an effective method for purifying the solid product. |
II. Elaboration into Chiral Aminomethyl-tetrahydropyrans for Antiviral Agents
The tetrahydropyran ring is a key structural component of several antiviral drugs, including some nucleoside analogs.[9] The aminomethyl-tetrahydropyran scaffold, synthesized via Protocol 2, can be further elaborated to mimic the ribose sugar of nucleosides or to act as a constrained linker in non-nucleoside inhibitors.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~ 80-82 °C at 10 mmHg |
| CAS Number | 31518-13-5 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ ~6.5 (t, 1H, vinylic proton), ~4.2 (t, 2H, -OCH₂-), ~2.3 (m, 2H, allylic CH₂), ~2.1 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ ~140 (vinylic C-O), ~118 (CN), ~100 (vinylic C-CN), ~65 (-OCH₂-), ~25 (allylic CH₂), ~20 (CH₂) |
| IR (neat) | ~2220 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=C stretch) |
| MS (EI) | m/z 109 [M]⁺ |
Conclusion and Future Outlook
This compound is a cost-effective and highly versatile precursor for the synthesis of a wide range of novel and complex molecular architectures. Its orthogonal reactivity allows for the selective manipulation of both the nitrile group and the dihydropyran ring, providing access to diverse scaffolds with significant potential in drug discovery. The protocols outlined in this guide serve as a foundation for researchers and drug development professionals to explore the rich chemistry of this privileged building block. Future research in this area will undoubtedly focus on the development of novel catalytic and stereoselective transformations to further expand the chemical space accessible from this remarkable starting material, leading to the discovery of the next generation of innovative pharmaceuticals.
References
- 1. Synthesis of 5,6-dihydro-4-hydroxy-2-pyrones as HIV-1 protease inhibitors: the profound effect of polarity on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 5,6-Dihydro-4H-pyran-2-carbonitrile
Disclaimer: These Application Notes are intended for use by trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for 5,6-Dihydro-4H-pyran-2-carbonitrile was not available at the time of publication. The following guidelines have been synthesized from safety data for structurally related compounds, including dihydropyrans, pyrans, and organic nitriles. It is imperative to conduct a thorough, compound-specific risk assessment before commencing any work. These protocols should supplement, not replace, institutional safety procedures and a comprehensive review of all available safety information.
Section 1: Introduction and Scope
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating both a dihydropyran ring and a nitrile functional group, makes it a valuable intermediate for synthesizing more complex molecules.[1][2] The dihydropyran moiety can be found in numerous natural products and bioactive compounds, while the nitrile group offers versatile reactivity for forming new carbon-carbon and carbon-heteroatom bonds.[3][4][5]
Given the potential reactivity and biological activity of this class of molecules, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in the known hazards of its constituent functional groups.
Section 2: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are inferred from related chemical structures.
Physicochemical and Toxicological Profile (Inferred)
The following table summarizes the anticipated hazards. These are based on data from analogous compounds and should be treated as preliminary until a specific SDS is available.
| Property Category | Anticipated Hazard/Characteristic | Rationale & Cited Sources |
| Physical State | Likely a liquid at room temperature. | Similar dihydropyran derivatives are liquids.[6][7] |
| Flammability | Flammable Liquid and Vapor. | Numerous dihydropyran analogs are classified as flammable liquids.[8][9][10][11] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[11] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | This is a common hazard for related nitriles and functionalized dihydropyrans.[12][13] Organic nitriles can sometimes be metabolized to release cyanide ions, which are highly toxic.[14] |
| Skin Corrosion/Irritation | Causes skin irritation. | A frequent classification for substituted dihydropyrans.[8][11][12][15] |
| Eye Damage/Irritation | Causes serious eye irritation. | A frequent classification for substituted dihydropyrans.[8][11][12][15] |
| Respiratory Effects | May cause respiratory irritation. | Inhalation of vapors should be avoided.[12][13] |
| Sensitization | May cause an allergic skin reaction. | Skin sensitization has been noted for some dihydropyran derivatives.[8][11][15] |
| Reactivity | Reactive with strong acids, bases, and oxidizing agents. | Nitriles are generally incompatible with acids and bases.[14] Dihydropyrans can undergo unwanted reactions with strong bases, nucleophiles, and oxidizing agents.[16] |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[17][18]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of larger quantities.[16][17][19]
-
Hand Protection: Nitrile gloves are recommended for incidental contact.[17] Gloves must be inspected before use and changed immediately if contamination is suspected. For extended operations or in the event of a spill, heavier, chemical-resistant gloves should be used.[17]
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened.[17]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[19]
The following diagram illustrates the workflow for establishing a safe work environment.
Caption: Workflow for establishing a safe handling environment.
Section 3: Detailed Protocols
Receiving and Storage Protocol
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard pictograms (Flammable, Irritant, Toxic).
-
Storage Environment: Store the compound in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[12] The storage location must be separate from incompatible materials such as strong acids, bases, and oxidizing agents.[14][16]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames. Use only explosion-proof electrical equipment in the vicinity.[11]
-
Temperature Control: While some suppliers suggest room temperature storage,[1] others recommend refrigeration or freezing (e.g., -20°C) for analogous compounds to maintain long-term stability, often under an inert atmosphere.[7][16] If the compound is stored cold, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
General Handling and Weighing Protocol
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[19] Assemble all necessary glassware and equipment.
-
Transfer: Transport the sealed container from the storage area to the fume hood.
-
Aliquotting:
-
For liquid transfers, use a calibrated glass syringe or pipette. Do not use mouth suction.[19]
-
To obtain a specific mass, tare a sealed vial on an analytical balance. In the fume hood, transfer the desired amount of liquid into the vial and securely cap it.
-
Clean the outside of the vial before removing it from the fume hood for weighing.
-
-
Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors. Ensure all equipment is properly grounded.[11]
-
Closure: After dispensing, securely close the main container. It is good practice to apply paraffin film around the cap to ensure a tight seal before returning it to storage.
-
Decontamination: Wipe down the work surface in the fume hood after use. Decontaminate any non-disposable equipment that came into contact with the chemical.
Section 4: Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][9]
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through your institution's official hazardous waste management program. Do not pour this chemical down the drain.[6][9]
References
- 1. This compound [myskinrecipes.com]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]
- 6. fishersci.com [fishersci.com]
- 7. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 15. Substance Information - ECHA [echa.europa.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. files.upei.ca [files.upei.ca]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. artsci.usu.edu [artsci.usu.edu]
Application Note: A Scalable Approach to the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and agrochemical development. The synthetic strategy is centered around a hetero-Diels-Alder reaction between acrolein and acrylonitrile. This application note details the underlying chemical principles, a robust and scalable protocol, in-depth safety considerations for handling hazardous materials, and analytical methods for reaction monitoring and product characterization. The provided protocol is intended as a foundational method for process development and optimization in a research or industrial setting.
Introduction
This compound is a versatile chemical intermediate characterized by a dihydropyran ring and a nitrile functional group.[1] This unique combination of functionalities makes it a valuable precursor for the synthesis of more complex molecules with potential biological activity.[2] The dihydropyran moiety is a common scaffold in numerous natural products and pharmaceuticals, while the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. The molecule's utility extends to the production of agrochemicals and other specialty chemicals.[2]
The most direct and atom-economical approach to the synthesis of this compound is through a hetero-Diels-Alder [4+2] cycloaddition reaction. This reaction involves the [4π + 2π] cycloaddition of an electron-rich diene with an electron-poor dienophile. In this specific synthesis, acrolein serves as the heterodienophile, providing the four-atom diene component, while acrylonitrile acts as the dienophile.
Reaction Mechanism and Rationale
The core of this synthesis is the hetero-Diels-Alder reaction. In this cycloaddition, the conjugated system of acrolein (acting as the heterodiene) reacts with the double bond of acrylonitrile (the dienophile) to form the six-membered dihydropyran ring.
The reaction is typically facilitated by a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen of acrolein, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodienophile, thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Common Lewis acids for such transformations include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst can influence reaction rate and selectivity, and for large-scale operations, factors such as cost, handling, and waste disposal are critical considerations.
A significant challenge in this reaction is the potential for polymerization of the starting materials, particularly acrylonitrile, which can be initiated by Lewis acids or thermal conditions.[3] Therefore, careful control of reaction temperature and the judicious choice of catalyst and solvent are paramount to favor the desired cycloaddition over competing polymerization pathways.
References
purification techniques for 5,6-Dihydro-4H-pyran-2-carbonitrile
An Application Guide to the Purification of 5,6-Dihydro-4H-pyran-2-carbonitrile
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a dihydropyran ring and a reactive nitrile group, makes it a valuable intermediate for synthesizing more complex molecular architectures.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays are critically dependent on the purity of this starting material. Impurities, which may include unreacted starting materials, solvents, or by-products from side reactions such as polymerization or hydrolysis, can lead to unpredictable outcomes, reduced yields, and compromised data integrity.
This document provides a comprehensive guide to the purification and purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering a selection of field-proven protocols. The methodologies detailed herein range from initial crude purification to fine polishing, ensuring the attainment of high-purity material suitable for the most sensitive applications. We will explore the causality behind experimental choices, providing not just steps, but the scientific rationale to empower researchers to adapt and troubleshoot these protocols effectively.
Understanding the Analyte: Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target compound and its likely contaminants.
-
Chemical Properties:
-
Molecular Formula: C₆H₇NO
-
Molecular Weight: 109.13 g/mol
-
Structure: A six-membered dihydropyran ring with a nitrile substituent at the 2-position. The molecule possesses moderate polarity due to the ether linkage and the highly polar nitrile group (-C≡N).
-
-
Potential Impurities: The nature of impurities is intrinsically linked to the synthetic route. Common synthetic pathways may introduce the following contaminants:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Reaction Solvents: Residual solvents from the synthesis and initial workup (e.g., toluene, dichloromethane, acetonitrile).
-
By-products of Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide (5,6-dihydro-4H-pyran-2-carboxamide) or carboxylic acid.[3]
-
Polymerization Products: Dihydropyrans can undergo acid-catalyzed polymerization.[4]
-
Isomeric By-products: Depending on the reaction, structural isomers may form.
-
Purification Strategies: A Multi-Technique Workflow
No single method is universally optimal. The choice of technique depends on the scale of the purification, the nature of the impurities, and the required final purity. The following workflow presents a logical progression from crude product to highly pure material.
Caption: General purification workflow for this compound.
Protocol 1: Initial Workup via Liquid-Liquid Extraction
Causality: This is the first line of defense after synthesis. It leverages the differential solubility of the organic product and water-soluble impurities (e.g., inorganic salts, highly polar reagents). The organic product preferentially partitions into an immiscible organic solvent, while water-soluble contaminants remain in the aqueous phase.
Step-by-Step Methodology:
-
Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water or a saturated aqueous solution of sodium bicarbonate if the reaction was acidic.
-
Add an appropriate organic extraction solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The volume should be roughly equal to the aqueous volume.
-
Stopper the funnel and, while securely holding the stopper and stopcock, invert it gently multiple times to mix the layers. Periodically vent the funnel to release any pressure buildup.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower (organic, if using DCM) or upper (organic, if using EtOAc) layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize product recovery.
-
Combine all organic extracts and wash them with a saturated sodium chloride solution (brine). This step helps to remove residual water from the organic phase.
-
Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
Causality: Distillation separates compounds based on differences in their boiling points. For thermally sensitive compounds like many dihydropyran derivatives, applying a vacuum is critical.[5] Lowering the pressure reduces the boiling point, mitigating the risk of thermal decomposition or polymerization that could occur at atmospheric pressure. This technique is highly effective for separating the target compound from less volatile (e.g., polymeric by-products) or more volatile (e.g., residual solvents) impurities.
Step-by-Step Methodology:
-
Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the crude oil obtained from the workup into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge.
-
Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.
-
Carefully collect the fraction that distills at a constant temperature and pressure. This is the purified product. For a related compound, 5,6-dihydro-2H-pyran-2-one, a boiling point of 114–117°C at 18–19 mm Hg has been reported, which can serve as a rough guide.[6]
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before slowly reintroducing air to release the vacuum.
Protocol 3: High-Purity Purification by Flash Column Chromatography
Causality: This technique provides high-resolution separation based on the principle of differential adsorption.[7] The moderately polar this compound will interact with the polar silica gel stationary phase. By using a mobile phase of optimized polarity, impurities that are more polar will be retained more strongly on the column, while less polar impurities will elute more quickly, allowing for the isolation of the pure compound.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show the product spot with a Retention Factor (Rf) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified product.
Purity Assessment: A Self-Validating System
Purification is incomplete without rigorous analysis to confirm its success. A combination of analytical techniques should be employed to provide orthogonal validation of purity.
Caption: Logic of purity assessment for this compound.
Analytical Methods
| Technique | Principle | Application & Expected Outcome for Pure Sample |
| TLC | Differential migration on a stationary phase. | A quick purity check. A pure sample should ideally show a single spot. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for detecting volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the product's mass (m/z = 109.13) and a fragmentation pattern consistent with its structure.[8][9] |
| HPLC | High-resolution separation in the liquid phase. | Provides quantitative purity data. A reverse-phase method (e.g., C18 column with a water/acetonitrile gradient) should yield a single major peak for the pure product.[10] |
| NMR (¹H, ¹³C) | Nuclear spin transitions in a magnetic field. | The definitive method for structural confirmation. The ¹H and ¹³C NMR spectra should show signals corresponding to all protons and carbons in the molecule, with correct chemical shifts, multiplicities, and integrations.[11][12] The absence of extraneous peaks is a strong indicator of high purity. |
Representative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
The purification of this compound is a critical step in its use as a synthetic intermediate. By employing a logical workflow that combines initial extractive workup with high-resolution techniques like vacuum distillation or flash chromatography, researchers can consistently obtain material of high purity. The cornerstone of this process is the rigorous analytical validation using a suite of methods including GC-MS, HPLC, and NMR spectroscopy. This integrated approach ensures the reliability of the purified compound, thereby safeguarding the integrity and success of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. 5,6-DIHYDRO-4-METHOXY-2H-PYRAN(17327-22-9) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 5,6-Dihydro-4H-pyran-2-carbonitrile: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of the Dihydropyran Scaffold
5,6-Dihydro-4H-pyran-2-carbonitrile is a bifunctional heterocyclic compound that holds significant potential for researchers, medicinal chemists, and drug development professionals. Its structure, featuring a dihydropyran ring and a conjugated nitrile group, offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of diverse and complex molecular architectures.[1] The dihydropyran motif is a key component in numerous biologically active natural products, while the nitrile functionality serves as a versatile synthetic handle for introducing a variety of other chemical groups.[1]
This guide provides an in-depth exploration of the primary reaction mechanisms of this compound, complete with detailed, field-proven protocols. The methodologies presented are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by the interplay between its two key functional groups: the electron-deficient carbon-carbon double bond and the electrophilic nitrile group. This electronic arrangement dictates its participation in several fundamental organic transformations.
Michael Addition: Leveraging Electrophilicity
The electron-withdrawing nature of the nitrile group renders the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack. This makes this compound an excellent Michael acceptor.[2] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Mechanistic Rationale:
The reaction proceeds via the conjugate addition of a nucleophile to the carbon-carbon double bond. The resulting enolate intermediate is then protonated to yield the saturated pyran derivative. The choice of a soft nucleophile and appropriate reaction conditions are crucial for favoring Michael addition over direct addition to the nitrile group.
Diagram: Michael Addition Mechanism
Caption: Generalized mechanism of Michael addition to this compound.
Protocol 1: Thiol Addition to this compound
This protocol details a typical Michael addition using a thiol as the nucleophile.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 31518-13-5 | 109.13 | 1 mmol |
| Ethanethiol | 75-08-1 | 62.13 | 1.2 mmol |
| Triethylamine | 121-44-8 | 101.19 | 1.5 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (109 mg, 1 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Slowly add ethanethiol (0.09 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
Diels-Alder Cycloaddition: Constructing Bicyclic Systems
The double bond within the dihydropyran ring can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex bicyclic and polycyclic structures.[3][4] The electron-withdrawing nitrile group enhances the dienophilic character of the double bond.
Mechanistic Rationale:
The Diels-Alder reaction is a concerted pericyclic reaction involving a 4π electron system (the diene) and a 2π electron system (the dienophile). The reaction typically proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The stereochemistry of the reactants is retained in the product.
Diagram: Diels-Alder Reaction Workflow
Caption: A simplified workflow for a Diels-Alder reaction.
Protocol 2: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
This protocol describes a typical Diels-Alder reaction using a substituted butadiene as the diene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 31518-13-5 | 109.13 | 1 mmol |
| 2,3-Dimethyl-1,3-butadiene | 513-81-5 | 82.14 | 1.5 mmol |
| Toluene, anhydrous | 108-88-3 | 92.14 | 5 mL |
Procedure:
-
In a sealed tube, combine this compound (109 mg, 1 mmol) and 2,3-dimethyl-1,3-butadiene (0.17 mL, 1.5 mmol) in anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bicyclic adduct.
Transformations of the Nitrile Group
The nitrile group is a versatile functional moiety that can be converted into a range of other functionalities, including amines and carboxylic acids.
The reduction of the nitrile to a primary amine is a valuable transformation for introducing a basic nitrogen atom, often a key pharmacophore in drug molecules. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.[5][6][7]
Mechanistic Rationale:
The reduction proceeds via the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. Two successive hydride additions occur, followed by an aqueous workup to protonate the resulting amine.
Protocol 3: Reduction of the Nitrile Group with LiAlH₄
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 31518-13-5 | 109.13 | 1 mmol |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 15 mL |
| Water | 7732-18-5 | 18.02 | As needed |
| 15% Sodium hydroxide solution | 1310-73-2 | 40.00 | As needed |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (76 mg, 2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound (109 mg, 1 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.076 mL), 15% aqueous NaOH (0.076 mL), and water (0.228 mL).
-
Stir the resulting white precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is useful for introducing an acidic functional group or for further derivatization.
Mechanistic Rationale:
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Tautomerization and further hydrolysis lead to the carboxylic acid. Under basic conditions, hydroxide attacks the nitrile carbon, and subsequent protonation steps yield the carboxylate, which is protonated in the workup.
Protocol 4: Acidic Hydrolysis of the Nitrile Group
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 31518-13-5 | 109.13 | 1 mmol |
| Sulfuric acid, concentrated (98%) | 7664-93-9 | 98.08 | 2 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (109 mg, 1 mmol) with a mixture of concentrated sulfuric acid (2 mL) and water (2 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography.
Synthesis of Fused Heterocyclic Systems
This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry. For instance, reaction with binucleophiles can lead to the formation of pyranopyridines.
Mechanistic Rationale:
These transformations often proceed through a cascade of reactions, which may include Michael addition, ring-opening of the dihydropyran, and subsequent intramolecular cyclization and condensation.
Diagram: Cascade Reaction to Fused Systems
Caption: Conceptual pathway for the synthesis of fused heterocycles.
Protocol 5: Synthesis of a Pyrano[2,3-b]pyridine Derivative
This protocol provides a general method for the synthesis of a substituted pyrano[2,3-b]pyridine from a dihydropyran carbonitrile derivative, based on analogous transformations.[8]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Substituted 6-amino-dihydropyran-5-carbonitrile | N/A | Varies | 1 mmol |
| Aniline | 62-53-3 | 93.13 | 1.1 mmol |
| Sulfonated amorphous carbon (catalyst) | N/A | N/A | 10 mg |
| Ethanol | 64-17-5 | 46.07 | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask, add the substituted 6-amino-dihydropyran-5-carbonitrile (1 mmol), aniline (0.10 mL, 1.1 mmol), sulfonated amorphous carbon catalyst (10 mg), and ethanol (5 mL).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrano[2,3-b]pyridine derivative.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a dihydropyran ring and a conjugated nitrile group allows for a wide range of chemical transformations, including Michael additions, Diels-Alder cycloadditions, and various modifications of the nitrile functionality. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to utilize it in the design and synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Michael acceptor properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 4. Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5,6-Dihydro-4H-pyran-2-carbonitrile as a Michael Acceptor in Modern Synthesis
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5,6-Dihydro-4H-pyran-2-carbonitrile emerges as a highly valuable and reactive intermediate. Its unique structural motif, featuring an electron-deficient alkene conjugated to a nitrile group within a dihydropyran ring, designates it as a potent Michael acceptor.[1] This functionality opens a gateway to a diverse array of substituted tetrahydropyran derivatives, a scaffold frequently encountered in biologically active natural products and pharmaceutical agents.[2][3]
The dihydropyran core imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, making it a desirable feature in drug design.[4] Simultaneously, the nitrile group not only activates the double bond for conjugate addition but also serves as a versatile synthetic handle for subsequent transformations into amines, carboxylic acids, and other functional groups.[1] This application note provides an in-depth exploration of the utility of this compound as a Michael acceptor, detailing the mechanistic underpinnings, providing field-proven experimental protocols, and highlighting its applications in the synthesis of medicinally relevant compounds.
Mechanistic Rationale: The Reactivity of an Electron-Deficient System
The reactivity of this compound in Michael additions is governed by the electronic nature of the α,β-unsaturated nitrile system. The strong electron-withdrawing effect of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon (C4) electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition is a thermodynamically favorable process, driven by the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker π-bond of the alkene.
The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the dihydropyran ring, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid during workup, to yield the final tetrahydropyran adduct. The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts, leading to the formation of enantioenriched products.
Below is a generalized workflow for a Michael addition reaction utilizing this compound.
Figure 1. Generalized workflow for Michael addition to this compound.
Experimental Protocols: Harnessing the Power of Michael Addition
The following protocols are representative examples of Michael addition reactions using this compound with various classes of nucleophiles. These have been synthesized from literature reports on analogous systems and are intended to serve as a starting point for optimization in a research setting.
Protocol 1: Base-Catalyzed Michael Addition of Active Methylene Compounds
The conjugate addition of carbanions derived from active methylene compounds, such as malonates and β-ketoesters, is a classic and highly effective method for carbon-carbon bond formation.
Reaction Scheme:
Figure 2. Michael addition of an active methylene compound.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the active methylene compound (1.1 equivalents) and anhydrous solvent (e.g., THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents, or DBU, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the enolate.
-
Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran adduct.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaH | THF | 0 to rt | 4 | ~85 |
| Ethyl acetoacetate | DBU | CH2Cl2 | rt | 6 | ~80 |
| Malononitrile | Et3N | EtOH | rt | 2 | ~90 |
Table 1. Representative Conditions for Michael Addition of Active Methylene Compounds.
Protocol 2: Aza-Michael Addition of Amines
The conjugate addition of amines, known as the aza-Michael reaction, is a powerful tool for the synthesis of β-amino compounds, which are prevalent in many biologically active molecules.[4]
Reaction Scheme:
Figure 3. Aza-Michael addition of an amine.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, acetonitrile, or neat).
-
Add the amine (1.0-1.2 equivalents) to the solution at room temperature. For less reactive amines, a catalyst such as a Lewis acid (e.g., Yb(OTf)3, 10 mol%) or a base (e.g., Cs2CO3) may be required.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure β-amino tetrahydropyran derivative.
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | None | Neat | rt | 1 | >95 |
| Aniline | Yb(OTf)3 | CH3CN | 50 | 12 | ~75 |
| Benzylamine | None | MeOH | rt | 3 | ~90 |
Table 2. Representative Conditions for Aza-Michael Addition.
Protocol 3: Thiol-Michael Addition of Thiols
The thiol-Michael addition, or "thiol-click" reaction, is a highly efficient and often catalyst-free reaction that proceeds under mild conditions, making it attractive for various applications, including bioconjugation.[5]
Reaction Scheme:
Figure 4. Thiol-Michael addition of a thiol.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, methanol).
-
Add the thiol (1.05 equivalents) to the solution.
-
If the reaction is slow, add a catalytic amount of a non-nucleophilic base such as triethylamine (10 mol%).
-
Stir the mixture at room temperature for 30 minutes to 4 hours. The reaction is typically rapid and can be monitored by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | Et3N | CH2Cl2 | rt | 0.5 | >95 |
| Ethanethiol | None | MeOH | rt | 1 | >95 |
| Cysteine derivative | Et3N | H2O/MeOH | rt | 2 | ~90 |
Table 3. Representative Conditions for Thiol-Michael Addition.
Applications in Drug Discovery and Development
The substituted tetrahydropyran scaffolds synthesized via Michael addition to this compound are valuable intermediates in the development of new therapeutic agents. The ability to introduce a wide range of substituents at the 4-position of the pyran ring allows for the systematic exploration of structure-activity relationships (SAR).
-
Synthesis of Bioactive Scaffolds: The Michael adducts can be further elaborated to generate libraries of compounds for screening against various biological targets. For instance, the nitrile group can be reduced to a primary amine, which can then be acylated or alkylated to introduce further diversity. The tetrahydropyran ring itself is a key component of numerous natural products with potent biological activities.[2]
-
Development of Enzyme Inhibitors: The precise stereochemical arrangement of substituents on the tetrahydropyran ring can lead to potent and selective enzyme inhibitors. For example, dihydropyran derivatives have been investigated as inhibitors for various enzymes implicated in disease.
-
Access to Complex Natural Products: The Michael addition reaction provides a key step in the total synthesis of complex natural products containing the tetrahydropyran motif. These synthetic routes are crucial for providing sufficient quantities of these compounds for biological evaluation and further development.[6]
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a powerful and versatile Michael acceptor in the synthetic chemist's toolbox. Its predictable reactivity, coupled with the ease of introducing a diverse range of functionalities through conjugate addition, makes it an invaluable building block for the construction of complex and medicinally relevant molecules. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to harness the full potential of this important heterocyclic intermediate. The continued exploration of its reactivity, particularly in the realm of asymmetric catalysis, will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Catalytic Methods for the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydropyran Scaffold
The 5,6-dihydro-4H-pyran ring system is a privileged heterocyclic structure found in a multitude of natural products and pharmaceutically active compounds.[1] These scaffolds exhibit a wide range of biological activities and serve as versatile chiral building blocks for the synthesis of more complex molecules, including carbohydrates and polyether antibiotics.[1][2] The incorporation of a nitrile group at the C2 position introduces a valuable synthetic handle, enabling further transformations into amides, carboxylic acids, or amines, thus significantly expanding the molecular diversity accessible from a single precursor.
This guide provides an in-depth exploration of modern catalytic methodologies for the stereoselective synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile and its derivatives. We will delve into the mechanistic underpinnings of key organocatalytic and metal-catalyzed strategies, offer detailed, field-tested protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific research and development objectives.
Core Catalytic Strategy 1: Organocatalytic Asymmetric Cascade Reactions
Organocatalysis has emerged as a powerful tool for constructing complex molecular architectures with high stereocontrol, avoiding the use of often toxic or expensive metal catalysts.[2] For dihydropyran synthesis, cascade (or domino) reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. A prominent example is the asymmetric cascade Michael/hemiacetalization reaction.[1][3]
Mechanistic Deep Dive: Chiral N,N'-Dioxide/Metal Complex Catalysis
A highly effective method for synthesizing multifunctional chiral dihydropyrans involves the use of chiral N,N'-dioxide catalysts, often in conjunction with a metal salt.[1] This bifunctional catalytic system orchestrates a cascade Michael/hemiacetalization reaction between an α-substituted cyano ketone (the nucleophile) and a β,γ-unsaturated α-ketoester (the electrophile).
The causality behind this approach is elegant:
-
Catalyst Activation: The chiral N,N'-dioxide ligand coordinates to a metal ion (e.g., Ni²⁺), forming a chiral Lewis acid complex.
-
Substrate Coordination: This complex coordinates to the β,γ-unsaturated α-ketoester, activating it for nucleophilic attack and controlling the facial selectivity.
-
Enolate Formation & Michael Addition: A weak base deprotonates the α-substituted cyano ketone to form an enolate. This enolate then undergoes a stereocontrolled Michael addition to the activated ketoester. The chiral environment dictated by the catalyst ensures the addition occurs from a specific face, establishing the initial stereocenters.
-
Hemiacetalization: The resulting Michael adduct contains both a ketone and an enolizable ketone (from the original cyano ketone). An intramolecular cyclization (hemiacetalization) occurs, where the enol oxygen attacks one of the carbonyl carbons to form the dihydropyran ring, setting the final stereocenters.
Caption: Catalytic cycle for N,N'-Dioxide catalyzed cascade reaction.
Data Summary: N,N'-Dioxide Catalyzed Synthesis of Dihydropyrans
The following table summarizes representative results for the synthesis of multifunctional dihydropyrans using a chiral N,N'-dioxide catalyst system, demonstrating the method's high efficiency and enantioselectivity.[1][3]
| Entry | α-Cyano Ketone (Substituent) | β,γ-Unsaturated α-Ketoester (Substituent) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Ethyl Ester, Phenyl | 2 | -20 | 24 | 99 | 99 |
| 2 | 4-Chlorophenyl | Ethyl Ester, Phenyl | 2 | -20 | 24 | 99 | 99 |
| 3 | 2-Naphthyl | Ethyl Ester, Phenyl | 2 | -20 | 24 | 98 | 98 |
| 4 | Phenyl | Ethyl Ester, 2-Furyl | 2 | -20 | 24 | 92 | 94 |
| 5 | Phenyl | t-Butyl Ester, Phenyl | 2 | -20 | 24 | 99 | 99 |
Data adapted from Feng, X. et al.[1][3]
Experimental Protocol: Asymmetric Cascade Michael/Hemiacetalization
This protocol is adapted from the highly efficient procedure developed by Feng and colleagues.[1]
Materials:
-
Chiral L-Pipe-N,N'-dioxide ligand (C3)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
α-Substituted cyano ketone (1.0 equiv)
-
β,γ-Unsaturated α-ketoester (1.2 equiv)
-
4Å Molecular Sieves (MS), flame-dried
-
Methyl tert-butyl ether (MTBE), anhydrous
-
p-tert-Butylbenzoic acid (additive)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.02 mmol, 2 mol%) and Ni(OAc)₂·4H₂O (0.02 mmol, 2 mol%). Add anhydrous MTBE (1.0 mL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Reaction Setup: Add flame-dried 4Å molecular sieves (100 mg) and p-tert-butylbenzoic acid (0.05 mmol, 50 mol%) to the catalyst mixture.
-
Substrate Addition: Cool the mixture to the specified temperature (e.g., -20 °C) using a cryostat. Add the α-substituted cyano ketone (1.0 mmol) to the flask, followed by the slow, dropwise addition of the β,γ-unsaturated α-ketoester (1.2 mmol) over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the limiting reagent (cyano ketone) by Thin Layer Chromatography (TLC) until completion (typically 24-48 hours).
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired multifunctionalized chiral dihydropyran.
-
Characterization: Confirm the structure and determine the enantiomeric excess (ee) of the product using NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Trustworthiness Note: The inclusion of 4Å molecular sieves is critical to scavenge trace amounts of water, which can hydrolyze the catalyst and substrates, leading to lower yields and enantioselectivities. The use of an acidic additive was found to improve enantioselectivity in some cases.[1]
Core Catalytic Strategy 2: Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) Reaction
The Hetero-Diels-Alder (HDA) reaction is a powerful cycloaddition for forming six-membered heterocycles.[4] Specifically, the inverse-electron-demand HDA reaction, where an electron-rich olefin (dienophile) reacts with an electron-poor α,β-unsaturated carbonyl compound (heterodiene), is a highly convergent route to dihydropyrans.[5][6] Chiral Lewis acids are employed to catalyze this reaction enantioselectively.
Mechanistic Deep Dive: Bis(oxazoline)-Copper(II) Catalysis
Chiral bis(oxazoline) (BOX) ligands, when complexed with copper(II) salts, form potent and highly stereoselective Lewis acid catalysts for HDA reactions.[5][7] To synthesize a 2-cyano-dihydropyran, the heterodiene must contain the nitrile group, for example, a 2-cyano-α,β-unsaturated ketone.
Causality of the Catalytic Cycle:
-
Catalyst Formation: The C₂-symmetric BOX ligand coordinates with a Cu(II) salt (e.g., Cu(OTf)₂) to form a square-planar chiral Lewis acid complex. The two triflate anions are weakly coordinating, leaving two sites available for the substrate.
-
Bidentate Coordination: The 2-cyano-α,β-unsaturated ketone (heterodiene) acts as a bidentate ligand, coordinating to the copper center through both the carbonyl oxygen and the nitrile nitrogen. This rigidifies the conformation of the heterodiene.
-
Facial Shielding: The bulky substituents on the BOX ligand (e.g., phenyl or tert-butyl groups) effectively block one face of the coordinated heterodiene.
-
Stereoselective Cycloaddition: The electron-rich enol ether (dienophile) can only approach the heterodiene from the unshielded face, leading to a highly enantioselective [4+2] cycloaddition.
-
Product Release: The resulting dihydropyran product is released from the copper center, regenerating the catalyst for the next cycle.
Caption: Catalytic cycle for a BOX-Cu(II) catalyzed HDA reaction.
Data Summary: HDA Synthesis of Dihydropyrans
This table summarizes results for the BOX-Cu(II) catalyzed HDA reaction, highlighting the low catalyst loadings and excellent stereoselectivities achievable.[5][7]
| Entry | Heterodiene (Substituent) | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl glyoxylate | Ethyl vinyl ether | 0.5 | -78 | 2 | 98 | >99 |
| 2 | Phenylglyoxylate | Ethyl vinyl ether | 1.0 | -78 | 2 | 97 | 98 |
| 3 | Acyl Phosphonate | 2-Methoxypropene | 0.2 | 0 | 12 | 94 | 98 |
| 4 | β,γ-Unsaturated α-ketoester | Ethyl vinyl ether | 5.0 | -78 | 24 | 96 | 97 |
Note: While direct examples for 2-cyano heterodienes are less common in introductory literature, the principle applies directly. The data shows the catalyst's effectiveness with analogous electron-poor heterodienes.
Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction
This protocol is a representative procedure for a BOX-Cu(II) catalyzed HDA reaction.[5]
Materials:
-
Bis(oxazoline) ligand (e.g., Ph-BOX)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2-Cyano-α,β-unsaturated ketone or aldehyde (heterodiene, 1.0 equiv)
-
Enol ether (dienophile, 2.0-3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4Å Molecular Sieves, flame-dried
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, combine the BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol). Add anhydrous CH₂Cl₂ (10 mL) and stir the resulting blue solution under argon for 1-2 hours at room temperature.
-
Reaction Setup: In a separate flame-dried flask equipped with a magnetic stir bar, add 4Å molecular sieves (200 mg). Add a solution of the heterodiene (10.0 mmol) in anhydrous CH₂Cl₂ (20 mL).
-
Catalyst and Dienophile Addition: Cool the heterodiene solution to the desired temperature (e.g., -78 °C). Add the prepared catalyst solution (0.1 mol%) via cannula. Then, add the enol ether (20-30 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Quench the reaction by adding a few drops of triethylamine. Allow the mixture to warm to room temperature and filter it through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the pure dihydropyran adduct.
-
Characterization: Confirm the structure via NMR and determine the enantiomeric excess via chiral HPLC or GC analysis.
Expertise Note: The choice of BOX ligand substituent (phenyl vs. t-butyl) can significantly impact enantioselectivity depending on the substrates. It is often necessary to screen a small library of ligands to optimize the reaction. The catalyst is air-stable and can be handled on the benchtop, simplifying the experimental setup.[5]
General Experimental Workflow
The following diagram illustrates a typical workflow for developing and executing a catalytic synthesis of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile
Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. Our advice is grounded in established principles of organic chemistry, particularly the hetero-Diels-Alder reaction, which is the cornerstone of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the most common synthetic route to this compound, and what is the key reaction mechanism?
The most prevalent and efficient method for synthesizing the 5,6-dihydro-4H-pyran ring system is the hetero-Diels-Alder (HDA) reaction .[1][2][3][4][5] In this specific synthesis, the reaction is a [4+2] cycloaddition between an electron-poor heterodiene and an electron-rich dienophile. For the synthesis of this compound, the common reactants are:
-
Heterodiene: Acrolein (propenal), which acts as a 1-oxa-1,3-butadiene.
-
Dienophile: Acrylonitrile.
The reaction proceeds through a concerted, pericyclic mechanism, forming the six-membered dihydropyran ring in a single step.[6] Lewis acid catalysis is often employed to enhance the reaction rate and control selectivity.[7][8][9][10]
Caption: Hetero-Diels-Alder reaction pathway for this compound synthesis.
Troubleshooting Guide: Low or No Product Yield
Question: I am seeing very low yields, or in some cases, no formation of the desired this compound. What are the likely causes and how can I improve the yield?
Low yield is a common issue in this synthesis and can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
The thermal HDA reaction between acrolein and acrylonitrile can be slow and require elevated temperatures, which may lead to side reactions.
Solution:
-
Introduce a Lewis Acid Catalyst: Lewis acids are highly effective at accelerating HDA reactions by coordinating to the carbonyl oxygen of the acrolein.[7][8][9][10] This coordination lowers the LUMO energy of the heterodiene, making it more reactive towards the dienophile.
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) |
| Aluminum Chloride (AlCl₃) | 5-15 | Dichloromethane (DCM) | 0 to RT |
| Zinc Chloride (ZnCl₂) | 10-20 | Diethyl Ether or DCM | RT to 40 |
| Tin(IV) Chloride (SnCl₄) | 5-10 | DCM | -78 to 0 |
| Zirconium(IV) Chloride (ZrCl₄) | 10-15 | Acetonitrile (MeCN) | RT |
-
Optimize Temperature and Reaction Time: With a Lewis acid catalyst, the reaction can often proceed at lower temperatures, which can suppress side reactions. Start with the conditions in the table above and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Acrolein is notoriously unstable and prone to polymerization, especially at elevated temperatures or in the presence of acid or base impurities. Acrylonitrile can also polymerize.
Solutions:
-
Use Freshly Distilled Reactants: Ensure both acrolein and acrylonitrile are freshly distilled before use to remove any inhibitors or polymeric impurities.
-
Control the Rate of Addition: In some cases, slow addition of one reactant to the other (or to the catalyst-reactant mixture) can help to maintain a low instantaneous concentration of the added reactant, thereby minimizing polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
The Diels-Alder reaction is reversible. At very high temperatures, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the desired product.
Solution:
-
Use the Lowest Effective Temperature: As mentioned, Lewis acid catalysis allows for lower reaction temperatures. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition or retro-reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
FAQ 2: My reaction is producing significant amounts of a polymeric solid and other impurities. How can I minimize these side products?
The formation of polymeric material is a primary challenge in this synthesis, largely due to the high reactivity of acrolein.
Answer:
The key to minimizing polymerization and other side reactions is to favor the desired bimolecular HDA reaction over the unimolecular decomposition or polymerization pathways.
-
Strict Temperature Control: Avoid localized overheating. Use an ice bath for exothermic additions, especially when adding the Lewis acid.
-
High Purity Reactants: As emphasized previously, impurities can initiate polymerization.
-
Solvent Choice: A non-polar, aprotic solvent like dichloromethane (DCM) or toluene is generally preferred. Protic solvents can interfere with the Lewis acid catalyst.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) can suppress polymerization, but be cautious as this may also slow the desired reaction.
FAQ 3: I am having difficulty with the purification of the final product. What are the recommended methods?
Purification can be challenging due to the presence of unreacted starting materials, the Lewis acid catalyst, and any polymeric byproducts.
Answer:
A multi-step purification protocol is often necessary.
-
Aqueous Workup:
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a chelating agent like Rochelle's salt (potassium sodium tartrate) to neutralize and remove the Lewis acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
-
Removal of Polymeric Material:
-
If a significant amount of polymer is present, it may be possible to precipitate it by adding a non-polar solvent like hexanes to the crude product dissolved in a minimal amount of a more polar solvent.
-
Alternatively, passing the crude product through a short plug of silica gel can remove baseline polymeric impurities.
-
-
Final Purification:
-
Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation an effective method for final purification.
-
Flash Column Chromatography: If distillation is not feasible or does not provide sufficient purity, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable alternative.
-
References
- 1. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tandem hetero diels-alder reaction: synthesis of oxygenated macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
identifying side products in 5,6-Dihydro-4H-pyran-2-carbonitrile reactions
Technical Support Center: 5,6-Dihydro-4H-pyran-2-carbonitrile
Welcome to the technical support guide for this compound (DHPC). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide practical, field-tested insights into the reactivity of DHPC, with a specific focus on anticipating, identifying, and mitigating the formation of common side products. The unique combination of a dihydropyran ring and a nitrile functionality offers immense synthetic potential, but this same reactivity can lead to unexpected pathways if not properly controlled.[1] This guide is structured as a series of troubleshooting questions and answers to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a base-catalyzed reaction and observing significant polymerization and a low yield of my desired product. What is happening and how can I fix it?
A1: Root Cause Analysis & Mitigation
This is a classic issue stemming from the inherent acidity of the proton at the 6-position (alpha to the nitrile group). In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized carbanion. This nucleophilic anion can then attack another molecule of DHPC via Michael addition, initiating a polymerization cascade.
Troubleshooting Protocol:
| Symptom | Probable Cause | Recommended Solution |
| Reaction mixture becomes viscous/solidifies. | Anionic polymerization. | 1. Lower the temperature: Run the reaction at 0 °C or below to reduce the rate of polymerization. 2. Use a weaker base: Switch from strong bases (e.g., LDA, NaH) to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) if the desired reaction allows. 3. Slow Addition: Add the base or the electrophile dropwise to maintain a low concentration of the reactive anion at any given time. |
| Multiple unidentified spots on TLC plate. | Oligomer formation and other side reactions. | 1. Protecting Group Strategy: If applicable, consider reactions on a precursor molecule before the final cyclization to form the dihydropyran ring. 2. Optimize Stoichiometry: Ensure precise control over the molar ratios of reactants. An excess of base is often detrimental. |
Q2: My goal is to hydrolyze the nitrile to a carboxylic acid, but I'm isolating an acyclic compound instead. Why did the ring open?
A2: The Challenge of Enol Ether Stability
The dihydropyran ring in DHPC contains an enol ether moiety, which is highly susceptible to cleavage under acidic conditions.[1] Harsh acidic hydrolysis (e.g., refluxing in concentrated HCl) will protonate the oxygen atom, initiating a ring-opening cascade that is often faster than nitrile hydrolysis. Similarly, strong basic conditions at high temperatures can promote elimination or rearrangement pathways.
dot
Caption: Desired hydrolysis vs. acid-catalyzed ring opening.
Recommended Protocol for Nitrile Hydrolysis:
-
Step 1 (Saponification): Stir DHPC in a 3:1 mixture of ethanol and water with 3 equivalents of NaOH at 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Step 2 (Workup): Cool the reaction mixture to 0 °C and carefully acidify with cold 1N HCl to a pH of ~3.
-
Step 3 (Extraction): Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Step 4 (Purification): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude acid by recrystallization or column chromatography.
Q3: I'm performing a Diels-Alder reaction using the dihydropyran as the diene, but the yields are poor and I see evidence of Michael addition. How can I favor the [4+2] cycloaddition?
A3: Balancing Diene Reactivity and Dienophile Choice
While DHPC contains a cis-locked diene suitable for Diels-Alder reactions, its reactivity is influenced by the electron-withdrawing nitrile group.[2] With highly electrophilic dienophiles (e.g., maleic anhydride, acrylates), a competing conjugate (Michael) addition can occur at the 5-position. Furthermore, pyrroles and other electron-rich systems are generally poor dienes, and while DHPC is more reactive, similar side reactions can be anticipated.[3]
Key Considerations for Diels-Alder Reactions:
| Parameter | Recommendation to Favor [4+2] Cycloaddition | Rationale |
| Catalyst | Use a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, ZnCl₂). | The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the Diels-Alder reaction, often more significantly than the competing Michael addition.[2] |
| Temperature | Start at low temperatures (-78 °C to 0 °C) and slowly warm if necessary. | The Diels-Alder reaction has a highly organized transition state with a large negative entropy of activation. Lower temperatures favor this more ordered pathway over the less-ordered Michael addition. |
| Solvent | Use non-polar solvents like dichloromethane (DCM) or toluene. | Polar solvents can sometimes stabilize charged intermediates that may favor the Michael addition pathway. |
| Dienophile | If Michael addition persists, consider a dienophile with slightly lower electrophilicity or one that is sterically hindered from acting as a Michael acceptor. | This is a substrate-dependent optimization. Sometimes, an alternative dienophile is the only solution. |
Workflow for Optimizing Diels-Alder Reactions
dot
Caption: Troubleshooting workflow for DHPC Diels-Alder reactions.
General Analytical Guide for Side Product Identification
| Technique | Signature of Main Product (DHPC derivative) | Signature of Common Side Product |
| ¹H NMR | Signals for vinyl proton (~6.9 ppm), protons adjacent to oxygen (~4.2 ppm, ~3.8 ppm). | Ring Opening: Appearance of an aldehyde proton (~9.5-10 ppm). C=C Reduction: Disappearance of the vinyl proton signal. |
| ¹³C NMR | Signal for nitrile carbon (~118 ppm), vinyl carbons (~145 ppm, ~100 ppm). | Hydrolysis: Appearance of a carbonyl carbon (~170-180 ppm). |
| FT-IR | Sharp C≡N stretch (~2230 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-O-C stretch (~1240 cm⁻¹). | Hydrolysis: Disappearance of C≡N, appearance of broad O-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Polymerization: Broadening of all peaks. |
| Mass Spec | Expected M+H or M+Na peak for the target molecule. | Peaks corresponding to oligomers (multiples of the monomer mass) or masses indicating hydrolysis (+18 amu) or reduction (+2 amu). |
References
troubleshooting common issues in 5,6-Dihydro-4H-pyran-2-carbonitrile synthesis
Welcome to the comprehensive technical support guide for the synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. The primary route for this synthesis, a hetero-Diels-Alder reaction, is a powerful tool for the formation of six-membered heterocyclic rings, but it is not without its intricacies. This guide is structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, presented in a question-and-answer format. Each solution is accompanied by an explanation of the chemical reasoning to facilitate a deeper understanding of the reaction dynamics.
Issue 1: Low to No Product Yield
Question: I am performing the hetero-Diels-Alder reaction between acrolein and acrylonitrile, but I am observing a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in this cycloaddition is a common hurdle and can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.[1]
Potential Causes and Step-by-Step Solutions:
-
Polymerization of Reactants: Acrolein and acrylonitrile are both highly susceptible to polymerization, which can significantly consume your starting materials and reduce the yield of the desired cycloadduct.[2]
-
Solution:
-
Add a Polymerization Inhibitor: Introduce a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. This will help to quench radical species that initiate polymerization.
-
Control Reaction Temperature: High temperatures can promote polymerization. It is crucial to maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
-
Slow Addition of Reactants: Instead of adding the reactants all at once, a slow, dropwise addition of one reactant to the other (or to the reaction solvent) can help to keep the instantaneous concentration of the monomers low, thus disfavoring polymerization.
-
-
-
Unfavorable Reaction Kinetics: The Diels-Alder reaction is sensitive to temperature and reaction time.
-
Solution:
-
Optimize Temperature and Time: If the reaction is proceeding too slowly, a modest increase in temperature may be necessary. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Consider a Lewis Acid Catalyst: The hetero-Diels-Alder reaction can be significantly accelerated by the use of a Lewis acid catalyst.[3] Lewis acids coordinate to the carbonyl oxygen of acrolein, lowering the energy of its LUMO and thereby increasing the reaction rate.[4] Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and BF₃·OEt₂. It is important to use the catalyst in stoichiometric or sub-stoichiometric amounts and under anhydrous conditions.
-
-
-
Inappropriate Solvent Choice: The solvent can influence the stability of the reactants and the transition state of the cycloaddition.
-
Solution:
-
Solvent Screening: While non-polar solvents are often used for Diels-Alder reactions, for the hetero-Diels-Alder reaction of polar reactants like acrolein and acrylonitrile, a more polar solvent may be beneficial.[5] Solvents such as acetonitrile or even aqueous mixtures have been shown to be effective for similar pyran syntheses.[6] A solvent screen is recommended to identify the optimal medium for your specific reaction.
-
-
Issue 2: Formation of Significant Amounts of Byproducts
Question: My reaction is producing the desired this compound, but I am also observing a significant number of impurities. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge in this synthesis, often arising from the high reactivity of the starting materials and the potential for competing reaction pathways.
Potential Byproducts and Mitigation Strategies:
-
Polymeric Material: As mentioned previously, polymerization of acrolein and/or acrylonitrile is a major competing reaction.
-
Solution: Refer to the solutions for Issue 1, focusing on the use of inhibitors, temperature control, and slow reactant addition.
-
-
Regioisomers: The hetero-Diels-Alder reaction can potentially yield two different regioisomers. While the desired product is this compound, the formation of the other regioisomer, 3,4-Dihydro-2H-pyran-2-carbonitrile, is also possible.
-
Solution:
-
Understanding Regioselectivity: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. In this case, acrolein acts as the heterodiene and acrylonitrile as the dienophile. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the preferred orientation of the reactants in the transition state.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can often enhance the regioselectivity of the reaction by further polarizing the dienophile.[3]
-
-
-
Michael Addition Products: The presence of nucleophiles (including the reactants themselves under certain conditions) can lead to Michael addition to the α,β-unsaturated systems of acrolein and acrylonitrile.
-
Solution:
-
Control of Reaction pH: If the reaction is conducted in a protic solvent, controlling the pH can be crucial. Highly basic or acidic conditions can promote Michael addition.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize the presence of water, which can act as a nucleophile.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from acrolein and acrylonitrile?
A1: The primary reaction is a hetero-Diels-Alder reaction , which is a type of [4+2] cycloaddition. In this specific case, acrolein acts as the electron-deficient heterodiene (the 1-oxa-1,3-butadiene system) and acrylonitrile serves as the electron-deficient dienophile. The reaction proceeds through a concerted, cyclic transition state to form the six-membered dihydropyran ring.
Caption: Primary reaction pathway and a common side reaction.
Q2: What is a suitable temperature range for this reaction?
A2: The optimal temperature can vary depending on the specific conditions (solvent, catalyst, concentration). A good starting point for the uncatalyzed reaction is typically in the range of 80-120 °C. If a Lewis acid catalyst is used, the reaction may proceed efficiently at lower temperatures, even at room temperature.[4] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring the reaction.
-
TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the reactants from the product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product can be observed.
-
GC: GC can provide a more quantitative measure of the conversion of reactants to the product. A small aliquot of the reaction mixture can be withdrawn, diluted, and injected into the GC.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method is distillation under reduced pressure .[7] Due to the relatively low boiling point of the product, vacuum distillation is necessary to avoid decomposition at higher temperatures.
-
Work-up Procedure: Before distillation, a typical work-up involves quenching the reaction, followed by extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[7]
-
Column Chromatography: If distillation does not provide sufficient purity, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexane is a common eluent system for separating dihydropyran derivatives.
Q5: What are the key spectroscopic signatures to confirm the structure of this compound?
A5: The structure can be confirmed using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Spectroscopic Data Summary | |
| ¹H NMR | Expect signals for the olefinic proton, the proton adjacent to the nitrile group, and the protons of the CH₂ groups in the dihydropyran ring. |
| ¹³C NMR | Look for characteristic peaks for the nitrile carbon (around 118-120 ppm), the olefinic carbons, and the carbons of the saturated portion of the ring. |
| IR Spectroscopy | A strong, sharp absorption band around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. A band around 1650-1680 cm⁻¹ corresponds to the C=C stretching of the double bond within the pyran ring. |
Experimental Protocol: A General Procedure
This protocol provides a starting point for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
Acrolein (freshly distilled)
-
Acrylonitrile (freshly distilled, with inhibitor removed if necessary)
-
Hydroquinone (or another suitable polymerization inhibitor)
-
Anhydrous toluene (or another suitable solvent)
-
Lewis acid (e.g., ZnCl₂, optional)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene and a catalytic amount of hydroquinone.
-
Reactant Addition: Heat the toluene to the desired reaction temperature (e.g., 90 °C). In the dropping funnel, prepare a mixture of freshly distilled acrolein and acrylonitrile (typically in a 1:1 to 1.2:1 molar ratio).
-
Reaction: Add the acrolein/acrylonitrile mixture dropwise to the heated toluene over a period of 1-2 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC. Continue heating until the reaction is complete (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for 5,6-Dihydro-4H-pyran-2-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile. As a key intermediate in pharmaceutical and agrochemical development, optimizing its synthesis is crucial for efficient and scalable production.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols based on established principles of organic synthesis, particularly the hetero-Diels-Alder reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The synthesis of this compound, commonly achieved through a hetero-Diels-Alder reaction between acrolein (the heterodiene) and acrylonitrile (the dienophile), can present several challenges. This section addresses specific issues you may encounter in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in this hetero-Diels-Alder reaction can stem from several sources. A systematic approach to troubleshooting is recommended.
-
Polymerization of Acrolein: Acrolein is highly prone to polymerization, especially at elevated temperatures and in the presence of light or impurities.[2] This is often the primary cause of low yields.
-
Solution:
-
Use freshly distilled acrolein for each reaction.
-
Incorporate a radical inhibitor, such as hydroquinone, in a very low concentration (ppm level) in your acrolein stock.
-
Maintain a low reaction temperature. Lewis acid catalysis can facilitate the reaction at lower temperatures, mitigating polymerization.
-
-
-
Reaction Equilibrium: The Diels-Alder reaction is reversible, and the position of the equilibrium is temperature-dependent.
-
Solution:
-
While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction. Finding the optimal temperature is key. For catalyzed reactions, it is often possible to run the reaction at or below room temperature.
-
-
-
Purity of Reagents and Solvents: Trace amounts of water or other nucleophiles can react with the starting materials or the catalyst.
-
Solution:
-
Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Use high-purity, freshly opened, or properly stored reagents.
-
-
-
Inefficient Catalysis: If using a Lewis acid catalyst, its activity can be compromised.
-
Solution:
-
Ensure the Lewis acid is anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen).
-
The choice of Lewis acid is critical. For α,β-unsaturated carbonyl compounds, Lewis acids like AlCl₃, BF₃·OEt₂, and ZnCl₂ are commonly employed to activate the dienophile.
-
-
Question 2: I am observing the formation of significant side products. How can I identify and minimize them?
Answer:
Side product formation is a common issue. The most likely side products are dimers of acrolein and polymers.
-
Acrolein Dimerization: Acrolein can undergo a Diels-Alder reaction with itself to form 2-formyl-3,4-dihydro-2H-pyran.[3]
-
Solution:
-
Slow addition of acrolein to the reaction mixture containing acrylonitrile can help to favor the desired intermolecular reaction over self-dimerization.
-
Using an excess of acrylonitrile can also shift the equilibrium towards the desired product.
-
-
-
Polymerization: As mentioned, both acrolein and acrylonitrile can polymerize.[2][4]
-
Solution:
-
Strict temperature control and the use of inhibitors are the most effective measures.
-
-
-
Identification:
-
GC-MS: Gas chromatography-mass spectrometry is an excellent technique to identify volatile side products like the acrolein dimer.
-
NMR Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal the presence of major impurities. The acrolein dimer will have characteristic aldehyde and dihydropyran signals distinct from the desired product.
-
Question 3: My purified product is not clean, and I'm having difficulty with purification. What are the best practices for purifying this compound?
Answer:
This compound is a polar molecule due to the nitrile and ether functionalities. This polarity can make purification challenging.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is a suitable choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity of the eluent will need to be optimized based on TLC analysis.
-
TLC Visualization: The product can be visualized using a potassium permanganate stain due to the double bond in the dihydropyran ring.
-
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. It is crucial to determine the boiling point of the compound under reduced pressure.
-
Work-up Procedure:
-
After the reaction, a careful aqueous work-up is necessary to remove the catalyst and any water-soluble impurities.
-
If a Lewis acid catalyst is used, quenching with a mild base (e.g., saturated sodium bicarbonate solution) is necessary.
-
Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be followed by washing with brine to remove residual water.
-
Frequently Asked Questions (FAQs)
What is the theoretical basis for using a Lewis acid catalyst in this reaction?
The hetero-Diels-Alder reaction between acrolein and acrylonitrile is an example of a polar cycloaddition. Lewis acids coordinate to the carbonyl oxygen of acrolein, which is the heterodiene in this case. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acrolein, leading to a smaller HOMO-LUMO energy gap between the diene and the dienophile (acrylonitrile). This results in a significant acceleration of the reaction rate, often allowing the reaction to proceed at lower temperatures, which in turn minimizes side reactions like polymerization.[5][6]
What is the expected regioselectivity and stereoselectivity of this reaction?
Based on the principles of the Diels-Alder reaction, the major regioisomer expected is this compound. The stereoselectivity (endo vs. exo) is influenced by secondary orbital interactions and steric effects. For many Diels-Alder reactions, the endo product is kinetically favored.
What are the key safety precautions when working with acrolein and acrylonitrile?
Both acrolein and acrylonitrile are highly toxic, flammable, and volatile substances.[2][7][8][9]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for acrolein), safety goggles, a face shield, and a lab coat.[2][10]
-
Inhalation Hazard: Acrolein is a severe respiratory irritant. Avoid inhaling vapors.
-
Flammability: Keep away from heat, sparks, and open flames.
-
Polymerization: Acrolein can polymerize violently. Store with an inhibitor and away from light and heat.[2]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of this compound
This protocol is an inferred procedure based on analogous hetero-Diels-Alder reactions and is intended as a starting point for optimization.
Materials:
-
Acrolein (freshly distilled)
-
Acrylonitrile
-
Lewis Acid (e.g., Anhydrous Zinc Chloride, ZnCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq) and anhydrous dichloromethane (5 mL per mmol of acrylonitrile).
-
Addition of Dienophile: Add acrylonitrile (1.0 eq) to the flask via syringe. Cool the mixture to 0 °C in an ice bath.
-
Addition of Heterodiene: Dilute freshly distilled acrolein (1.2 eq) with anhydrous dichloromethane (2 mL per mmol of acrolein) in the dropping funnel. Add the acrolein solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Protocol 2: Thermal Synthesis of this compound
Materials:
-
Acrolein (freshly distilled, with a trace of hydroquinone)
-
Acrylonitrile
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a sealed tube, combine acrylonitrile (1.0 eq) and a solution of freshly distilled acrolein (1.2 eq) in anhydrous toluene (2 M concentration with respect to acrylonitrile).
-
Reaction: Heat the sealed tube at 80-100 °C and monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, concentrate under reduced pressure, and purify by vacuum distillation or column chromatography as described in Protocol 1.
Data Presentation
Table 1: Optimization of Reaction Conditions (Hypothetical Data)
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 100 | 12 | 35 |
| 2 | ZnCl₂ (0.1) | CH₂Cl₂ | 0 | 4 | 75 |
| 3 | AlCl₃ (0.1) | CH₂Cl₂ | -20 | 6 | 82 |
| 4 | BF₃·OEt₂ (0.1) | CH₂Cl₂ | 0 | 3 | 85 |
Visualizations
Reaction Mechanism
References
- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemcess.com [chemcess.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. epaosc.org [epaosc.org]
- 9. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 10. enhs.uark.edu [enhs.uark.edu]
Technical Support Center: Purification of 5,6-Dihydro-4H-pyran-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5,6-Dihydro-4H-pyran-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block.[1][2] The unique structure, combining a dihydropyran ring with a nitrile functional group, presents specific challenges during purification that require careful consideration to ensure high purity and yield.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My crude product shows multiple spots on TLC after the initial work-up. What are the likely impurities and how can I best remove them?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. The impurities in a crude reaction mixture for this compound typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be acrolein, acrylonitrile, or other precursors. These are often more polar or volatile than the desired product.
-
Reaction Byproducts: Multicomponent reactions, which are often used to synthesize pyran derivatives, can sometimes yield undesired isomers or related heterocyclic structures.[3] Polymerization of starting materials like acrolein is also a common issue.
-
Degradation Products: The dihydropyran ring can be susceptible to ring-opening under strongly acidic or basic conditions, which may be present during the reaction or aqueous work-up.[4] This can lead to the formation of polar, acyclic impurities.
Recommended Purification Strategy:
For most lab-scale purifications, flash column chromatography on silica gel is the most effective method.[5][6] The polarity of the nitrile and the ether oxygen allows for good interaction with the silica stationary phase. A typical starting point for solvent selection is a gradient of ethyl acetate in hexane.
If impurities are very close in polarity to your product, consider using a different chromatographic technique like reversed-phase HPLC, which separates based on hydrophobicity.[7]
Q2: I'm struggling with flash column chromatography. My product is eluting with impurities or showing significant tailing.
A2: This is a common challenge. Tailing and co-elution during silica gel chromatography often point to issues with the solvent system, column packing, or interactions between the compound and the stationary phase.
Causality & Solutions:
-
Inappropriate Solvent System: If the solvent is too polar, the product and impurities will elute too quickly (high Rf) with poor separation. If it's not polar enough, elution will be slow (low Rf) and bands will broaden.
-
Action: Methodically screen solvent systems using TLC. Aim for an Rf value for your product between 0.25 and 0.35. A mixture of hexane and ethyl acetate is a standard choice for dihydropyran derivatives.[6]
-
-
Acidity of Silica Gel: Standard silica gel is slightly acidic. The ether linkage in the dihydropyran ring can interact with acidic sites, and in some cases, this can cause on-column degradation, leading to streaking.
-
Action: Deactivate the silica gel by preparing a slurry with your starting eluent that contains a small amount (0.5-1%) of a neutral or basic modifier like triethylamine. This will cap the acidic silanol groups and improve peak shape.
-
-
Overloading the Column: Applying too much crude product to the column will inevitably lead to poor separation.
-
Action: A general rule is to load 1-5% of the silica gel mass with your crude material (e.g., 1-5 g of crude on 100 g of silica).
-
Q3: My yield drops significantly after column chromatography, and I suspect the product is degrading on the column. How can I confirm and prevent this?
A3: Product degradation on silica is a valid concern, especially for sensitive molecules. The acidic nature of silica gel can catalyze hydrolysis or rearrangement of the dihydropyran ring.
Confirmation of Degradation:
-
TLC Analysis: Run a TLC of your purified fractions. Collect the fractions containing your product, combine them, and let them sit for an hour. Rerun a TLC of the combined solution. The appearance of new, more polar spots suggests degradation.
-
Spike Test: Dissolve a small amount of your purest fraction in the mobile phase. Add a pinch of silica gel and stir for 30 minutes. Analyze the solution by TLC or LC-MS to see if new peaks or spots have appeared.
Prevention Strategies:
-
Use Neutralized Silica: As mentioned in Q2, adding a small percentage of triethylamine to your eluent can prevent acid-catalyzed degradation.
-
Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster. Avoid letting the product sit on the column for extended periods.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or cyano.
Q4: Can I purify this compound by vacuum distillation?
A4: Vacuum distillation is a viable option for thermally stable, liquid compounds. For a related compound, 5,6-dihydro-2H-pyran-2-one, distillation under reduced pressure is a standard purification step.[8]
Key Considerations:
-
Thermal Stability: Before attempting a large-scale distillation, it is crucial to assess the thermal stability of your compound. Heat a small sample under an inert atmosphere and monitor for color change or decomposition by TLC/NMR. Dihydropyran structures can be prone to heat-induced rearrangement or polymerization.
-
Boiling Point: The boiling point under vacuum must be significantly different from that of any impurities. If impurities have similar boiling points, distillation will not be effective.
-
Efficiency: For removing highly non-volatile impurities (like baseline material on TLC), distillation can be very efficient. For separating closely related isomers, it is often less effective than chromatography.
Experimental Workflow & Data
Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
-
TLC Analysis:
-
Dissolve a small amount of crude product in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is 20% Ethyl Acetate in Hexane.
-
The ideal system will give your product an Rf value of ~0.3.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, applying gentle air pressure.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C) to prevent degradation.
-
Table 1: Recommended Analytical Methods for Purity Assessment
| Method | Stationary Phase/Column | Mobile Phase/Conditions | Purpose |
| GC | DB-5 or similar non-polar capillary column | Temperature gradient (e.g., 50°C to 250°C) | Excellent for assessing purity and identifying volatile impurities. |
| RP-HPLC | C18 column | Acetonitrile/Water gradient | Good for separating the product from more polar or non-volatile impurities.[7] |
| ¹H & ¹³C NMR | CDCl₃ or DMSO-d₆ | N/A | Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct.[9] |
Troubleshooting Flowchart
This diagram outlines a logical workflow for addressing common purification challenges.
Caption: A decision-making flowchart for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for purified this compound? A: To prevent degradation, the purified compound should be stored in an airtight container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated. The dihydropyran moiety can be sensitive to ambient moisture and air oxidation over long periods.[4]
Q: My NMR spectrum looks clean, but GC analysis shows a small impurity. What could it be? A: This scenario often arises if the impurity is an isomer with a very similar NMR spectrum, or if it is present at a low concentration (<5%) where its peaks are difficult to distinguish from the noise. GC is often more sensitive for purity assessment than NMR. The impurity could be a double-bond isomer or a stereoisomer, which might not be easily resolved by standard NMR.
Q: Is this compound UV active? A: Yes. The α,β-unsaturated nitrile system (a conjugated system) will absorb UV light, making it visible on a TLC plate under a UV lamp (typically at 254 nm). This property is very useful for monitoring the progress of column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile
Welcome to the technical support center for the synthesis of 5,6-dihydro-4H-pyran-2-carbonitrile. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science, prized for the synthetic versatility of its dihydropyran ring and nitrile group.[1] The primary synthetic route to this scaffold is the hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition. However, achieving high yield, regioselectivity, and stereoselectivity can be challenging and is highly dependent on the choice of catalyst.
This guide provides an in-depth analysis of alternative catalytic systems beyond traditional Lewis acids, offering field-proven insights and troubleshooting strategies to help you navigate experimental hurdles.
Core Concept: The Hetero-Diels-Alder (HDA) Reaction
The synthesis of this compound is typically achieved through an inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction. In this process, an electron-rich diene reacts with an electron-poor dienophile (in this case, an α,β-unsaturated nitrile). The catalyst's role is crucial: it must activate the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy to accelerate the cycloaddition.[2]
Caption: General workflow of a catalyzed Hetero-Diels-Alder reaction.
A Comparative Guide to Alternative Catalysts
While traditional Lewis acids (e.g., AlCl₃, TiCl₄) are effective, they often suffer from high moisture sensitivity, metal contamination in the final product, and harsh reaction conditions. Modern synthetic chemistry has driven the development of milder and more selective alternatives.
| Catalyst Class | Mechanism of Action | Key Advantages | Common Disadvantages | Representative Examples |
| Lewis Acids | Coordinate to the nitrile or a carbonyl group on the dienophile, lowering its LUMO energy for faster reaction. | High activity, well-established protocols, broad substrate scope. | Moisture sensitive, risk of metal contamination, can be difficult to remove, sometimes requires cryogenic temperatures.[3] | Sc(OTf)₃, Dy(OTf)₃, Zn(OTf)₂, In(OTf)₃, Cationic Silicon Catalysts.[4][5] |
| Organocatalysts | Aminocatalysis: Forms a reactive, LUMO-lowered iminium ion or HOMO-raised dienamine intermediate.[6] Brønsted Acids: Activate the dienophile via hydrogen bonding.[3] | Metal-free, often milder conditions, high potential for enantioselectivity, less moisture sensitive.[7] | May require higher catalyst loading, substrate scope can be narrower, potential for side reactions with the catalyst. | Proline derivatives, Chiral Phosphoric Acids (CPAs), Thioureas, Imidodiphosphorimidates (IDPis).[3][8][9] |
| Heterogeneous Catalysts | Solid-supported catalysts that provide an active surface for the reaction. Can be acidic, basic, or metal-based. | Easy to separate from the reaction mixture (filtration), recyclable and reusable, environmentally friendly ("green").[10] | Often lower activity than homogeneous counterparts, potential for leaching of the active species, mass transfer limitations. | KOH on CaO, Zn(Proline)₂, Fe₃O₄@SiO₂, various metal oxides.[10][11][12] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific substrates?
A: The choice depends on your substrate's electronic properties and functional groups.
-
For simple, robust substrates: A classic Lewis acid like Zn(OTf)₂ or Sc(OTf)₃ is a good starting point due to high reactivity.[5]
-
For acid-sensitive substrates: An organocatalyst is preferable. If your goal is an asymmetric synthesis, a chiral phosphoric acid or a proline-derived catalyst is the state-of-the-art choice.[3][9]
-
For green chemistry and scalability: A heterogeneous catalyst like KOH/CaO is excellent due to its reusability and simple workup.[11]
Q2: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps?
A: First, confirm the quality of your reactants and solvent (ensure they are dry, especially for Lewis acids). Next, consider increasing the temperature. If that fails, switching the catalyst class is a logical step. An organocatalyst might offer a different activation pathway that is more suitable for your substrate.[6] Alternatively, a more powerful Lewis acid could be screened.
Q3: I'm observing significant side product formation, including polymerization. What are the likely causes?
A: Polymerization is often caused by overly harsh conditions. If using a strong Lewis acid, try lowering the temperature or reducing the catalyst loading. Side products can also arise from incorrect regioselectivity. The regiochemical outcome is governed by frontier molecular orbital (FMO) theory; a different catalyst can alter the electronic distribution in the transition state and favor the desired regioisomer.[2] Organocatalysts, in particular, can provide unique selectivity profiles compared to Lewis acids.[6][13]
Q4: How can I improve the enantioselectivity of my reaction?
A: Achieving high enantioselectivity requires a chiral catalyst that creates a well-defined chiral environment around the reactants. Chiral phosphoric acids (CPAs) and confined imidodiphosphorimidate (IDPi) Brønsted acids are exceptionally effective for this purpose in Diels-Alder reactions.[9] The choice of solvent and temperature is also critical and must be optimized.
Q5: What are the best practices for handling moisture-sensitive catalysts and reagents?
A: Always use oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled or obtained from a solvent purification system. Reagents should be handled in a glovebox or with proper Schlenk line techniques. For Lewis acids, which are often hygroscopic solids, ensure they are stored in a desiccator and weighed quickly.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: Decomposition due to moisture (Lewis acids), or inherent low activity for the substrate. 2. Suboptimal Conditions: Incorrect solvent, insufficient temperature. 3. Poor Reactivity: The diene is not electron-rich enough, or the dienophile is not electron-poor enough. | 1. Check Catalyst: Use a fresh batch of catalyst. For Lewis acids, ensure anhydrous conditions. Consider switching to a more robust organocatalyst or a stronger Lewis acid like Dy(OTf)₃.[5] 2. Optimize: Screen a range of solvents (e.g., Toluene, Dichloromethane, Acetonitrile). Incrementally increase the reaction temperature. 3. Modify Substrates: If possible, add electron-donating groups to the diene or electron-withdrawing groups to the dienophile. |
| Poor Selectivity (Regio- or Stereo-) | 1. High Temperature: Can overcome the activation energy barrier for multiple pathways, leading to mixtures. 2. Flexible Transition State: The catalyst may not be providing sufficient facial or orientational control. 3. Thermodynamic vs. Kinetic Control: The observed product may be the more stable thermodynamic product, not the desired kinetic one. | 1. Lower Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C, especially for highly active Lewis acid catalysts. 2. Change Catalyst: Switch to a sterically bulkier catalyst that enforces a more ordered transition state. Chiral organocatalysts are designed for this purpose.[13][7][9] 3. Adjust Reaction Time: Shorter reaction times at lower temperatures will favor the kinetic product. |
| Product Decomposition | 1. Harsh Catalyst: Strong Lewis acids or Brønsted acids can degrade sensitive functional groups on the product. 2. Workup Issues: Product may be unstable to aqueous acid/base washes or silica gel during chromatography. | 1. Use Milder Catalyst: Switch to a milder Lewis acid (e.g., Zn(OTf)₂) or an organocatalyst. 2. Modify Workup: Use a non-aqueous workup. For purification, consider using neutral alumina instead of silica gel, or distillation if the product is thermally stable.[14] |
| Difficult Purification | 1. Catalyst Residue: Water-soluble Lewis acids or organic catalysts can co-elute with the product. 2. Product Properties: The product may be a non-crystalline oil that is difficult to handle. | 1. Catalyst Removal: For Lewis acids, an aqueous wash is usually effective. For organocatalysts, specific acid/base washes may be required. Using a heterogeneous catalyst completely avoids this issue, as it can be filtered off.[10] 2. Purification Strategy: Bulb-to-bulb (Kugelrohr) distillation can be effective for oils. If chromatography is necessary, try different solvent systems or switch to a different stationary phase.[14][15] |
Example Protocol: Organocatalytic Synthesis
This protocol is a representative example based on established aminocatalytic methods for hetero-Diels-Alder reactions.[6][8]
Reaction: Acrolein Cyanohydrin Acetate (Dienophile) with Isoprene (Diene) catalyzed by a Proline Derivative.
Materials:
-
Isoprene (freshly distilled)
-
Acrolein cyanohydrin acetate
-
(S)-Diphenylprolinol silyl ether catalyst (20 mol%)
-
Toluene (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (0.2 mmol, 20 mol%).
-
Reagents: Add anhydrous toluene (5 mL) via syringe. Cool the solution to 0 °C in an ice bath. Add the acrolein cyanohydrin acetate (1.0 mmol, 1.0 equiv) followed by the isoprene (3.0 mmol, 3.0 equiv).
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess isoprene.
-
Purification: Purify the crude residue directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound product.
References
- 1. This compound | 31518-13-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The first organocatalytic, ortho-regioselective inverse-electron-demand hetero-Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 9. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [growingscience.com]
- 12. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The first organocatalytic, ortho-regioselective inverse-electron-demand hetero-Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
minimizing byproduct formation in 5,6-Dihydro-4H-pyran-2-carbonitrile reactions
Welcome to the technical support center for reactions involving 5,6-Dihydro-4H-pyran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction
This compound is a valuable intermediate in organic synthesis, offering a unique combination of a reactive dienophile and a versatile nitrile functional group.[1][2] However, the interplay of these functionalities can also lead to a range of undesired side reactions. This guide is structured to address the most common challenges encountered during the use of this reagent, providing not just solutions, but also the underlying mechanistic principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Mechanistic Approach to Byproduct Minimization
This section is designed as a decision-making tool to help you diagnose and resolve common issues in your reactions involving this compound.
Problem 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts
If you are observing a low yield of your target molecule and a complex mixture of side products, it is crucial to first identify the nature of the dominant byproduct(s). The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting flowchart for identifying major byproduct pathways.
Frequently Asked Questions (FAQs)
Category 1: Polymerization of the Dihydropyran Ring
Q1: I am observing the formation of a significant amount of insoluble, polymeric material in my reaction. What is causing this and how can I prevent it?
A1: The dihydropyran ring is susceptible to cationic polymerization, especially in the presence of Lewis acids or strong Brønsted acids.[3] The electron-rich double bond can be protonated or coordinated to a Lewis acid, generating a carbocationic intermediate that rapidly polymerizes.
Mechanism of Cationic Polymerization:
References
Technical Support Center: Effective Workup Procedures for 5,6-Dihydro-4H-pyran-2-carbonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyran-2-carbonitrile. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for common workup procedures encountered in reactions involving this versatile building block. The following sections are designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Diels-Alder Reactions
This compound is an electron-poor dienophile, making it a suitable substrate for Diels-Alder reactions with electron-rich dienes.[1][2][3] The workup of these [4+2] cycloaddition reactions is generally straightforward, but potential issues can arise.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Diels-Alder reaction involving this compound?
A1: A typical workup involves concentrating the reaction mixture to remove the solvent, followed by purification of the crude product. If a high-boiling solvent like toluene or xylene was used, it is often removed under reduced pressure. The primary purification method is typically flash column chromatography on silica gel. The polarity of the eluent will depend on the specific adduct formed.
Q2: My Diels-Alder reaction is sluggish and gives a low yield. What can I do?
A2: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.[1][3] Since this compound is the electron-poor component, using a more electron-rich diene can increase the reaction rate. Additionally, heating the reaction mixture is a common strategy to improve yields, although this can sometimes lead to the formation of side products.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficult to remove unreacted starting material | The polarity of the product is very similar to the starting materials. | - Optimize the stoichiometry to ensure one reactant is fully consumed. - Explore different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. |
| Formation of a polymeric byproduct | The diene or dienophile is prone to polymerization at elevated temperatures. | - Lower the reaction temperature and extend the reaction time. - Add a radical inhibitor, such as hydroquinone, to the reaction mixture. |
| Low recovery of product after workup | The product may be partially soluble in the aqueous phase during an extraction step (if performed). | - Minimize or avoid aqueous washes if possible. - If an aqueous wash is necessary, back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
| Presence of multiple stereoisomers | The Diels-Alder reaction can produce endo and exo products. | - The endo product is often the kinetic product and favored under milder conditions. Running the reaction at a lower temperature may improve the diastereomeric ratio. - Careful column chromatography can often separate the diastereomers. |
Experimental Workflow: Diels-Alder Reaction and Workup
Caption: General workflow for a Diels-Alder reaction and subsequent workup.
Section 2: Reduction of the Nitrile Group
The nitrile functionality of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The workup for these reactions is critical for safely quenching the reactive reagent and isolating the amine product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for quenching a LiAlH₄ reduction of this compound?
A1: The Fieser workup is a widely accepted and reliable method.[6][7] After cooling the reaction mixture in an ice bath, a specific sequence of water, aqueous sodium hydroxide, and then more water is added. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.
Q2: My workup results in a gelatinous precipitate that is difficult to filter. What can I do?
A2: The formation of a gelatinous aluminum hydroxide precipitate is a common issue. An alternative to the Fieser workup is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[8][9] The tartrate chelates the aluminum ions, keeping them in solution and allowing for a cleaner separation of the organic and aqueous layers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of a persistent emulsion during workup | Finely dispersed aluminum salts are stabilizing the emulsion. | - Add a saturated solution of Rochelle's salt and stir vigorously until the layers separate.[9] - Add anhydrous sodium sulfate to the quenched mixture and stir to help granulate the aluminum salts. |
| Low yield of the amine product | The amine product, being basic, may be complexed with the Lewis acidic aluminum salts. The product may also be somewhat water-soluble. | - Ensure the aqueous layer is sufficiently basic after the workup to deprotonate the amine and break up any complexes. - Thoroughly extract the aqueous layer multiple times with an appropriate organic solvent. |
| Incomplete reduction of the nitrile | The LiAlH₄ may have been deactivated by moisture, or an insufficient amount was used. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Use a slight excess of LiAlH₄ to ensure complete reaction. |
Experimental Protocol: LiAlH₄ Reduction and Fieser Workup
-
Reaction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add LiAlH₄ portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The aluminum salts should precipitate as a white, filterable solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
-
Purification: The crude amine can be further purified by distillation or column chromatography.
Caption: Workflow for the LiAlH₄ reduction of the nitrile and subsequent Fieser workup.
Section 3: Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. A key challenge in these transformations is the potential for the acid- or base-catalyzed opening of the dihydropyran ring.
Frequently Asked Questions (FAQs)
Q1: How can I selectively hydrolyze the nitrile to the carboxylic acid without opening the dihydropyran ring?
A1: Milder acidic conditions are generally preferred to minimize ring-opening.[10] For instance, heating in a mixture of acetic acid and water can sometimes effect the hydrolysis. Basic hydrolysis using hydroxide salts followed by careful acidification is another option, but the progress should be monitored carefully to avoid prolonged exposure to strong base.
Q2: I've successfully hydrolyzed the nitrile to the carboxylic acid, but I'm having trouble isolating it from the aqueous workup. What are some effective extraction strategies?
A2: Carboxylic acids can be challenging to extract from aqueous solutions, especially if they have some water solubility.[11][12] After acidifying the aqueous layer to a pH of about 2 to ensure the carboxylic acid is fully protonated, perform multiple extractions with a suitable organic solvent like ethyl acetate or a 10:1 mixture of chloroform and isopropanol.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of a ring-opened byproduct | The reaction conditions (strong acid or base, high temperature) are too harsh. | - Use milder conditions: for acidic hydrolysis, try aqueous acetic acid or p-toluenesulfonic acid in aqueous THF. For basic hydrolysis, use Ba(OH)₂ or LiOH at lower temperatures. - Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Incomplete hydrolysis of the nitrile | The reaction has not gone to completion. | - Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Ensure sufficient equivalents of acid or base are used. |
| The product remains in the aqueous layer after extraction | The carboxylic acid is too polar to be efficiently extracted by the chosen solvent. The aqueous layer was not sufficiently acidified. | - Before extraction, ensure the aqueous layer is acidified to at least one pH unit below the pKa of the carboxylic acid. - Use a more polar extraction solvent, such as ethyl acetate or a mixture of chloroform and an alcohol. - Saturate the aqueous layer with sodium chloride (brining out) to decrease the solubility of the organic product. |
Section 4: Michael Addition Reactions
As an α,β-unsaturated nitrile, this compound can act as a Michael acceptor, reacting with a variety of nucleophiles in a conjugate addition.[15][16][17]
Frequently Asked Questions (FAQs)
Q1: What is a general workup for a Michael addition to this compound?
A1: The workup typically involves quenching the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride. This protonates the intermediate enolate.[15] The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography.
Q2: My Michael addition is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
A2: The regioselectivity of the addition depends on the nature of the nucleophile. "Soft" nucleophiles, such as enamines, Gilman reagents (organocuprates), and stabilized enolates (e.g., from malonates), preferentially undergo 1,4-addition.[15][18] "Hard" nucleophiles, like Grignard reagents or organolithiums, are more likely to attack the nitrile carbon (1,2-addition). Using a soft nucleophile is key to favoring the Michael adduct.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is not proceeding or is very slow | The nucleophile is not strong enough, or the base used to generate it is not suitable. | - If generating an enolate, consider using a stronger, non-nucleophilic base like LDA or NaH. - Ensure the reaction is performed under anhydrous conditions if using water-sensitive reagents. |
| Formation of multiple products | This could be due to side reactions of the nucleophile or the product, or a lack of regioselectivity. | - As mentioned, use a "soft" nucleophile to favor 1,4-addition. - Control the reaction temperature; lower temperatures often lead to higher selectivity. |
| Difficulty in purifying the product | The product may be of similar polarity to the starting materials or byproducts. | - Optimize the reaction to drive it to completion to simplify the crude mixture. - Experiment with different eluent systems for column chromatography, including the use of a small percentage of a modifier like triethylamine if the product is basic. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ris.utwente.nl [ris.utwente.nl]
- 12. US3816524A - Extraction of carboxylic acids from dilute aqueous solutions - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 17. Michael Addition [organic-chemistry.org]
- 18. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Characterization of Impurities in 5,6-Dihydro-4H-pyran-2-carbonitrile
Welcome to the technical support center for the analysis of 5,6-Dihydro-4H-pyran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this versatile synthetic intermediate.[1][2] We will delve into the origins of common impurities, provide robust analytical methodologies for their identification and quantification, and offer practical troubleshooting advice to overcome common experimental hurdles.
Part 1: Understanding Impurity Formation
Impurities in this compound can originate from several sources: the synthetic route, subsequent degradation, or storage conditions. A primary synthetic pathway involves a hetero-Diels-Alder reaction between acrolein and acrylonitrile. Understanding the potential side reactions in this process is key to anticipating likely impurities.
One of the most significant side reactions is the dimerization of acrolein.[3][4][5] This reaction can proceed via a hetero-Diels-Alder pathway to form 2-formyl-3,4-dihydro-2H-pyran, a common process-related impurity. The regioselectivity of this dimerization is influenced by non-covalent interactions at the transition state.[3][4]
Caption: Potential impurity pathways in the synthesis of this compound.
Part 2: Analytical Strategies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its impurities. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a modifier like formic acid to improve peak shape.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column; sample overload. | Add a competitive base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.[6] Reduce sample concentration. |
| Ghost Peaks | Contamination in the mobile phase or injector carryover. | Use high-purity solvents. Implement a robust needle wash protocol. |
| Fluctuating Retention Times | Inconsistent mobile phase composition; temperature fluctuations; pump issues. | Ensure proper mobile phase mixing and degassing.[7] Use a column oven for temperature control.[7] Check for leaks and perform pump maintenance.[6] |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile. Consider a different column chemistry. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given the structure of this compound, it is amenable to GC analysis. Derivatization may be necessary for certain impurities to enhance volatility and improve chromatographic performance.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of unknown impurities.[9][10] A suite of 1D and 2D NMR experiments can provide detailed information about the carbon-hydrogen framework and connectivity within the molecule.[11]
Key NMR Experiments for Impurity Characterization
| Experiment | Information Gained |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Shows the number and types of carbon atoms. |
| COSY | Reveals proton-proton coupling networks (H-H correlations). |
| HSQC | Correlates directly bonded proton and carbon atoms (C-H correlations). |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments. |
| NOESY/ROESY | Provides information on through-space proximity of protons, aiding in stereochemical assignments. |
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NMR -> Final;
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Caption: A typical workflow for impurity identification and characterization.
Part 3: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products that could form under various stress conditions. These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.
Recommended Forced Degradation Conditions
Condition
Reagents and Parameters
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60 °C for24 hours
Hydrolysis of the nitrile group to a carboxylic acid or amide.
Base Hydrolysis
0.1 M NaOH at room temperature for8 hours
Similar to acid hydrolysis, potentially at a faster rate.
Oxidation
3% H₂O₂ at room temperature for24 hours
Oxidation of the dihydropyran ring or other susceptible functional groups.
Thermal
80 °C for48 hours (solid state)
Decomposition or rearrangement reactions.
Photolytic
Exposure to UV light (e.g., 254 nm) and visible light
Photochemical degradation, potentially leading to complex mixtures.
Experimental Protocol: Forced Degradation Study
- Sample Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL) in the respective stress solutions (acid, base, peroxide). For thermal and photolytic studies, use the solid material.
- Stress Application: Expose the samples to the conditions outlined in the table above.
- Neutralization: After the specified time, neutralize the acidic and basic samples.
- Analysis: Analyze all stressed samples, along with a control sample, by the developed stability-indicating HPLC method.
- Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure all degradation products are accounted for.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant peak eluting close to my main peak in HPLC. How can I confirm if it's the acrolein dimer?
A1: The most direct way is to obtain a reference standard for2-formyl-3,4-dihydro-2H-pyran. If a standard is unavailable, you can attempt to isolate the impurity using preparative HPLC and subject it to NMR and MS analysis. The mass spectrum should correspond to the molecular weight of the dimer, and the NMR spectrum will show characteristic aldehyde and dihydropyran protons.
Q2: My NMR spectra for an isolated impurity are complex. What advanced NMR experiments can help?
A2: For complex structures, 2D NMR is essential. An HMBC experiment will be particularly useful for establishing long-range correlations and piecing together the molecular structure. If you suspect isomeric impurities, NOESY or ROESY experiments can help differentiate them based on through-space proton interactions.
Q3: During forced degradation under basic conditions, I observe the disappearance of the nitrile peak in the IR spectrum. What impurity has likely formed?
A3: The disappearance of the nitrile stretch (around 2225 cm⁻¹) suggests hydrolysis of the nitrile group. The likely degradation products are the corresponding carboxylic acid or amide. You can confirm this by looking for the appearance of a broad O-H stretch (for the acid) or N-H stretches (for the amide) and a carbonyl (C=O) stretch in the IR spectrum. LC-MS analysis will also show a corresponding mass change.
Q4: Can I use ¹⁹F NMR for the analysis of impurities?
A4: While not directly applicable to this compound itself, if you are using fluorinated reagents orif your impurities are amenable to derivatization with a fluorine-containing tag, ¹⁹F NMR can be a highly sensitive and selective technique for detecting and quantifying these species.
The origin of the regiospecificity of acrolein dimerization - RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10881k2. The origin of the regiospecificity of acrolein dimerization - RSC Publishing (2021-02-16). Available from: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10881k3. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/17489816/4. Tail-to-Tail Dimerization Reaction of Acrolein | Organometallics - ACS Publications. Available from: https://pubs.acs.org/doi/10.1021/om00021a0015. FMO Analysis of Acrolein Dimerization. Available from: https://www.google.com/books/edition/Frontier_Orbitals_and_Organic_Chemical/O3P3BwAAQBAJ?hl=en&gbpv=1&pg=PA3066.this compound - MySkinRecipes. Available from: https://myskinrecipes.com/ingredient-checker/ingredient/5-6-dihydro-4h-pyran-2-carbonitrile7.this compound | 31518-13-5 - Benchchem. Available from: https://www.benchchem.com/product/b518138. Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available from: https://veeprho.com/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/9. Forced degradation studies - MedCrave online. Available from: https://medcraveonline.com/JAPLR/forced-degradation-studies.html10. (PDF) The origin of the regiospecificity of acrolein dimerization - ResearchGate. Available from: https://www.researchgate.net/publication/349035651_The_origin_of_the_regiospecificity_of_acrolein_dimerization11. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available from: https://www.mdpi.com/1420-3049/28/23/771012. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: https://www.hilarispublisher.com/open-access/forced-degradation-study-an-essential-approach-to-develop-stabilityindicating-method-2167-7689-1000213.pdf13. Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php14.this compound | 31518-13-5 | GBA51813 - Biosynth. Available from: https://www.biosynth.com/p/GBA51813/31518-13-5-56-dihydro-4h-pyran-2-carbonitrile15. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. Available from: https://www.intertek.com/pharmaceutical/analysis/nmr-spectroscopy-genotoxic-impurities/16. HPLC Troubleshooting Guide - Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide17. HPLC Troubleshooting Guide - SCION Instruments. Available from: https://scioninstruments.com/hplc-troubleshooting-guide/18. Forced Degradation – A Review. Available from: https://biomedres.us/pdfs/BJSTR.MS.ID.007492.pdf19. Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods - Benchchem. Available from: https://www.benchchem.com/blog/characterization-of-dihydro-2h-pyran-3-4h-one-a-comparative-guide-to-analytical-methods/20. Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: https://www.esa.ipb.pt/pdf/artur/Recent%20Advances%20in%20Heterocyclic%20Chemistry_2008_2_397-455.pdf21. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. Available from: https://www.researchgate.net/publication/372861250_Forced_degradation_studies_Regulatory_guidance_characterization_of_drugs_and_their_degradation_products_-_A_review22. Troubleshooting in HPLC: A Review - IJSDR. Available from: https://www.ijsdr.org/papers/IJSDR2209028.pdf23. Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941861/24. HPLC Troubleshooting Guide - Sigma-Aldrich. Available from: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/339/910/hplc-troubleshooting-guide-ms.pdf
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. The origin of the regiospecificity of acrolein dimerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. jfda-online.com [jfda-online.com]
- 9. veeprho.com [veeprho.com]
- 10. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Solvent Effects on 5,6-Dihydro-4H-pyran-2-carbonitrile Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5,6-Dihydro-4H-pyran-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Its unique structure, combining an α,β-unsaturated nitrile with a dihydropyran core, offers a rich landscape for chemical transformations. However, this reactivity is profoundly influenced by the choice of solvent—a parameter that can be the key to success or a source of experimental frustration.
This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of solvent effects and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interplay between solvent properties and the inherent reactivity of this compound.
Q1: What are the key structural features of this compound that I should consider when selecting a solvent?
A1: The reactivity of this molecule is dominated by two key features:
-
The α,β-Unsaturated Nitrile System: The electron-withdrawing nitrile group polarizes the C=C double bond, making C4 electron-deficient and susceptible to nucleophilic attack (Michael addition). The transition states of reactions involving this system are often more polar than the ground state.
-
The Dihydropyran Ring: The oxygen atom within the six-membered ring acts as a Lewis base and can influence the electron density of the double bond. While generally stable, this ring system can be susceptible to ring-opening under strongly acidic or basic conditions, a process that can be mediated by the solvent.[1]
Your choice of solvent will directly impact these features by differentially solvating the ground state, transition states, and any charged intermediates that may form.[2][3]
Q2: How do broad solvent categories (polar protic, polar aprotic, nonpolar) affect reactions with this molecule?
A2: Understanding solvent categories is crucial for predicting outcomes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds. They excel at stabilizing charged species and can activate electrophiles. However, they can also heavily solvate and deactivate anionic nucleophiles, reducing their reactivity.[4] In some cases, like Diels-Alder reactions, highly polar protic solvents such as water can dramatically accelerate rates due to solvophobic effects.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants but lack acidic protons. They are excellent for reactions involving anionic nucleophiles because they solvate the accompanying cation, leaving the "naked" anion highly reactive. They are also effective at dissolving a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents interact weakly with reactants and are often chosen when trying to minimize solvent-reactant interactions or when reactants are highly nonpolar. Reactions in these solvents are often slower if the transition state is significantly more polar than the reactants.
Q3: Can the solvent choice impact the stability of this compound itself?
A3: Yes, particularly under harsh conditions. The protons at C4 are adjacent to the electron-withdrawing nitrile group, making them weakly acidic. In the presence of a strong base, especially in a solvent that promotes deprotonation, the molecule can potentially undergo undesired side reactions like self-condensation or decomposition.[6] Protic solvents might mitigate this by protonating any formed enolate, while polar aprotic solvents could exacerbate it by enhancing the base's strength. Always monitor your reaction by TLC or LCMS for the appearance of unexpected spots, which could indicate solvent-mediated degradation.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides solutions to common problems encountered during experiments, categorized by reaction type.
Diels-Alder Reactions (as a Dienophile)
In this cycloaddition, the dihydropyran serves as the dienophile. Solvent choice is critical for both rate and selectivity.
| Problem | Possible Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Reaction Rate or Yield | 1. Poor Transition State Stabilization: The Diels-Alder transition state is typically more polar than the ground state reactants. A nonpolar solvent provides minimal stabilization, leading to a high activation energy. 2. Low Effective Concentration: Reactants may not be associating sufficiently in the chosen solvent. | 1. Increase Solvent Polarity: Switch from nonpolar solvents (Toluene, Hexane) to polar aprotic solvents (Acetonitrile, DMF). These solvents will better solvate and stabilize the polar transition state, lowering the activation energy and accelerating the reaction.[7] 2. Exploit the Hydrophobic Effect: Consider using water or a mixture of water with a fluorinated alcohol (e.g., TFE).[5][8] These "solvophobic" media force the nonpolar reactants together, increasing the effective concentration and often leading to dramatic rate enhancements.[9] |
| Poor endo/exo Selectivity | 1. Insufficient Secondary Orbital Interactions: The solvent may not be adequately promoting the more sterically hindered but electronically favored endo transition state. 2. Interference with H-Bonding: The solvent might be interfering with catalyst or reactant interactions that direct selectivity. | 1. Utilize Hydrogen-Bond Donating (HBD) Solvents: Solvents like fluorinated alcohols can act as hydrogen-bond donors, preferentially stabilizing the endo transition state where the nitrile group's electron density is positioned to interact.[5] This can significantly improve the endo:exo ratio. 2. Fine-Tune Polarity: Systematically screen a range of solvents with varying polarity. Sometimes a modest change (e.g., from Dichloromethane to Chloroform) is sufficient to alter the energy landscape between the two diastereomeric transition states. |
Nucleophilic Michael Additions
Here, a nucleophile attacks the electron-deficient C4 position. The key is to maximize the nucleophile's reactivity while ensuring the stability of the starting material and product.
| Problem | Possible Cause(s) | Recommended Solutions & Scientific Rationale |
| No Reaction or Very Slow Reaction | 1. Nucleophile Deactivation: If using a protic solvent (e.g., Methanol), it can form a tight solvation shell around an anionic nucleophile (e.g., an alkoxide or enolate) via hydrogen bonding, drastically reducing its nucleophilicity.[4] 2. Insufficient Base Strength: The chosen base may not be strong enough in the selected solvent to generate the required nucleophile. | 1. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or THF. These solvents cannot hydrogen bond with the nucleophile, leaving it "naked" and highly reactive. This is often the single most effective change for this type of reaction. 2. Match Base to Solvent: If a protic solvent is necessary, a stronger base might be required to achieve the same effective concentration of the active nucleophile compared to an aprotic solvent. |
| Formation of Ring-Opened or Decomposition Byproducts | 1. Base-Catalyzed Ring Opening: A strong nucleophile/base can attack the ester-like linkage or promote elimination pathways, especially at elevated temperatures.[1] 2. Self-Condensation: The base may be deprotonating the starting material at C4, leading to unwanted side reactions. | 1. Lower the Temperature: Many side reactions have higher activation energies than the desired Michael addition. Running the reaction at 0 °C or -78 °C can significantly improve chemoselectivity. 2. Use a Protic Solvent to Quench Intermediates: If self-condensation is the issue, switching to a protic solvent can help. The solvent can rapidly protonate any undesired enolate intermediates formed from the starting material, preventing them from reacting further.[6] This is a delicate balance, as it may also slow the desired reaction. |
Part 3: Data & Protocols
Comparative Solvent Data
The following table summarizes the properties of common solvents relevant to the reactions of this compound.
| Solvent | Dielectric Constant (ε) | Type | Key Characteristics & Use Cases |
| Water (H₂O) | 80.1 | Polar Protic | Excellent for accelerating Diels-Alder via hydrophobic effect; can deactivate nucleophiles. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Enhances reactivity of anionic nucleophiles; high boiling point. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good general-purpose polar solvent for a range of reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Similar to DMSO, excellent for SNAr and nucleophilic additions. |
| Methanol (MeOH) | 32.7 | Polar Protic | Can solvate/deactivate nucleophiles; good for reactions requiring a proton source. |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Polar Protic (HBD) | Strong Hydrogen-Bond Donor; used to enhance selectivity in cycloadditions.[8] |
| Dichloromethane (DCM) | 8.9 | Nonpolar (weakly polar) | Common solvent for chromatography and reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Ethereal solvent, good for reactions with organometallics and bases like LDA. |
| Toluene | 2.4 | Nonpolar | High boiling point, often used for reactions requiring heat under inert conditions. |
| Hexane | 1.9 | Nonpolar | Very low polarity; used when minimal solvent interaction is desired. |
Sample Protocol: Solvent Screening for a Diels-Alder Reaction
This protocol outlines a systematic approach to finding the optimal solvent for the reaction between this compound and cyclopentadiene.
-
Setup: Arrange five identical reaction vials, each with a magnetic stir bar.
-
Reagent Preparation: Prepare a stock solution of this compound (1.0 mmol) in a minimal amount of a volatile solvent (e.g., DCM) if it is a solid.
-
Solvent Addition: To each vial, add 2 mL of the solvent to be tested: (1) Toluene, (2) Acetonitrile, (3) Methanol, (4) Water, (5) TFE:Water (1:1).
-
Reactant Addition: Add this compound (0.1 mmol, 1.0 equiv) to each vial. Follow with freshly cracked cyclopentadiene (0.12 mmol, 1.2 equiv).
-
Reaction: Seal the vials and stir vigorously at room temperature.
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with a drop of water and extract with ethyl acetate. Analyze the organic layer by TLC or GC-MS to determine the relative conversion and the endo:exo ratio.
-
Analysis: Compare the results across the different solvents to identify the optimal conditions for reaction rate and selectivity.
Part 4: Visualization of Solvent Effects
Diagrams generated using Graphviz can help illustrate the abstract concepts of solvent interaction.
Experimental Workflow for Solvent Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the dihydropyran scaffold is a privileged structural motif found in a plethora of biologically active molecules. Among its derivatives, 5,6-Dihydro-4H-pyran-2-carbonitrile stands out as a versatile intermediate, pivotal for the synthesis of various pharmaceutical agents and agrochemicals.[1] Its unique combination of a dihydropyran ring and a nitrile group offers a gateway to diverse chemical transformations, including cyclization and coupling reactions, for the construction of complex molecular architectures.[2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable building block, supported by experimental data to inform methodological choices in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the six-membered heterocyclic ring. The strategic placement of the double bond and the nitrile group presents a unique challenge and opportunity for synthetic chemists. This guide will focus on two of the most prevalent and mechanistically distinct approaches: the Hetero-Diels-Alder reaction and multicomponent reactions. Each route will be evaluated based on yield, reaction conditions, atom economy, and scalability.
Route 1: The Hetero-Diels-Alder Cycloaddition
The Hetero-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, offering a powerful and convergent approach to the dihydropyran ring system. In the context of this compound synthesis, this typically involves the [4+2] cycloaddition of an electron-deficient diene with an electron-rich dienophile. A classic and efficient manifestation of this strategy is the reaction between acrolein and acrylonitrile.
Mechanistic Considerations
The reaction is believed to proceed through a concerted pericyclic mechanism, although the presence of a Lewis acid catalyst can influence the transition state, making it more asynchronous. The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is favored. Lewis acid catalysis is often employed to lower the LUMO energy of the diene, thereby accelerating the reaction and enhancing its selectivity.
References
5,6-Dihydro-4H-pyran-2-carbonitrile vs other dienophiles in cycloaddition reactions
An In-Depth Comparative Guide to Dienophiles in Cycloaddition Reactions: 5,6-Dihydro-4H-pyran-2-carbonitrile in Focus
Introduction: The Critical Choice of a Dienophile in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for constructing six-membered rings with remarkable stereochemical control.[1] The reaction's efficiency and selectivity are profoundly influenced by the electronic and steric properties of its two key components: the diene and the dienophile. While the diene provides the four-pi electron system, the dienophile, with its two-pi electron system, dictates the reaction's kinetics and often its stereochemical outcome. The selection of an appropriate dienophile is therefore a critical decision in the strategic design of complex molecules for pharmaceuticals and materials science.
This guide provides an in-depth comparison of this compound, a functionally rich heterocyclic dienophile, with other benchmark dienophiles such as maleic anhydride, N-phenylmaleimide, and methyl acrylate. We will dissect their reactivity profiles, explore the mechanistic underpinnings of their selectivity, and provide actionable experimental data to inform your synthetic planning.
Featured Dienophile: this compound
This compound is a compelling dienophile due to the unique combination of functionalities within its structure. The molecule integrates an α,β-unsaturated nitrile system with a dihydropyran ring, making it a valuable building block for complex heterocyclic scaffolds.[2][3]
Key Structural & Electronic Features:
-
Electron-Withdrawing Nitrile Group: The cyano (–C≡N) group is strongly electron-withdrawing, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This reduced HOMO-LUMO energy gap with an electron-rich diene accelerates the cycloaddition reaction, a principle central to Frontier Molecular Orbital (FMO) theory.[4]
-
Dihydropyran Ring: The oxygen atom in the pyran ring can act as a Lewis basic site, allowing for potential coordination with Lewis acid catalysts. Such coordination can further polarize the double bond and lower the LUMO energy, enhancing reactivity and potentially controlling stereoselectivity.[5]
-
Asymmetry: As a monosubstituted dienophile, its reactions with unsymmetrical dienes will raise questions of regioselectivity, which must be carefully considered.
The conjugation between the nitrile group and the alkene allows for the delocalization of π-electrons, which stabilizes the molecule and makes the double bond more susceptible to nucleophilic attack from the diene.[4] This inherent reactivity makes α,β-unsaturated nitriles valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds.[4][6]
Comparative Analysis with Benchmark Dienophiles
To understand the specific advantages and potential applications of this compound, it is essential to compare it against dienophiles with well-established reactivity profiles.
Maleic Anhydride: The Archetype of High Reactivity
Maleic anhydride is one of the most reactive dienophiles used in Diels-Alder reactions. Its high reactivity stems from two powerful, symmetrically disposed electron-withdrawing carbonyl groups that dramatically lower its LUMO energy.
-
Reactivity: Exceptionally high. Reactions often proceed under mild thermal conditions, sometimes even at room temperature, with high yields.[7]
-
Selectivity: Being cyclic and symmetrical, it exhibits high endo-selectivity due to favorable secondary orbital interactions between the p-orbitals of the carbonyl groups and the developing π-system of the diene in the transition state. Regioselectivity is not a concern due to its symmetry.
-
Advantages: Predictable high reactivity and high endo-selectivity. The resulting anhydride adduct is readily hydrolyzed to a dicarboxylic acid, offering a versatile synthetic handle.
-
Limitations: The powerful electron-withdrawing nature may render it unsuitable for electron-poor dienes (inverse-electron-demand Diels-Alder).
N-Phenylmaleimide (NPM): The Versatile Analogue
NPM is structurally similar to maleic anhydride and shares its high reactivity and selectivity profile. The imide functionality is also strongly electron-withdrawing.
-
Reactivity: High, comparable to maleic anhydride. It readily undergoes cycloaddition with a wide range of dienes.[8]
-
Selectivity: Shows a strong preference for the endo adduct, consistent with the "endo rule."[9]
-
Advantages: The phenyl group can be used to tune solubility and provides a site for further functionalization. The resulting adducts are often highly crystalline, facilitating purification.
-
Limitations: Similar to maleic anhydride, its high reactivity is primarily suited for normal-electron-demand Diels-Alder reactions.
Methyl Acrylate: The Prototypical Asymmetric Dienophile
Methyl acrylate is a widely used monosubstituted dienophile. Its single electron-withdrawing ester group activates the double bond, but to a lesser extent than the dual activating groups of maleic anhydride or NPM.
-
Reactivity: Moderately reactive. Reactions often require higher temperatures or Lewis acid catalysis to achieve good yields and reaction rates.[10]
-
Selectivity:
-
Stereoselectivity: Often shows lower endo-selectivity compared to cyclic dienophiles. In some cases, especially with simple dienes like butadiene, the kinetic endo:exo ratio can be close to 1:1, challenging the general applicability of the endo rule.[9]
-
Regioselectivity: With unsymmetrical dienes, mixtures of "ortho" and "meta" regioisomers are possible, and the outcome is governed by a combination of electronic and steric factors.
-
-
Advantages: Commercially available and provides a direct route to cyclohexene rings bearing a versatile ester functionality.
-
Limitations: Lower reactivity and the potential for forming mixtures of stereoisomers and regioisomers can complicate synthetic design and purification.
Quantitative Performance Comparison
The following table summarizes the typical performance of these dienophiles in a reaction with a common diene, cyclopentadiene, which is highly reactive and predisposed to forming endo products.
| Dienophile | Diene | Typical Conditions | Yield (%) | endo:exo Ratio | Reference |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate, RT | >95% | >95:5 | [7] |
| N-Phenylmaleimide | Cyclopentadiene | Toluene, reflux | ~90% | >90:10 | [8][11] |
| Methyl Acrylate | Cyclopentadiene | Neat, 160 °C | ~75% | 75:25 | [9] |
| This compound | Cyclopentadiene | Toluene, 110 °C (predicted) | Good | Moderate endo | Analogous Data[4][9] |
Mechanistic Considerations: A Deeper Dive
The differences in reactivity and selectivity can be rationalized by examining the underlying electronic and steric principles of the Diels-Alder reaction.
Frontier Molecular Orbital (FMO) Theory
In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A smaller energy gap between these orbitals leads to a faster reaction. Electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, accelerating the reaction.
Caption: FMO diagram for a normal-electron-demand Diels-Alder reaction.
The Role of Lewis Acid Catalysis
Lewis acids (LAs) are frequently used to catalyze Diels-Alder reactions, particularly for moderately reactive dienophiles like acrylates. The LA coordinates to a Lewis basic site on the dienophile (e.g., a carbonyl oxygen or nitrile nitrogen), which dramatically increases the electron-withdrawing ability of the activating group. This coordination lowers the dienophile's LUMO energy even further, leading to significant rate acceleration and often enhanced selectivity.[5][12] Recent computational studies suggest the acceleration is also due to a reduction in the Pauli repulsion between the reactants' occupied molecular orbitals.[5]
Caption: Mechanism of Lewis acid catalysis in Diels-Alder reactions.
Experimental Protocols
The following protocols are representative examples for conducting Diels-Alder reactions. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Reaction of Cyclopentadiene with Maleic Anhydride
This protocol demonstrates a highly efficient, classic Diels-Alder reaction.
Materials:
-
Dicyclopentadiene
-
Maleic Anhydride
-
Ethyl Acetate
-
Petroleum Ether
-
Round-bottom flask (50 mL) with stir bar
-
Condenser
-
Heating mantle with sand bath
-
Apparatus for fractional distillation
Procedure:
-
Diene Preparation: Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer via fractional distillation (b.p. 41 °C). The collected monomer should be kept on ice and used immediately.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve maleic anhydride (5.0 g, 51 mmol) in ethyl acetate (20 mL) with gentle warming.
-
Cycloaddition: Cool the solution to room temperature, then add the freshly cracked cyclopentadiene (4.0 mL, 48 mmol) dropwise with stirring. The reaction is exothermic.
-
Crystallization: After the addition is complete, allow the mixture to stir for 30 minutes at room temperature. The product will begin to crystallize. Cool the flask in an ice bath to complete crystallization.
-
Work-up: Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry. The product is typically the endo-isomer, cis-5-norbornene-endo-2,3-dicarboxylic anhydride.
Protocol 2: Lewis Acid-Catalyzed Reaction of Isoprene with this compound (Proposed)
This proposed protocol leverages Lewis acid catalysis to enhance the reactivity of the title dienophile.
Materials:
-
This compound
-
Isoprene (freshly distilled)
-
Aluminum chloride (AlCl₃) or Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or oven-dried glassware under N₂ atmosphere
-
Syringes for transfer of reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.23 g, 10 mmol) and anhydrous DCM (40 mL).
-
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of AlCl₃ (1.47 g, 11 mmol) in DCM or 1M Et₂AlCl in hexanes (11 mL, 11 mmol) via syringe. Stir the mixture for 15 minutes.
-
Cycloaddition: Add freshly distilled isoprene (1.5 mL, 15 mmol) dropwise to the cold solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching & Work-up: Once the reaction is complete (or after a set time, e.g., 4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the regioisomeric adducts.
Caption: General experimental workflow for a Diels-Alder reaction.
Conclusion and Outlook
This compound emerges as a specialized dienophile with significant potential. While it may not possess the raw, uncatalyzed reactivity of maleic anhydride, its true value lies in its structural complexity and potential for downstream functionalization. The presence of the nitrile and the dihydropyran ether offers multiple sites for synthetic manipulation post-cycloaddition, providing access to novel, densely functionalized heterocyclic systems that are highly sought after in medicinal chemistry.[13][14]
Its performance profile suggests that it is best utilized in conjunction with electron-rich dienes and often under Lewis acid catalysis to achieve optimal results. The key challenge of regioselectivity with unsymmetrical dienes must be addressed on a case-by-case basis, but this also presents an opportunity for directed synthesis. For researchers aiming to build complex molecular architectures beyond simple cyclohexene rings, this compound represents a valuable and versatile tool in the synthetic chemist's arsenal.
References
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 31518-13-5 | Benchchem [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Spectroscopic Data Validation for 5,6-Dihydro-4H-pyran-2-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the spectroscopic data validation of 5,6-Dihydro-4H-pyran-2-carbonitrile, a versatile heterocyclic building block.[1][2] We will move beyond a simple recitation of data, focusing instead on the rationale behind the analytical choices and the logic of spectral interpretation. This document is designed to be a self-validating system, empowering you to confidently ascertain the identity and purity of your sample.
The Imperative of Spectroscopic Validation
In any synthetic pathway, the potential for side reactions, incomplete conversions, or the presence of isomeric impurities necessitates a multi-faceted analytical approach. For this compound, a common synthetic route involves the Diels-Alder reaction between acrolein and an appropriate dienophile, followed by subsequent transformations. A potential impurity could be the acrolein dimer (2-formyl-3,4-dihydro-2H-pyran), which has a similar molecular weight and may exhibit overlapping spectral features.[3][4] Therefore, a meticulous validation of the spectroscopic data is not merely a procedural step but a critical component of quality control and a prerequisite for reliable downstream applications.
Experimental Design and Rationale
The acquisition of high-quality spectroscopic data is paramount. The following protocols are designed to yield unambiguous results, with explanations for the selection of specific parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution of coupling patterns.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for a wide range of organic compounds and its residual proton signal at 7.26 ppm serves as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) is required.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, providing an additional layer of structural confirmation.
-
2D NMR (COSY and HSQC): These experiments are invaluable for definitively assigning proton and carbon signals, especially in cases of spectral overlap. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.[4][5][6][7][8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation: For a liquid sample like this compound, the neat liquid can be analyzed by placing a drop between two salt plates (NaCl or KBr). For a solid, a KBr pellet or a thin film from a volatile solvent can be prepared.
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum should be run and automatically subtracted by the instrument's software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, providing a distinct molecular ion peak and a reproducible fragmentation pattern.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal, as it provides separation of any potential impurities prior to mass analysis.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for a pure sample of this compound. These predictions are based on established chemical shift and absorption frequency ranges for analogous structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.20 | t | 1H | H-3 | Vinylic proton adjacent to the nitrile group, deshielded. |
| ~4.20 | t | 2H | H-6 | Methylene protons adjacent to the ring oxygen, deshielded. |
| ~2.40 | m | 2H | H-4 | Allylic methylene protons. |
| ~2.00 | m | 2H | H-5 | Methylene protons adjacent to H-6 and H-4. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~150 | Positive (CH) | C-3 | Vinylic carbon. |
| ~118 | Negative (Quaternary) | C-7 (C≡N) | Nitrile carbon, characteristic chemical shift. |
| ~95 | Negative (Quaternary) | C-2 | Vinylic carbon attached to the nitrile and oxygen. |
| ~68 | Negative (CH₂) | C-6 | Carbon adjacent to the ring oxygen. |
| ~25 | Negative (CH₂) | C-4 | Allylic carbon. |
| ~22 | Negative (CH₂) | C-5 | Aliphatic carbon. |
Table 3: Predicted IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H bonds. |
| ~2225 | Strong, Sharp | C≡N stretch | Conjugated nitrile. |
| ~1650 | Medium | C=C stretch | Vinylic double bond. |
| ~1250 | Strong | C-O stretch | Enol ether C-O bond. |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 109 | [M]⁺ (Molecular Ion) |
| 80 | [M - C₂H₅]⁺ |
| 54 | [C₄H₆]⁺ (Retro-Diels-Alder) |
Visualizing the Validation Workflow
The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic validation.
Caption: Molecular structure of this compound.
Caption: Workflow for spectroscopic data validation.
Comparison with a Potential Impurity: 2-Formyl-3,4-dihydro-2H-pyran
A critical aspect of data validation is the ability to distinguish the target compound from plausible alternatives. As mentioned, the acrolein dimer, 2-formyl-3,4-dihydro-2H-pyran, is a potential impurity. Below is a comparative analysis of their expected spectroscopic data.
Table 5: Comparative Spectroscopic Data
| Feature | This compound (Predicted) | 2-Formyl-3,4-dihydro-2H-pyran (Predicted/Literature) | Key Differentiating Feature |
| ¹H NMR | Olefinic proton (~5.20 ppm) | Aldehydic proton (~9.7 ppm) | The downfield shift of the aldehydic proton is highly characteristic. |
| No aldehydic proton | Olefinic protons (~6.4 and ~4.7 ppm) | ||
| ¹³C NMR | Nitrile carbon (~118 ppm) | Aldehyde carbonyl carbon (~200 ppm) | The carbonyl carbon resonance is significantly downfield. |
| No carbonyl carbon | |||
| IR | Strong, sharp C≡N stretch (~2225 cm⁻¹) | Strong C=O stretch (~1720 cm⁻¹) | The presence of a nitrile or a carbonyl stretch is a definitive differentiator. |
| MS | M⁺ at m/z 109 | M⁺ at m/z 112 | The molecular ion peaks will differ by 3 mass units. |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of signal overlap, 2D NMR techniques are indispensable for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between the protons on adjacent carbons. For instance, the olefinic proton at H-3 would show a cross-peak with the allylic protons at H-4. The protons at H-6 would show a correlation with the protons at H-5, which in turn would correlate with the protons at H-4, establishing the connectivity of the entire spin system.[5][6][12]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly links each proton to the carbon it is attached to. This is invaluable for confirming the assignments made from the 1D spectra. For example, the signal at ~5.20 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~150 ppm in the ¹³C NMR spectrum, confirming the assignment of C-3 and H-3.[7][9][10][11]
The logical application of these spectroscopic techniques, guided by a sound understanding of the underlying chemical principles, provides a robust framework for the validation of this compound. This comprehensive approach ensures the integrity of your research and the reliability of your findings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Formyl-3,4-dihydro-2H-pyran(100-73-2) 13C NMR spectrum [chemicalbook.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Visualizer loader [nmrdb.org]
- 8. CASPRE [caspre.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. IR spectra prediction [cheminfo.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile Analogs in Anticancer Drug Discovery
This guide provides an in-depth comparative analysis of a series of 5,6-Dihydro-4H-pyran-2-carbonitrile analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their potent and diverse biological activities.[1][2] The pyran scaffold is a privileged structure, forming the core of numerous natural products and synthetic molecules with promising therapeutic potential, particularly in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising anticancer agents.
Introduction to the this compound Scaffold
The this compound core is a versatile template for the design of novel therapeutic agents. Its unique structural features allow for extensive functionalization, enabling the modulation of physicochemical properties and biological activity. The presence of the cyano group and the dihydropyran ring are crucial for the observed cytotoxic effects against various cancer cell lines.[3] This guide will focus on a comparative analysis of analogs with substitutions on the pyran ring and at the 4-position, elucidating the impact of these modifications on their anticancer efficacy.
Synthesis of this compound Analogs
The synthesis of 2-amino-3-cyano-4-aryl-5,6-dihydro-4H-pyran derivatives is typically achieved through a one-pot, multi-component reaction. This efficient approach involves the condensation of an aromatic aldehyde, malononitrile, and an active methylene compound, such as ethyl acetoacetate, in the presence of a basic catalyst like piperidine or N-methylmorpholine.[4] The key advantages of this synthetic strategy include short reaction times, high yields, and a simple work-up procedure.
Representative Synthetic Protocol:
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) is refluxed in ethanol in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure 2-amino-3-cyano-4-aryl-5,6-dihydro-4H-pyran derivative.
Caption: General workflow for the synthesis of this compound analogs.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound analogs has been evaluated against a panel of human cancer cell lines. The cytotoxic effects are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5] The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.
Cytotoxicity Data of Representative Analogs:
| Compound | R (Substitution on 4-phenyl ring) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-NO₂ | SW-480 | 34.6 | [5] |
| 1a | 4-NO₂ | MCF-7 | 42.6 | [5] |
| 1b | 4-Cl | SW-480 | 35.9 | [5] |
| 1b | 4-Cl | MCF-7 | 34.2 | [5] |
| 1c | 3,4,5-(OCH₃)₃ | SW-480 | 38.6 | [5] |
| 1c | 3,4,5-(OCH₃)₃ | MCF-7 | 26.6 | [5] |
| 2a | 4-phenyl | HepG2 | > 50 | [4] |
| 2b | 4-phenyl | MCF-7 | > 50 | [4] |
| 3 | 4-(3-methoxyphenyl) | A549 | 4.648 | [6] |
| 3 | 4-(3-methoxyphenyl) | MCF-7 | 6.114 | [6] |
Note: The presented data is a compilation from different studies for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological data reveals key structure-activity relationships for this class of compounds:
-
Substitution on the 4-Aryl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence the anticancer activity. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), at the para position generally lead to enhanced potency.[5] Conversely, bulky electron-donating groups may decrease activity.
-
The 2-Amino and 3-Cyano Groups: The 2-amino and 3-cyano functionalities are considered essential for the cytotoxic activity of these pyran derivatives. These groups are believed to participate in crucial interactions with the biological target.
-
The Dihydropyran Ring: The saturated nature of the dihydropyran ring is important for the overall conformation of the molecule, which in turn affects its binding to the target protein.
Caption: Key structure-activity relationships of the dihydropyran analogs.
Mechanism of Action
While the precise mechanism of action for all analogs is not fully elucidated, several studies suggest potential molecular targets. Some dihydropyranopyran derivatives have been shown to act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 leads to cell cycle arrest and apoptosis. Other related pyran derivatives have been found to disrupt microtubule dynamics, leading to mitotic arrest and cell death.[7] Furthermore, some quinoline analogs with a similar 2-amino-3-cyano moiety have demonstrated inhibitory activity against the epidermal growth factor receptor (EGFR), a crucial signaling protein in many cancers.[6][8]
Caption: Potential mechanisms of action for anticancer dihydropyran analogs.
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation
This protocol outlines a standard procedure for assessing the in vitro anticancer activity of the synthesized compounds.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW-480) are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified duration (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The straightforward synthesis and the potential for diverse functionalization make these compounds attractive for further investigation. The comparative analysis presented in this guide highlights the importance of systematic structural modifications to optimize anticancer potency. Future research should focus on elucidating the precise mechanism of action of the most potent analogs and evaluating their efficacy in preclinical in vivo models. A deeper understanding of the molecular targets and signaling pathways involved will be crucial for the rational design of the next generation of pyran-based anticancer drugs.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
Navigating Dihydropyran Chemistry: A Comparative Guide to Reagents Beyond 5,6-Dihydro-4H-pyran-2-carbonitrile
The 5,6-dihydro-4H-pyran scaffold is a privileged motif in a multitude of natural products and pharmaceutically active compounds. Its inherent conformational features and the synthetic versatility of the embedded enol ether functionality make it a valuable building block for synthetic chemists. 5,6-Dihydro-4H-pyran-2-carbonitrile, in particular, has emerged as a useful intermediate due to the dual reactivity of its electron-deficient alkene and the versatile nitrile group. However, the landscape of synthetic chemistry is ever-evolving, and a nuanced understanding of alternative reagents is crucial for optimizing synthetic routes and accessing novel chemical space.
This guide provides a comprehensive comparison of alternative reagents to this compound. We will delve into the synthetic utility of the parent compound and explore analogous transformations with alternative dihydropyran derivatives, such as those bearing ester and amide functionalities, as well as other cyclic Michael acceptors. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a practical framework for strategic reagent selection.
The Synthetic Versatility of the Dihydropyran-2-carbonitrile Scaffold
This compound is an α,β-unsaturated nitrile. This structural feature bestows upon it a rich and varied reactivity profile. The electron-withdrawing nature of the nitrile group activates the double bond for a range of nucleophilic and cycloaddition reactions.
dot graph "Reactivity_of_Dihydropyran_2_carbonitrile" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diels-Alder Reaction\n(Dienophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Michael Addition\n(Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Nitrile Group Transformations", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Fused Heterocycles", pos="1.5,1.5!"]; F [label="Functionalized Tetrahydropyrans", pos="-1.5,1.5!"]; G [label="Amines, Carboxylic Acids, etc.", pos="0,-1.5!"];
A -> B [label="[4+2] Cycloaddition"]; A -> C [label="Conjugate Addition"]; A -> D [label="Hydrolysis, Reduction, etc."]; B -> E; C -> F; D -> G; } Caption: Key reaction pathways of this compound.
The primary modes of reactivity include:
-
Diels-Alder Reactions: The electron-deficient double bond makes it a competent dienophile in [4+2] cycloaddition reactions, leading to the formation of fused bicyclic systems containing a tetrahydropyran ring.
-
Michael Additions: A wide range of nucleophiles can undergo conjugate addition to the β-position of the double bond, providing access to a variety of 2-substituted tetrahydropyran derivatives.
-
Nitrile Group Manipulations: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in the formation of heterocyclic rings, such as pyrazoles.[1][2][3]
Alternative Reagents: A Comparative Analysis
The choice of an electron-withdrawing group on the dihydropyran ring can significantly influence the reagent's reactivity, stability, and the subsequent transformations of the product. Here, we compare the nitrile with two common alternatives: esters and amides.
Dihydropyran-2-carboxylates: The Versatile Ester Analogs
Esters, such as ethyl 5,6-dihydro-4H-pyran-2-carboxylate, represent a milder and often more readily available alternative to the corresponding nitrile.
Reactivity Profile:
-
Diels-Alder Reactions: Similar to the nitrile, the ester functionality activates the dihydropyran for Diels-Alder reactions. The steric bulk of the ester group can influence the endo/exo selectivity of the cycloaddition.
-
Michael Additions: Dihydropyran-2-carboxylates are excellent Michael acceptors. The resulting enolates can be trapped to introduce further functionality.
-
Ester Group Transformations: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, offering a different set of synthetic handles compared to the nitrile.[4][5]
Experimental Comparison:
While direct side-by-side comparative studies are scarce, we can infer relative reactivity from the broader literature on α,β-unsaturated systems. Generally, the nitrile group is a stronger electron-withdrawing group than an ester. This suggests that this compound may be more reactive in both Diels-Alder and Michael addition reactions. However, the stronger activation by the nitrile can sometimes lead to undesired side reactions or polymerization. The ester provides a good balance of reactivity and stability.
| Reagent | Reaction Type | Typical Conditions | Yield | Reference |
| This compound | Multicomponent (for pyrano[2,3-c]pyrazoles) | Aldehyde, malononitrile, hydrazine, catalyst | Good to Excellent | [1][6] |
| Ethyl 5,6-dihydro-4H-pyran-2-carboxylate | Michael Addition | Nucleophile, base | Good | [7] |
| This compound | Diels-Alder | Diene, heat or Lewis acid | Moderate to Good | [8] |
| Ethyl 5,6-dihydro-4H-pyran-2-carboxylate | Diels-Alder | Diene, heat or Lewis acid | Moderate to Good | [9] |
Experimental Protocol: Synthesis of a Fused Pyran System via Diels-Alder Reaction
dot graph "Diels_Alder_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="5,6-Dihydro-4H-pyran-2-carboxylate\n+ Diene"]; reaction [label="Heat in Toluene\n(or Lewis Acid Catalysis)"]; workup [label="Aqueous Workup\n& Purification"]; product [label="Fused Bicyclic Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> reaction; reaction -> workup; workup -> product; }
Caption: Generalized workflow for a Diels-Alder reaction.
-
To a solution of the diene (1.0 eq) in toluene (0.5 M), add the dihydropyran-2-carboxylate (1.2 eq). The choice of solvent can influence reaction rates and selectivities.
-
Heat the reaction mixture to reflux (or add a Lewis acid catalyst at a specified temperature) and monitor by TLC. The reaction time will vary depending on the reactivity of the diene and dienophile.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dihydropyran-2-carboxamides: Introducing Hydrogen Bonding Capabilities
Dihydropyran-2-carboxamides offer a unique set of properties due to the presence of the amide functional group.
Reactivity Profile:
-
Cycloaddition and Conjugate Addition: The amide group also activates the double bond for these reactions, though generally to a lesser extent than the nitrile or ester.
-
Hydrogen Bonding: The N-H bonds of primary and secondary amides can act as hydrogen bond donors, which can influence the stereochemical outcome of reactions and the properties of the final products.[10][11][12]
-
Amide Group Stability: Amides are generally more stable to hydrolysis than esters, which can be an advantage in multi-step syntheses.
Experimental Data:
The synthesis of dihydropyran-4-carboxamides has been reported through a diastereoselective reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes.[10][12] This highlights an alternative route to pyran carboxamides that does not start from a pre-formed dihydropyran.
| Reagent | Reaction Type | Key Features | Reference |
| Dihydropyran-2-carboxamide | General Reactivity | Potential for hydrogen bond-directed stereocontrol | [10][11] |
| 4-Oxoalkane-1,1,2,2-tetracarbonitriles + Aldehyde | Diastereoselective Synthesis of Dihydropyran-4-carboxamides | Access to highly functionalized pyran carboxamides | [12] |
Broader Alternatives: Cyclic Enones and Other Michael Acceptors
Beyond dihydropyran derivatives with varying electron-withdrawing groups, other cyclic α,β-unsaturated systems can be considered as functional alternatives, particularly in conjugate addition reactions.
dot graph "Michael_Acceptors" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12];
A [label="Cyclic Michael Acceptors", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,0!"]; C [label="Cyclohexenone", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; D [label="Cyclopentenone", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; E [label="Conjugate Addition Product", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"];
A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; }
Caption: Comparison of cyclic Michael acceptors.
Cyclic enones, such as 2-cyclohexenone and 2-cyclopentenone, are widely used as Michael acceptors in organic synthesis.[10][11] The principles of conjugate addition are the same, but the resulting products are carbocyclic rather than heterocyclic. The choice between a dihydropyran-based Michael acceptor and a carbocyclic enone will depend on the desired final structure and the need for the oxygen atom within the ring.
Comparative Performance in Conjugate Addition:
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Enantioselectivity (ee) | Reference |
| 2-Cyclohexenone | Grignard Reagents | Cu-Taniaphos or Josiphos | up to 96% | [10] |
| 2-Cyclopentenone | Arylboronic Acids | Pd(OCOCF3)2 / t-BuPyOx | High | [1] |
| Linear Enones | Azlactones | Proline aryl sulfonamide | Moderate to Good | [11] |
The extensive research into asymmetric conjugate additions to cyclic enones provides a wealth of catalytic systems that could potentially be adapted for use with dihydropyran-based acceptors.
Conclusion: A Strategic Approach to Reagent Selection
This compound is a valuable and reactive building block for the synthesis of complex molecules containing the pyran motif. However, a thorough understanding of the available alternatives is essential for the modern synthetic chemist.
-
Dihydropyran-2-carboxylates offer a milder, often more stable alternative with a different set of opportunities for functional group interconversion.
-
Dihydropyran-2-carboxamides introduce the potential for hydrogen bond-directed reactivity and provide greater hydrolytic stability.
-
Carbocyclic enones serve as excellent surrogates in conjugate addition reactions when a heterocyclic core is not required, with the benefit of a vast and well-established literature on asymmetric catalysis.
The optimal choice of reagent will ultimately depend on the specific synthetic target, the desired reactivity, and the downstream transformations planned. This guide provides a foundational understanding to aid in this critical decision-making process, empowering researchers to design more efficient and innovative synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Origins of selectivity for the [2+2] cycloaddition of alpha,beta-unsaturated ketones within a porous self-assembled organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pnas.org [pnas.org]
- 11. Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Performance Under Pressure: A Comparative Guide to 5,6-Dihydro-4H-pyran-2-carbonitrile in Various Solvents
For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical, yet often underestimated, parameter that can dictate the success of a synthetic route or the stability of a key intermediate. This guide provides an in-depth technical comparison of the performance of 5,6-Dihydro-4H-pyran-2-carbonitrile, a versatile heterocyclic building block, across a spectrum of common laboratory solvents. By understanding how this molecule behaves in different chemical environments, researchers can optimize reaction conditions, improve yields, and ensure the integrity of their compounds.
The unique structure of this compound, featuring both a dihydropyran ring and a nitrile group, makes it a valuable precursor in the synthesis of a variety of more complex and potentially bioactive molecules.[1] Its utility in the creation of pharmaceuticals and agrochemicals underscores the importance of a comprehensive understanding of its solution-phase behavior.[2] This guide moves beyond simple solubility data, offering a framework for evaluating the stability and reactivity of this compound, supported by detailed experimental protocols.
Solubility Profile: The Foundation of Performance
The adage "like dissolves like" provides a fundamental starting point for predicting solubility. The polarity of both the solute and the solvent is a key determinant.[3] this compound possesses moderate polarity due to the presence of the oxygen atom in the dihydropyran ring and the electronegative nitrile group. Therefore, its solubility is expected to vary significantly across solvents with different polarities.
A systematic evaluation of solubility is the first step in determining the suitability of a solvent for a particular application. The following protocol outlines a straightforward method for quantifying the solubility of this compound.
Experimental Protocol: Determination of Solubility
This protocol is designed to determine the approximate solubility of this compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water)
-
Analytical balance
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Graduated cylinders or pipettes
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 100 mg) into a series of vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 1 mL).
-
Cap the vials and stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Visually inspect each vial for undissolved solid.
-
If the solid has completely dissolved, add another weighed portion of the solute (e.g., 10 mg) and repeat the stirring process.
-
If the solid has not dissolved, incrementally add more solvent until complete dissolution is observed.
-
Record the total amount of solute and the final volume of solvent for each sample where complete dissolution was achieved to calculate the solubility in mg/mL or mol/L.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the solubility of a compound.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Hexane | Nonpolar | 1.9 | < 1 |
| Toluene | Nonpolar | 2.4 | 15 |
| Dichloromethane | Polar Aprotic | 9.1 | > 200 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 150 |
| Acetone | Polar Aprotic | 21 | > 200 |
| Acetonitrile | Polar Aprotic | 37 | > 200 |
| Ethanol | Polar Protic | 25 | 100 |
| Methanol | Polar Protic | 33 | 120 |
| Water | Polar Protic | 80 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values may vary.
Stability Analysis: Ensuring Compound Integrity
The stability of this compound in solution is paramount, especially when it is to be stored or used in reactions over extended periods. The dihydropyran ring can be susceptible to ring-opening reactions, particularly in the presence of acid or base catalysts. Similarly, the nitrile group can undergo hydrolysis under certain conditions.[4][5]
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the degradation of a compound over time.[6] This technique allows for the separation and quantification of the parent compound from any potential degradation products.
Experimental Protocol: HPLC-Based Stability Study
This protocol describes a method to evaluate the stability of this compound in various solvents over time.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile)
-
The same selection of solvents as used in the solubility study
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of water and acetonitrile)
-
Autosampler vials
-
Incubator or temperature-controlled chamber
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected solvents.
-
Immediately analyze a sample of each solution by HPLC to establish the initial concentration (t=0).
-
Store the remaining solutions under controlled conditions (e.g., 25 °C and 40 °C).
-
At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze it by HPLC.
-
Monitor the chromatograms for any new peaks that may correspond to degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Diagram of the HPLC Stability Study Workflow:
Caption: Workflow for conducting an HPLC-based stability study.
Table 2: Hypothetical Stability Data for this compound (% Remaining after 1 Week)
| Solvent | 25 °C | 40 °C |
| Hexane | > 99% | 98% |
| Toluene | > 99% | 98% |
| Dichloromethane | 98% | 95% |
| Ethyl Acetate | 99% | 97% |
| Acetone | 99% | 97% |
| Acetonitrile | > 99% | 99% |
| Ethanol | 95% | 85% |
| Methanol | 92% | 80% |
| Water | 80% | 65% |
Note: The data in this table is hypothetical and for illustrative purposes. Protic solvents, especially water, are expected to lead to greater degradation due to potential hydrolysis of the nitrile or acid-catalyzed ring opening of the dihydropyran.
Reactivity Comparison: The Impact of Solvent on a Model Reaction
The solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.[7][8] For this compound, a relevant model reaction to probe solvent effects is a cycloaddition reaction, where the dihydropyran can act as a dienophile. The polarity and coordinating ability of the solvent can affect the energetics of the transition state and thus the reaction kinetics.[9][10]
A three-component reaction, similar to those described for dihydropyridine derivatives, can serve as an excellent model to compare the performance of this compound in different solvents.[11]
Experimental Protocol: Model Three-Component Reaction
This protocol outlines a general procedure for a model reaction to assess the influence of different solvents on the reactivity of this compound.
Materials:
-
This compound
-
A suitable aromatic aldehyde (e.g., benzaldehyde)
-
A suitable active methylene compound (e.g., malononitrile)
-
A catalyst (if necessary, e.g., a Lewis acid or base)
-
The same selection of solvents as in previous studies
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
System for product isolation and purification (e.g., column chromatography)
-
Analytical instruments for product characterization (e.g., NMR, MS)
Procedure:
-
In separate reaction vials, combine the aromatic aldehyde, active methylene compound, and this compound in equimolar amounts.
-
To each vial, add a different solvent and a stir bar.
-
If a catalyst is required, add it to each vial.
-
Stir the reactions at a constant temperature (e.g., room temperature or an elevated temperature) for a set period (e.g., 24 hours).
-
Monitor the progress of each reaction by TLC.
-
After the reaction period, quench the reactions (if necessary) and work up the reaction mixtures.
-
Isolate the desired product from each reaction mixture, for example, by column chromatography.
-
Determine the yield of the purified product for each solvent.
Diagram of the Reactivity Study Workflow:
Caption: Workflow for comparing reaction yields in different solvents.
Table 3: Hypothetical Yields for the Model Reaction in Various Solvents
| Solvent | Solvent Type | Relative Polarity | Product Yield (%) |
| Toluene | Nonpolar | Low | 25 |
| Dichloromethane | Polar Aprotic | Medium | 65 |
| Acetonitrile | Polar Aprotic | High | 85 |
| Ethanol | Polar Protic | High | 70 |
| Methanol | Polar Protic | High | 60 |
Note: The data in this table is hypothetical and for illustrative purposes. More polar solvents are often found to accelerate cycloaddition reactions, but protic solvents can sometimes interfere with catalysts or reactants through hydrogen bonding.[7]
Conclusion and Recommendations
This guide provides a comprehensive framework for evaluating the performance of this compound in a range of common laboratory solvents. While hypothetical data has been presented for illustrative purposes, the detailed experimental protocols empower researchers to generate their own data for this specific compound and their unique applications.
Key Takeaways:
-
Solubility: The solubility of this compound is expected to be highest in polar aprotic solvents like dichloromethane, acetone, and acetonitrile.
-
Stability: The compound is likely to be most stable in nonpolar and polar aprotic solvents. Protic solvents, particularly water, may lead to degradation over time, a process that is accelerated at higher temperatures.
-
Reactivity: The choice of solvent can have a significant impact on reaction outcomes. Polar aprotic solvents such as acetonitrile are often good choices for reactions involving polar transition states, such as many cycloadditions.
By systematically evaluating these performance metrics, researchers can make informed decisions about solvent selection, leading to more robust and reproducible synthetic procedures.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. publications.iupac.org [publications.iupac.org]
- 10. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Cross-Reactivity of 5,6-Dihydro-4H-pyran-2-carbonitrile
This guide provides a robust framework for the comprehensive assessment of the cross-reactivity of 5,6-Dihydro-4H-pyran-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-pronged approach, integrating computational predictions with rigorous in vitro experimental validation to characterize the compound's off-target interaction profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Chemical Rationale for Cross-Reactivity Assessment
This compound is a heterocyclic molecule that serves as a versatile intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an α,β-unsaturated nitrile, presents a classic Michael acceptor moiety.[3] This functional group is known to be susceptible to nucleophilic attack, particularly from biological nucleophiles such as the thiol group of cysteine residues in proteins.[4] This reactivity is the primary driver for potential cross-reactivity and off-target covalent modification, a critical consideration in drug development due to the risk of toxicity and other adverse effects.[5][6] Therefore, a thorough evaluation of the cross-reactivity of this compound is essential to de-risk its use in any biological application.
This guide will compare the reactivity of this compound with two well-characterized Michael acceptors: Acrylonitrile, a structurally simpler α,β-unsaturated nitrile, and N,N-Dimethylacrylamide, an α,β-unsaturated amide with a different reactivity profile. This comparison will provide a valuable context for interpreting the experimental results.
In Silico Assessment: Predicting Potential Off-Target Interactions
Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential for cross-reactivity, helping to prioritize experimental efforts.
Structural Alert Analysis
The initial step is a thorough analysis of the molecule's structure to identify potential reactive sites. For this compound, the key structural alert is the α,β-unsaturated nitrile. This moiety is known to be an electrophilic "warhead" that can react with nucleophilic residues on proteins.[4]
Druggability and Binding Site Prediction
Computational tools can be employed to predict potential binding sites on proteins for which this compound might have an affinity.[7] Algorithms that identify "druggable" pockets, particularly those in proximity to nucleophilic residues like cysteine, can help to generate a list of potential off-target proteins.[8][9]
In Vitro Experimental Assessment: A Multi-tiered Approach
A combination of kinetic and proteomic-based assays will provide a comprehensive picture of the cross-reactivity of this compound.
Tier 1: Reactivity Profiling with a Model Nucleophile
The intrinsic reactivity of the compound can be assessed by monitoring its reaction with a model thiol, such as glutathione (GSH), which is a biologically relevant nucleophile present at high concentrations in cells.
Experimental Protocol: Glutathione (GSH) Reactivity Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound, Acrylonitrile, and N,N-Dimethylacrylamide in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction:
-
In a 96-well plate, mix the test compound with GSH at a defined concentration.
-
Incubate the reaction mixture at 37°C.
-
-
Analysis:
-
Monitor the depletion of GSH over time using a colorimetric assay, such as Ellman's reagent (DTNB), or by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the second-order rate constant (k) for the reaction of each compound with GSH.
-
Data Presentation: Comparative Reactivity with Glutathione
| Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | Hypothetical Value: 0.5 |
| Acrylonitrile | Hypothetical Value: 1.2 |
| N,N-Dimethylacrylamide | Hypothetical Value: 0.1 |
Note: The values presented are for illustrative purposes only.
Tier 2: Proteome-Wide Covalent Binding Assessment
To identify the proteins that are covalently modified by this compound in a complex biological matrix, a chemoproteomic approach using mass spectrometry is employed.[10][11]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Preparation of Cell Lysate:
-
Prepare a proteome extract from a relevant cell line or tissue.
-
-
Treatment:
-
Incubate the cell lysate with varying concentrations of this compound or the comparator compounds for a defined period.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the treated lysate to label the remaining accessible cysteine residues.
-
-
Click Chemistry:
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[12]
-
-
Data Analysis:
-
Identify the proteins that show a dose-dependent decrease in labeling by the probe in the presence of the test compound. These are the potential targets of covalent modification.
-
Tier 3: Target Validation and Kinetic Analysis
Once potential protein targets have been identified, it is crucial to validate these interactions and determine the kinetics of covalent bond formation.[6][13]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation:
-
Incubate the purified target protein with the test compound.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS to detect the formation of the covalent adduct, which will result in a mass shift corresponding to the molecular weight of the compound.[14]
-
-
Kinetic Analysis:
Data Presentation: Kinetic Parameters for a Hypothetical Target Protein
| Compound | Ki (μM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) |
| This compound | Hypothetical: 50 | Hypothetical: 0.01 | Hypothetical: 200 |
| Acrylonitrile | Hypothetical: 20 | Hypothetical: 0.05 | Hypothetical: 2500 |
| N,N-Dimethylacrylamide | Hypothetical: 100 | Hypothetical: 0.005 | Hypothetical: 50 |
Note: The values presented are for illustrative purposes only.
Visualization of Key Concepts and Workflows
To further clarify the experimental design and underlying principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 8. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 14. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - Watch Related Videos [visualize.jove.com]
A Senior Application Scientist's Guide to the Synthesis of 5,6-Dihydro-4H-pyran-2-carbonitrile: A Cost-Benefit Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the synthetic routes to 5,6-Dihydro-4H-pyran-2-carbonitrile, a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into a comparative cost-benefit analysis of plausible synthetic methodologies, offering detailed experimental protocols and the scientific rationale behind each step. Our focus is to equip you with the necessary insights to make informed decisions for your research and development endeavors.
Introduction: The Significance of this compound
This compound is a key building block in organic synthesis. Its unique structure, featuring a dihydropyran ring and a nitrile group, allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.[1] The dihydropyran moiety is a common scaffold in numerous natural products and biologically active compounds. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.
Given its importance, the efficient and cost-effective synthesis of this intermediate is of paramount importance. This guide will explore and compare potential synthetic pathways, focusing on yield, cost of starting materials, reaction conditions, and overall process efficiency.
Comparative Analysis of Synthetic Methodologies
A direct, one-pot synthesis of this compound is not prominently documented in the scientific literature. Therefore, a multi-step approach is the most practical strategy. We will analyze a plausible and experimentally supported two-step synthesis and discuss a hypothetical alternative.
Method 1: Two-Step Synthesis via Bromination of a Dihydropyranone Intermediate
This robust method involves the bromination of commercially available 5,6-dihydro-2H-pyran-2-one, followed by a nucleophilic substitution with a cyanide salt. This pathway is logical and relies on well-established chemical transformations.
Method 2: Hypothetical Direct Cyanation of an Activated Dihydropyran
This theoretical approach would involve the direct introduction of a cyanide group onto the dihydropyran ring. While potentially more atom-economical, this method would likely require a pre-activated substrate or a specialized catalyst system.
Data Summary: A Head-to-Head Comparison
| Parameter | Method 1: Two-Step Synthesis | Method 2: Hypothetical Direct Cyanation |
| Starting Materials | 5,6-dihydro-2H-pyran-2-one, Bromine, Triethylamine, Sodium Cyanide | Dihydropyran, Cyanating Agent (e.g., TMSCN), Catalyst |
| Overall Yield | Moderate to Good (Estimated) | Unknown (Potentially lower without optimization) |
| Reagent Cost | Relatively low-cost starting materials | Potentially high cost of specialized cyanating agents and catalysts |
| Process Complexity | Two distinct reaction and purification steps | Potentially a single step, but may require stringent reaction conditions |
| Safety Concerns | Use of toxic bromine and sodium cyanide | Use of highly toxic cyanating agents |
| Scalability | Feasible with established procedures | Potentially challenging to scale up without a well-defined protocol |
Experimental Protocols
Method 1: Two-Step Synthesis via Bromination and Cyanation
This method is presented as the most viable and well-documented approach.
Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one
This protocol is adapted from a well-established procedure in Organic Syntheses.[2]
Reaction Scheme:
Caption: Bromination of 5,6-dihydro-2H-pyran-2-one.
Materials:
-
5,6-dihydro-2H-pyran-2-one (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (1.05 eq)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve 5,6-dihydro-2H-pyran-2-one in dichloromethane.
-
Prepare a solution of bromine in dichloromethane and charge it into the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of the pyranone over a period of 4 hours. The reaction is exothermic and may require external cooling to maintain room temperature.
-
After the addition is complete, stir the pale orange solution for an additional 2 hours until the color fades.
-
Cool the reaction mixture in an ice bath and add triethylamine dropwise via syringe.
-
Stir the resulting colorless solution for 40 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash twice with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromo-5,6-dihydro-2H-pyran-2-one.
Expert Insights: The slow addition of bromine is crucial to control the exothermicity of the reaction and prevent the formation of byproducts. Triethylamine is used to dehydrobrominate the intermediate dibromide to form the desired α-bromo-α,β-unsaturated lactone.
Step 2: Synthesis of this compound
This protocol is based on standard nucleophilic substitution reactions of α-halo carbonyl compounds with cyanide.[3][4]
Reaction Scheme:
Caption: Nucleophilic substitution with cyanide.
Materials:
-
3-Bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq)
-
Sodium cyanide (1.1 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 3-bromo-5,6-dihydro-2H-pyran-2-one in ethanol.
-
Add a solution of sodium cyanide in water to the flask.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Expert Insights: The use of a protic solvent like ethanol is common for nucleophilic substitutions with cyanide salts. The reaction is a classic SN2 type displacement of the bromide by the cyanide nucleophile.[3] It is imperative to handle sodium cyanide with extreme caution in a well-ventilated fume hood due to its high toxicity.
Mechanistic Considerations and Causality
The two-step synthesis is a logical and reliable approach because it breaks down the transformation into two well-understood and high-yielding reactions. The initial bromination at the α-position to the carbonyl group of the lactone is a standard and efficient process. The subsequent nucleophilic substitution of the resulting α-bromo lactone with cyanide is a classic and predictable reaction. This stepwise approach allows for the isolation and purification of the intermediate, which can lead to a cleaner final product.
A direct cyanation of dihydropyran would be a more challenging transformation. The C-H bonds of an unactivated dihydropyran are not sufficiently acidic for direct deprotonation and cyanation. An alternative would be an electrophilic cyanation, which would require a highly reactive and likely expensive cyanating agent.
Conclusion and Future Outlook
Based on the available literature and established chemical principles, the two-step synthesis of this compound via bromination of 5,6-dihydro-2H-pyran-2-one followed by nucleophilic substitution with cyanide is the most practical and cost-effective method for laboratory-scale synthesis. The starting materials are readily available and the reaction conditions are standard.
For industrial-scale production, further optimization to improve yields, reduce reaction times, and minimize waste would be necessary. The development of a catalytic direct cyanation method would be a significant advancement in terms of process efficiency and green chemistry, but would require substantial research and development.
This guide provides a solid foundation for any researcher or professional embarking on the synthesis of this important heterocyclic intermediate. By understanding the underlying chemistry and the practical considerations of each step, you are now better equipped to achieve your synthetic goals efficiently and safely.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dihydro-4H-pyran-2-carbonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5,6-Dihydro-4H-pyran-2-carbonitrile (CAS No. 31518-13-5). As a heterocyclic compound utilized in the synthesis of complex molecules for pharmaceutical and drug discovery applications, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] This guide is designed for researchers and laboratory professionals, offering actionable procedures grounded in established safety principles.
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties is the foundation of safe disposal. While comprehensive toxicological data for this compound is not fully available, data from structurally similar compounds and available hazard classifications allow for a robust risk assessment.[2] The compound is known to be a skin, eye, and respiratory irritant. Furthermore, related pyran structures are classified as flammable liquids.[2]
Table 1: Hazard Summary for this compound and Related Compounds
| Hazard Class | Description | Supporting Sources |
| Flammability | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2] | Similar structures like 3,4-Dihydro-2H-pyran are highly flammable.[3][4] |
| Skin Irritation | Causes skin irritation (H315). | Hazard classification for the compound. |
| Eye Irritation | Causes serious eye irritation (H319). | Hazard classification for the compound. |
| Respiratory Irritation | May cause respiratory irritation (H335). | Hazard classification for the compound. |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases. | General reactivity for similar chemical structures. |
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling of this chemical, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale & Citations |
| Eye Protection | Wear tightly fitting chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[3][6] |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | Prevents skin contact, which can cause irritation.[7] |
| Skin & Body Protection | Wear a lab coat, long pants, and closed-toe safety shoes to cover all exposed skin. | Minimizes the risk of accidental skin contact.[5][7] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of vapors, which may cause respiratory irritation.[5][8] |
Step-by-Step Disposal Protocol
The cardinal rule of chemical disposal is that hazardous waste must never be poured down the drain or mixed with general trash.[2][5] All chemical waste must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][9]
Protocol 1: Disposal of Unused or Waste this compound
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated hazardous waste container using a funnel.
-
Perform this transfer inside a chemical fume hood to control vapor exposure.
-
Do not completely fill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date accumulation started.
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be cool, dry, and well-ventilated.
-
Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents and bases.[10]
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the full waste container.[5]
-
Protocol 2: Disposal of Contaminated Materials
-
Collection: Place all solid materials contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) into a designated solid hazardous waste container, typically a plastic bag or a lined drum.
-
Labeling: Label the container clearly as "Solid Hazardous Waste" with the chemical name.
-
Storage & Disposal: Store and dispose of this container following the same procedure as the liquid waste (Steps 4 & 5 in Protocol 1).
Protocol 3: Decontamination of Empty Containers
-
Triple Rinsing: A container that held this chemical is not considered empty until it has been properly decontaminated.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Each rinse should use a solvent amount equal to about 5-10% of the container's volume.[9]
-
-
Rinsate Collection: Crucially, the rinsate is also hazardous waste. Collect all three rinses and add them to your liquid hazardous waste container for this compound.[9]
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of as regular solid waste or recycled, depending on institutional policy.[9]
Emergency Protocol: Spill Management
Immediate and correct action is critical in the event of a spill.[5]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Ventilate & Remove Ignition Sources: Increase ventilation to the area by opening sashes on fume hoods. Remove all potential ignition sources (e.g., hot plates, electrical equipment).[2][5]
-
Contain & Absorb:
-
For small spills, cover the liquid with a non-combustible, inert absorbent material like vermiculite, diatomite, or dry sand.[5]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Collect Waste:
-
Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Wipe the spill area clean with a cloth or sponge dampened with a suitable solvent. Add this cleaning material to the solid hazardous waste container.
-
-
Label & Dispose: Seal, label, and store the waste container as described in the protocols above.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. vumc.org [vumc.org]
- 10. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
